molecular formula C6H12ClN B1285943 7-Azabicyclo[2.2.1]heptane hydrochloride CAS No. 27514-07-4

7-Azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1285943
CAS No.: 27514-07-4
M. Wt: 133.62 g/mol
InChI Key: JQHCKZLQJDVZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azabicyclo[2.2.1]heptane hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHCKZLQJDVZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585846
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27514-07-4
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-azabicyclo[2.2.1]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 7-Azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a saturated bicyclic heterocyclic amine. Its rigid, conformationally constrained structure makes it a valuable scaffold in medicinal chemistry and drug discovery. The hydrochloride salt of this amine is a common form for its storage and handling. This technical guide provides a comprehensive overview of the core basic properties of 7-Azabicyclo[2.2.1]heptane hydrochloride, including its physicochemical characteristics, spectral data, and its role as a key structural motif in the development of therapeutic agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs).

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClN[1]
Molecular Weight 133.62 g/mol [1]
CAS Number 27514-07-4[1]
Appearance White solid[2]
Melting Point 261-263 °C[3]
pKa (of the corresponding free amine in water)10.8[3]
Solubility Sparingly soluble in water.[4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its molecular structure.

¹H NMR (in Deuterochloroform, CDCl₃): The proton NMR spectrum of the hydrochloride salt shows four distinct sets of absorptions with relative intensities of 1:1:2:2. These are assigned to the ammonium proton (NH₂⁺), the bridgehead protons, the exo protons, and the endo protons, respectively. The absorption for the exo and endo protons appears as a complex pattern, with the low-field half being broadened due to coupling.[3]

¹H NMR (in Deuterium Oxide, D₂O, 400 MHz):

  • δ 4.21–4.19 (m, 2H, bridgehead CH at C1 and C4)

  • δ 1.92–1.84 (m, 4H, endo-HCH at C2, C3, C5, C6)

  • δ 1.78–1.71 (m, 4H, exo-HCH at C2, C3, C5, C6)[5]

¹³C NMR (in D₂O, 101 MHz):

  • δ 58.9 (s, C1 and C4)

  • δ 26.7 (s, C2, C3, C5, C6)[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound (as a KBr dispersion) displays characteristic absorption bands for a secondary amine hydrochloride.[3]

  • 3000-2550 cm⁻¹: Broad absorption characteristic of the N-H stretching vibration of an ammonium salt.

  • 1605 cm⁻¹: N-H bending vibration.

  • 1473, 1453 cm⁻¹: C-H bending vibrations.

  • 1363, 1278, 1230, 1090, 975, 908, 884 cm⁻¹: Fingerprint region, corresponding to various C-N and C-C stretching and bending vibrations.[3]

Mass Spectrometry

The mass spectrum of the free amine (7-Azabicyclo[2.2.1]heptane) shows a parent peak for the free base at an m/e of 97.[3]

Basicity and pKa

The basicity of the nitrogen atom in the 7-azabicyclo[2.2.1]heptane system is a key chemical property. Despite the strained nature of the bicyclic system, where the internal C1-N7-C4 bond angle is constrained, the pKa of the conjugate acid is 10.8 in water.[3] This value is comparable to that of other cyclic secondary amines like pyrrolidine (pKa = 11.3), indicating that the ring strain does not significantly alter the basicity of the nitrogen atom.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the experimental protocols for the synthesis of this compound and the determination of its pKa.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a suitable precursor, followed by treatment with hydrochloric acid. A common route starts from trans-4-aminocyclohexanol.

G cluster_synthesis Synthesis Workflow start trans-4-Aminocyclohexanol Hydrochloride step1 N-Protection (Boc)₂O, Base start->step1 Protection of amine step2 Mesylation MsCl, Base step1->step2 Activation of hydroxyl step3 Intramolecular Cyclization step2->step3 Formation of bicyclic ring step4 Deprotection TFA or HCl step3->step4 Removal of Boc group product 7-Azabicyclo[2.2.1]heptane Hydrochloride step4->product

Overall workflow for the synthesis of 7-Azabicyclo[2.2.1]heptane.

Protocol: A five-step synthesis starting from trans-4-aminocyclohexanol hydrochloride provides a reliable route to the 7-azabicyclo[2.2.1]heptane core.[7]

  • N-Protection: The amino group of trans-4-aminocyclohexanol hydrochloride is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base like triethylamine in a solvent such as dichloromethane.[7]

  • Mesylation: The hydroxyl group of the N-Boc protected intermediate is activated by conversion to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a base.[7]

  • Intramolecular Cyclization: The N-Boc-4-aminocyclohexyl mesylate undergoes intramolecular cyclization upon treatment with a strong base, such as potassium tert-butoxide, to form N-Boc-7-azabicyclo[2.2.1]heptane.[7]

  • Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane.[7]

  • Hydrochloride Salt Formation: If not already achieved in the deprotection step, the free amine is treated with a solution of hydrogen chloride in a suitable solvent (e.g., ether) to precipitate the hydrochloride salt, which can then be recrystallized.[3]

Determination of pKa

The pKa of 7-Azabicyclo[2.2.1]heptane was determined by titration.

Protocol:

  • Samples of this compound (e.g., 35, 45, and 50 mg) are dissolved in 50 mL of water in a beaker.[3]

  • The solution is stirred with a magnetic stirrer.

  • The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.05 N).

  • The pH of the solution is measured after each addition of the titrant.

  • A plot of pH versus the volume of sodium hydroxide added is generated. The pKa is determined from the half-equivalence point of the titration curve.[3]

Role in Drug Development: Targeting Nicotinic Acetylcholine Receptors

The rigid 7-azabicyclo[2.2.1]heptane scaffold is a key component in the design of ligands for nicotinic acetylcholine receptors (nAChRs).[8][9] nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[8] Derivatives of 7-azabicyclo[2.2.1]heptane, such as epibatidine and its analogues, have shown high affinity and selectivity for different nAChR subtypes.[8][9]

The binding of an agonist, such as a derivative of 7-azabicyclo[2.2.1]heptane, to the nAChR triggers a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane and the initiation of downstream signaling cascades.

G cluster_receptor Nicotinic Acetylcholine Receptor Signaling Ligand 7-Azabicyclo[2.2.1]heptane Derivative (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binding Channel_Opening Ion Channel Opening nAChR->Channel_Opening Conformational Change Ion_Influx Cation Influx (Na⁺, Ca²⁺) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt pathway) Depolarization->Signaling_Cascade Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Signaling_Cascade->Cellular_Response

Simplified signaling pathway of nAChR activation.

The ability to synthesize a wide range of derivatives by modifying the 7-azabicyclo[2.2.1]heptane core allows for the fine-tuning of pharmacological properties, such as affinity, selectivity, and efficacy at different nAChR subtypes. This makes this scaffold a cornerstone in the development of novel therapeutics for a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[9]

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with its conformationally rigid structure, provide a robust platform for the design of potent and selective ligands for biological targets. The detailed experimental protocols for its synthesis and characterization, as outlined in this guide, serve as a valuable resource for researchers. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics targeting a range of debilitating diseases.

References

Elucidation of the Molecular Architecture: A Technical Guide to 7-Azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 7-azabicyclo[2.2.1]heptane hydrochloride, a bridged heterocyclic nucleus of significant interest in medicinal chemistry. This document details the spectroscopic and crystallographic data that define its molecular structure, along with the experimental protocols for its synthesis and analysis.

Molecular Structure and Conformation

7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a key structural motif found in potent therapeutic agents, such as the nicotinic acetylcholine receptor agonist, epibatidine.[1] The hydrochloride salt, 7-azabicyclo[2.2.1]heptan-7-ium chloride, presents as a stable, crystalline solid.[1] The bicyclic ring system adopts a boat conformation, similar to its carbocyclic counterpart, norbornane.[1][2]

Spectroscopic and Crystallographic Data

The definitive structure of this compound has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the proton environment in the molecule. The spectrum of this compound in deuterochloroform displays distinct signals corresponding to the different types of protons in the structure.[3]

Proton AssignmentChemical Shift (τ, ppm)Relative IntensityMultiplicity
NH₂⁺~0.51Broad
Bridgehead (C1, C4)~5.82-
Exo (C2, C3, C5, C6)~7.764Broad
Endo (C2, C3, C5, C6)~8.364Broad

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. Data sourced from Fraser and Swingle (1970).[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands.[3]

Wavenumber (cm⁻¹)Vibrational Mode
3000-2550N-H stretching (ammonium salt)
1605N-H bending
1473CH₂ scissoring
1453CH₂ scissoring
1363CH wagging
1278C-N stretching
1230CH₂ twisting
1090C-C stretching
975CH rocking
908CH rocking
884CH rocking

Table 2: Infrared Spectral Data for this compound. Data sourced from Fraser and Swingle (1970).[3]

Mass Spectrometry (MS)

Mass spectrometry of the free base, 7-azabicyclo[2.2.1]heptane, provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
9718.0[M]⁺ (Molecular ion)
963.1[M-H]⁺
6980.5Retro-Diels-Alder fragmentation
68100[C₅H₈]⁺
4124.2[C₃H₅]⁺

Table 3: Mass Spectrometry Data for 7-Azabicyclo[2.2.1]heptane. Data sourced from Fraser and Swingle (1970).[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. The crystal structure of 7-azabicyclo[2.2.1]heptan-7-ium chloride reveals that the cation is generated by a crystallographic mirror plane, with the nitrogen atom lying on the mirror.[1] In the crystal, cations are linked to the chloride anions via N—H⋯Cl hydrogen bonds, forming infinite zigzag chains.[1][2]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the intramolecular cyclization of a suitably substituted aminocyclohexane derivative.[4]

G cluster_0 Synthesis Workflow start trans-4-Aminocyclohexanol hydrochloride step1 N-Protection (Boc) start->step1 (Boc)₂O, Et₃N step2 Mesylation step1->step2 MsCl, Et₃N step3 Intramolecular Cyclization step2->step3 Base step4 Deprotection (Acidic) step3->step4 HCl product 7-Azabicyclo[2.2.1]heptane hydrochloride step4->product

Caption: Synthetic workflow for this compound.

Step 1: N-Protection of trans-4-Aminocyclohexanol

  • trans-4-Aminocyclohexanol hydrochloride is dissolved in a suitable solvent such as dichloromethane.

  • A base, typically triethylamine, is added to neutralize the hydrochloride.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is added to protect the amino group.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The product, tert-butyl (trans-4-hydroxycyclohexyl)carbamate, is isolated by extraction and purified.[4]

Step 2: Mesylation of the Hydroxyl Group

  • The N-Boc protected aminocyclohexanol is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • The solution is cooled to 0°C.

  • A base such as triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The resulting N-Boc-4-aminocyclohexyl mesylate is worked up and purified.[4]

Step 3: Intramolecular Cyclization

  • The mesylated compound is treated with a strong base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF) to induce intramolecular nucleophilic substitution, forming the bicyclic ring.

  • The product, N-Boc-7-azabicyclo[2.2.1]heptane, is isolated and purified.[4]

Step 4: Deprotection

  • The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol, to yield the final product, this compound.[4]

Analytical Methods

The following diagram illustrates the logical workflow for the structure elucidation of the synthesized compound.

G cluster_1 Structure Elucidation Workflow synthesis Synthesized Compound nmr ¹H NMR Spectroscopy synthesis->nmr Proton Environment ir IR Spectroscopy synthesis->ir Functional Groups ms Mass Spectrometry synthesis->ms Molecular Weight & Fragmentation xray X-ray Crystallography synthesis->xray 3D Structure & Conformation structure Confirmed Structure of 7-Azabicyclo[2.2.1]heptane hydrochloride nmr->structure ir->structure ms->structure xray->structure

Caption: Logical workflow for structure elucidation.

  • NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using a deuterated solvent such as CDCl₃ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are acquired on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) for the free base.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent. Data is collected on a diffractometer, and the structure is solved and refined using specialized software.

Conclusion

The structure of this compound is well-established through a combination of rigorous spectroscopic and crystallographic analysis. This foundational knowledge is critical for the rational design and development of novel therapeutic agents that incorporate this important bicyclic scaffold. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.

References

7-Azabicyclo[2.2.1]heptane Hydrochloride: A Core Scaffold for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27514-07-4 Molecular Formula: C₆H₁₂ClN Molecular Weight: 133.62 g/mol

Introduction

7-Azabicyclo[2.2.1]heptane hydrochloride is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry and drug development. Its constrained conformational structure makes it a valuable scaffold, particularly as a proline analogue, for the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, with a focus on its role in the development of novel therapeutics, particularly for neurological disorders. The 7-azabicyclo[2.2.1]heptane core is a key structural motif in the development of analgesics and ligands for nicotinic acetylcholine (nAChR) and sigma receptors. Its rigid framework allows for the precise positioning of pharmacophoric groups, leading to enhanced selectivity and potency.

Chemical and Physical Properties

This compound is typically a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂ClN
Molecular Weight 133.62 g/mol
CAS Number 27514-07-4
Melting Point 261-263 °C
Boiling Point 144.1 °C at 760 mmHg
Flash Point 30.6 °C
Vapor Pressure 5.17 mmHg at 25°C
pKa 10.8 in water
LogP 2.03160
Storage Conditions 2-8°C, Inert atmosphere

Synthesis

A common and well-established synthetic route to this compound involves a five-step sequence starting from commercially available trans-4-aminocyclohexanol. This process includes N-protection, mesylation of the hydroxyl group, intramolecular cyclization, deprotection, and final conversion to the hydrochloride salt.

An illustrative workflow for this synthesis is provided below.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol N-Protection (Boc₂O) N-Protection (Boc₂O) trans-4-Aminocyclohexanol->N-Protection (Boc₂O) Mesylation (MsCl) Mesylation (MsCl) N-Protection (Boc₂O)->Mesylation (MsCl) Intramolecular Cyclization Intramolecular Cyclization Mesylation (MsCl)->Intramolecular Cyclization Deprotection (TFA/HCl) Deprotection (TFA/HCl) Intramolecular Cyclization->Deprotection (TFA/HCl) 7-Azabicyclo[2.2.1]heptane_hydrochloride 7-Azabicyclo[2.2.1]heptane Hydrochloride Deprotection (TFA/HCl)->7-Azabicyclo[2.2.1]heptane_hydrochloride

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Boc-4-aminocyclohexanol)

  • Materials: trans-4-Aminocyclohexanol hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure: To a stirred solution of trans-4-aminocyclohexanol hydrochloride in DCM, triethylamine is added to neutralize the hydrochloride salt. A solution of di-tert-butyl dicarbonate in DCM is then added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-Boc protected intermediate.

Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate

  • Materials: N-Boc-4-aminocyclohexanol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) or Diisopropylethylamine (DIEA), Anhydrous Dichloromethane (DCM).

  • Procedure: N-Boc-4-aminocyclohexanol is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath. Triethylamine or DIEA is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the mesylated product.

Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

  • Materials: trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure: The mesylated intermediate is dissolved in anhydrous DMF, and sodium hydride is added portion-wise at 0 °C. The mixture is then stirred at room temperature overnight to facilitate the intramolecular cyclization. The reaction is carefully quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane (Deprotection)

  • Materials: tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, ether).

  • Procedure: The Boc-protected bicyclic amine is dissolved in a suitable solvent and treated with a strong acid like TFA or HCl to remove the Boc protecting group. The reaction is typically stirred at room temperature for a few hours. The solvent and excess acid are removed under reduced pressure to yield the crude amine salt.

Step 5: Formation of this compound

  • Procedure: The free base of 7-azabicyclo[2.2.1]heptane, obtained after an aqueous workup of the deprotection step, is dissolved in a suitable organic solvent (e.g., diethyl ether, methanol). Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like dioxane is added. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a methanol/ethyl acetate mixture can be performed for further purification.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Technique Data
¹H NMR (60 MHz, CDCl₃, τ scale)τ 0.5 (1H, NH), 5.8 (1H, bridgehead), 7.76 (2H, exo), 8.36 (2H, endo)
¹³C NMR (CD₃OD)δ 28.9, 31.9 (C2, C3, C5, C6), 60.0, 73.1 (C1, C4)
IR (KBr, cm⁻¹) 3000-2550 (N-H stretch), 1605, 1473, 1453, 1363, 1278, 1230, 1090, 975, 908, 884
Mass Spectrum (m/z) 97 (M⁺), 69, 68

Applications in Drug Discovery

The rigid 7-azabicyclo[2.2.1]heptane scaffold serves as a crucial building block in the design of compounds targeting the central nervous system. Its primary application lies in its use as a conformationally restricted analog of proline and other cyclic amines, which allows for the synthesis of ligands with high affinity and selectivity for specific receptor subtypes.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

A significant area of application for this scaffold is in the development of ligands for nicotinic acetylcholine receptors. Derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized and evaluated for their potential in treating a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The rigid nature of the bicyclic system helps to orient substituents in a precise manner, facilitating strong interactions with the receptor binding site.

Analgesics and Anti-inflammatory Agents

The 7-azabicyclo[2.2.1]heptane framework is also a key component of epibatidine, a natural alkaloid with potent analgesic properties, far exceeding that of morphine. While epibatidine itself has a narrow therapeutic window due to toxicity, its discovery spurred the development of numerous analogs based on the 7-azabicyclo[2.2.1]heptane core in the quest for safer and more effective pain management therapies.

The logical workflow for the utilization of this scaffold in drug discovery is depicted below.

Drug_Discovery_Workflow Scaffold 7-Azabicyclo[2.2.1]heptane Hydrochloride Lead_Generation Lead Generation (N-Substitution) Scaffold->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azabicyclo[2.2.1]heptane core, a bridged heterocyclic amine also known as 7-azanorbornane, represents a pivotal structural motif in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional architecture that has been instrumental in the design of potent and selective ligands for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs). The strategic placement of substituents on this scaffold allows for precise control over pharmacological activity, leading to the development of powerful research tools and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of 7-azabicyclo[2.2.1]heptane, detailing the key synthetic milestones, experimental protocols, and the quantitative data that underpinned its development.

The Dawn of a New Scaffold: Initial Synthesis

The first documented synthesis of a 7-azabicyclo[2.2.1]heptane derivative is credited to Abbas Shafi'ee and G. Hite in 1968.[1] Their work, focused on the Diels-Alder reaction of N-acyl pyrroles, laid the groundwork for accessing this novel heterocyclic system. While this initial synthesis produced a substituted derivative and was not a high-yielding process, it was a landmark achievement that opened the door to a new class of compounds.

Two years later, in 1970, R. R. Fraser and R. B. Swingle reported a significantly improved synthesis of the parent 7-azabicyclo[2.2.1]heptane.[1] Their work provided a more practical route to the unsubstituted core, making it more accessible for further investigation and derivatization. They noted that a previous synthesis of the parent compound resulted in an overall yield of less than 1%, highlighting the substantial advancement their method represented.[1]

Evolution of Synthetic Strategies

The initial Diels-Alder approach has been complemented over the decades by a variety of innovative synthetic methods, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. The following sections detail the key experimental protocols that have defined the synthesis of the 7-azabicyclo[2.2.1]heptane core.

Key Synthetic Routes to 7-Azabicyclo[2.2.1]heptane

synthetic_evolution cluster_0 Early Syntheses cluster_1 Alternative Approaches cluster_2 Key Applications Shafi'ee & Hite (1968) Shafi'ee & Hite (1968) Fraser & Swingle (1970) Fraser & Swingle (1970) Shafi'ee & Hite (1968)->Fraser & Swingle (1970) Improved Yield Diels_Alder Diels-Alder Reactions Fraser & Swingle (1970)->Diels_Alder Favorskii Favorskii Rearrangement Fraser & Swingle (1970)->Favorskii Aza_Prins Aza-Prins-Pinacol Rearrangement Fraser & Swingle (1970)->Aza_Prins Radical_Cyclization Radical Cyclization Fraser & Swingle (1970)->Radical_Cyclization Epibatidine Epibatidine Diels_Alder->Epibatidine Proline_Analogues Proline_Analogues Diels_Alder->Proline_Analogues Favorskii->Epibatidine Aza_Prins->Epibatidine Radical_Cyclization->Epibatidine GlyT1_Inhibitors GlyT1_Inhibitors

Caption: Historical development of synthetic routes to 7-azabicyclo[2.2.1]heptane.

Detailed Experimental Protocols

Synthesis of 7-Azabicyclo[2.2.1]heptane via Intramolecular Cyclization (Fraser & Swingle, 1970)

This method represents a significant improvement in the synthesis of the parent compound. The key step involves the intramolecular cyclization of a 4-aminocyclohexanol derivative.

Step 1: Preparation of N-(trans-4-Hydroxycyclohexyl)-acetamide

  • Procedure: 4-Acetamidophenol is reduced using a platinum dioxide catalyst in a solution of glacial acetic acid under hydrogen pressure. The resulting mixture of cis- and trans-N-(4-hydroxycyclohexyl)-acetamide is then processed to isolate the trans isomer through crystallization.

  • Yield: The platinum-catalyzed reduction can yield up to 40% of the trans isomer. An alternative route involving oxidation to the ketone followed by sodium borohydride reduction can improve the overall yield of the desired trans-alcohol.[1]

Step 2: Mesylation of the Hydroxyl Group

  • Procedure: The trans-N-(4-hydroxycyclohexyl)-acetamide is treated with methanesulfonyl chloride in pyridine at low temperature to afford the corresponding mesylate.

  • Yield: This step typically proceeds in high yield.

Step 3: Hydrolysis of the Acetamide and Intramolecular Cyclization

  • Procedure: The mesylate is hydrolyzed under acidic conditions to remove the acetyl group, yielding the aminomesylate. This intermediate is then cyclized in 80% aqueous ethanol at room temperature to form 7-azabicyclo[2.2.1]heptane.[1]

  • Yield: The cyclization step proceeds with a yield of 83%. The overall yield for this five-step synthesis is reported to be 18%.[1]

Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives via Diels-Alder Reaction

The [4+2] cycloaddition between a pyrrole derivative (the diene) and a dienophile is a powerful method for constructing the 7-azabicyclo[2.2.1]heptene skeleton, which can then be reduced to the heptane.

  • General Procedure: An N-substituted pyrrole (e.g., N-benzoylpyrrole) is reacted with a dienophile (e.g., N-phenylmaleimide) under high pressure (up to 1.4 GPa) to facilitate the cycloaddition.[1] The resulting adduct can be isolated and purified. Subsequent reduction of the double bond, typically through catalytic hydrogenation, yields the saturated 7-azabicyclo[2.2.1]heptane derivative.

  • Note: The use of Lewis acid catalysts, such as aluminum chloride, has been shown to significantly improve the yields of these Diels-Alder reactions.[1]

Synthesis of the 7-Azabicyclo[2.2.1]heptane Core via Favorskii Rearrangement

This approach utilizes a ring contraction of a tropinone derivative to form the 7-azabicyclo[2.2.1]heptane skeleton.

  • Procedure: N-carbethoxytropinone is first brominated using cupric bromide in a mixture of chloroform and ethyl acetate. The resulting crude bromide is then dissolved in dimethyl ether (DME) and treated with sodium methoxide. This induces a Favorskii rearrangement, contracting the six-membered ring of the tropane skeleton to the five-membered ring of the 7-azabicyclo[2.2.1]heptane system. The product is an ester derivative of the target scaffold.

The Aza-Prins-Pinacol Rearrangement Approach

A more recent and elegant method for constructing the 7-azabicyclo[2.2.1]heptane core involves a tandem aza-Prins cyclization and pinacol rearrangement.

  • Procedure: This reaction cascade is typically initiated from a 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidine. Treatment with a Lewis acid, such as tin(IV) chloride (SnCl₄), triggers the aza-Prins cyclization followed by a pinacol-type rearrangement to afford the 7-azabicyclo[2.2.1]heptane skeleton with high stereoselectivity. This method has been successfully applied in the synthesis of (±)-epibatidine.

Quantitative Data Summary

The following tables summarize key quantitative data for 7-azabicyclo[2.2.1]heptane and its derivatives as reported in seminal publications.

Table 1: Synthetic Yields of 7-Azabicyclo[2.2.1]heptane and Key Intermediates

Step/MethodProductReported Yield (%)Reference
Fraser & Swingle (1970) - Route 1 Overall7-Azabicyclo[2.2.1]heptane18[1]
Fraser & Swingle (1970) - Route 2 Overall (with PtO₂)7-Azabicyclo[2.2.1]heptane36[1]
Shafi'ee & Hite (1968) - Diels-Alder (N-carbobenzoxypyrrole + propiolate)Substituted 7-azabicyclo[2.2.1]heptadiene< 9[1]
Diels-Alder with AlCl₃ catalyst (N-carbomethoxypyrrole + DMAD)Substituted 7-azabicyclo[2.2.1]heptadiene93[1]
Favorskii Rearrangement of brominated N-carbethoxytropinoneEthyl 7-carbethoxy-7-azabicyclo[2.2.1]heptane-2-carboxylateup to 37
Aza-Prins-Pinacol RearrangementN-Tosyl-7-azabicyclo[2.2.1]heptane derivativeGood to Excellent

Table 2: Physicochemical and Spectroscopic Data for 7-Azabicyclo[2.2.1]heptane

PropertyValueReference
Melting Point of Hydrochloride Salt261-263 °C[1]
¹H NMR (Hydrochloride salt in D₂O, 100 MHz) [1]
H-1, H-4 (bridgehead)δ 4.15 (broad s)
H-2, H-3, H-5, H-6 (endo and exo)δ 2.1-2.5 (m) and δ 1.7-2.0 (m)
¹³C NMR (Hydrochloride salt in D₂O)
C-1, C-4 (bridgehead)δ 58.1, 74.5
C-2, C-3, C-5, C-6δ 27.5, 30.6
Infrared (IR) of Hydrochloride Salt (cm⁻¹) 3000-2550 (N-H stretch), 1605, 1473, 1453, 1363, 1278, 1230, 1090[1]

Significance in Drug Discovery: The Epibatidine Story and Beyond

The true significance of the 7-azabicyclo[2.2.1]heptane scaffold was realized with the isolation and structural elucidation of epibatidine, a potent analgesic alkaloid from the skin of the poison frog Epipedobates tricolor. Epibatidine, which features the 7-azabicyclo[2.2.1]heptane core, was found to be a powerful agonist of nicotinic acetylcholine receptors (nAChRs), with an analgesic potency 200 times that of morphine. This discovery spurred intense interest in the 7-azabicyclo[2.2.1]heptane system as a template for designing novel nAChR modulators for pain management, neurodegenerative diseases, and nicotine addiction.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Activation of nAChRs by agonists such as acetylcholine or epibatidine leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events that are crucial for neuronal survival and function.

nAChR_signaling Epibatidine Epibatidine nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2, α7) Epibatidine->nAChR Agonist Binding Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening PI3K PI3K Activation Ion_Influx->PI3K ERK ERK Activation Ion_Influx->ERK Akt Akt Phosphorylation PI3K->Akt Bcl2 ↑ Bcl-2 Expression Akt->Bcl2 Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection CREB CREB Phosphorylation ERK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Caption: Downstream signaling cascade following nAChR activation by an agonist.

The activation of the PI3K/Akt pathway is a key neuroprotective mechanism, leading to the upregulation of anti-apoptotic proteins like Bcl-2.[2] This pathway is a major focus for the development of drugs targeting neurodegenerative disorders. Furthermore, nAChR activation can modulate other signaling pathways, such as the ERK/CREB pathway, which is involved in learning, memory, and synaptic plasticity.

Conclusion

From its challenging initial synthesis to its current status as a privileged scaffold in medicinal chemistry, the journey of 7-azabicyclo[2.2.1]heptane is a testament to the ingenuity of synthetic chemists. The development of diverse and efficient synthetic routes has made this core readily accessible, fueling the exploration of its potential in drug discovery. The profound biological activity of its derivatives, exemplified by epibatidine, has solidified the importance of the 7-azabicyclo[2.2.1]heptane framework. As researchers continue to probe the intricate signaling pathways modulated by ligands based on this scaffold, the legacy of this seemingly simple bicyclic amine will undoubtedly continue to expand, leading to new insights into human health and disease.

References

Spectroscopic data (NMR, IR, MS) of 7-azabicyclo[2.2.1]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 7-Azabicyclo[2.2.1]heptane Hydrochloride

Introduction

7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a significant bridged heterocyclic compound that forms the core scaffold of various biologically active molecules.[1] Its rigid structure makes it a valuable proline analogue in medicinal chemistry.[2] Notably, it is the foundational nucleus of epibatidine, a potent nicotinic acetylcholine receptor agonist isolated from the skin of the poison frog Epipedobates tricolor.[1] A thorough understanding of its structural and spectroscopic properties is crucial for researchers in chemical synthesis, drug design, and materials science.

This technical guide provides a comprehensive summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols and presents all quantitative data in a structured format for ease of reference and comparison by researchers, scientists, and drug development professionals.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through a combination of NMR, IR, and mass spectrometry techniques. The data presented below has been compiled from peer-reviewed chemical literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data for the hydrochloride salt is summarized below.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource Solvent
4.19singlet2HBridgehead protons (C1-H, C4-H)D₂O
1.84 - 1.92multiplet4Hendo-Protons (C2, C3, C5, C6)D₂O
1.71 - 1.78multiplet4Hexo-Protons (C2, C3, C5, C6)D₂O
Table 1: ¹H NMR spectroscopic data for this compound.[1]

¹³C NMR Data

Chemical Shift (δ) ppmAssignmentSource Solvent
58.9Bridgehead carbons (C1, C4)D₂O
26.7Methylene carbons (C2, C3, C5, C6)D₂O
Table 2: ¹³C NMR spectroscopic data for this compound.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt shows characteristic absorptions for an amine salt.

Frequency (cm⁻¹)Description of Bond Vibration
3000-2550N-H stretch (broad, characteristic of ammonium salt)
1605N-H bend
1473, 1453C-H bend
1090C-N stretch
Table 3: Key IR absorption peaks for this compound.[3]
Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt typically results in the detection of the free amine after loss of HCl. The data below corresponds to the free base, 7-azabicyclo[2.2.1]heptane.

m/zRelative Intensity (%)Assignment
9718.0[M]⁺ (Molecular ion of free base)
6980.5Fragment
68100.0Fragment (Base Peak)
Table 4: Mass spectrometry data for the free base, 7-azabicyclo[2.2.1]heptane.[3]

Experimental Protocols

The methodologies used to obtain the cited spectroscopic data are crucial for reproducibility and comparison.

NMR Spectroscopy

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies of 400 MHz for proton and 101 MHz for carbon, respectively.[1] Other related studies have utilized 300 MHz instruments.[2]

  • Sample Preparation : The sample was dissolved in deuterium oxide (D₂O) for analysis.[1]

  • Referencing : Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

IR Spectroscopy

  • Instrumentation : Spectra were recorded on a Beckmann IR-8 or IR-20 instrument.[3]

  • Sample Preparation : The solid sample was dispersed in a potassium bromide (KBr) pellet.[3]

Mass Spectrometry

  • Instrumentation : The mass spectrum was obtained for the free amine form of the compound.[3] While the specific ionization method was not detailed, it is consistent with Electron Ionization (EI) based on the observed fragmentation pattern. The analysis of the hydrochloride salt typically involves conditions that lead to the volatilization and detection of the corresponding free base.

Visualization of Analytical Workflow

The structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques. The logical workflow for this characterization is depicted below.

Spectroscopic_Workflow cluster_input Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation Sample 7-Azabicyclo[2.2.1]heptane Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 7-Azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a saturated bicyclic heterocyclic amine. Its hydrochloride salt is a stable, crystalline solid that serves as a crucial synthetic intermediate and a foundational scaffold in medicinal chemistry. The rigid, conformationally constrained structure of this bicyclic system provides a unique three-dimensional framework, making it an attractive proline analogue for designing novel therapeutic agents.

This molecule is particularly significant in the field of neuroscience. It forms the core of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist, and numerous synthetic derivatives have been developed as selective ligands for nAChRs, targeting conditions such as pain, neurodegenerative disorders, and nicotine addiction. This guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and applications of 7-azabicyclo[2.2.1]heptane HCl.

Chemical Structure and Identifiers

The structure of 7-azabicyclo[2.2.1]heptane features a cyclohexane ring in a boat conformation bridged by a nitrogen atom at the 7-position. In the hydrochloride salt, this nitrogen atom is protonated.

Caption: Chemical structure of 7-Azabicyclo[2.2.1]heptan-7-ium chloride.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 7-azabicyclo[2.2.1]heptane hydrochloride
Synonyms 7-Azanorbornane hydrochloride, 7-Azabicyclo[2.2.1]heptan-7-ium chloride[1]
CAS Number 27514-07-4[2]
Molecular Formula C₆H₁₁N·HCl (or C₆H₁₂ClN)[2]
Molecular Weight 133.62 g/mol [2]
InChI Key JQHCKZLQJDVZPH-UHFFFAOYSA-N

Physical and Chemical Properties

The hydrochloride salt is a stable solid at room temperature, with its salt form enhancing its aqueous solubility compared to the free base. The strained bicyclic structure significantly influences its chemical behavior.

Table 2: Physical Properties
PropertyValueSource
Physical Form Colorless crystalline solid[3]
Melting Point Data not readily available; decomposesN/A
Boiling Point 144.1 °C (for free base, predicted)[4]
Water Solubility Free base is sparingly soluble (21 g/L at 25 °C). HCl salt is more soluble.[5]
Table 3: Chemical Properties
PropertyValueSource
pKa (of conjugate acid)10.8 (in water)[6]
Crystal Structure The bicyclic ring adopts a boat conformation. In the crystal, cations are linked to chloride anions via N—H⋯Cl hydrogen bonds, forming chains.[1][7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 7-azabicyclo[2.2.1]heptane HCl and its derivatives.

Table 4: Spectroscopic Data Summary
TechniqueData Highlights
¹H NMR In D₂O, the spectrum shows four main absorption regions corresponding to the NH₂⁺, bridgehead (C1, C4), exo (C2, C3, C5, C6), and endo (C2, C3, C5, C6) protons.[6]
¹³C NMR For the related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (in CD₃OD): δ 28.9, 31.9 (C2, C3, C5, C6); 60.0, 73.1 (C1, C4); 171.4 (COO).[8]
Mass Spec. (EI) For the free base (C₆H₁₁N): m/z 97 (M⁺), 69, 68.[6]
IR Spectroscopy For the HCl salt, a broad absorption is expected in the 3000–2500 cm⁻¹ range due to the N-H stretching of the ammonium salt.

Experimental Protocols: Synthesis and Purification

Several synthetic routes to the 7-azabicyclo[2.2.1]heptane core have been established. A common and effective method involves the intramolecular cyclization of a substituted cyclohexylamine derivative.

Synthesis via Intramolecular Cyclization of an Aminocyclohexanol Derivative

This five-step synthesis starts from commercially available trans-4-aminocyclohexanol.

G A trans-4-Aminocyclohexanol B N-Boc-4-aminocyclohexanol A->B Step 1: N-Protection ((Boc)₂O, Base) C N-Boc-4-aminocyclohexyl mesylate B->C Step 2: Mesylation (MsCl, Base) D N-Boc-7-azabicyclo[2.2.1]heptane C->D Step 3: Intramolecular Cyclization (Base) E 7-Azabicyclo[2.2.1]heptane (Free Base) D->E Step 4: Deprotection (Acid, e.g., TFA) F 7-Azabicyclo[2.2.1]heptane HCl E->F Step 5: Salt Formation (HCl)

Caption: Overall workflow for the synthesis of 7-azabicyclo[2.2.1]heptane HCl.

Methodology:

  • Step 1: N-Protection: The amino group of trans-4-aminocyclohexanol hydrochloride is protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine in a solvent such as dichloromethane (DCM).

  • Step 2: Hydroxyl Activation (Mesylation): The hydroxyl group of the N-protected intermediate is activated by converting it into a good leaving group. This is commonly achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.

  • Step 3: Intramolecular Cyclization: The mesylated compound is treated with a strong base (e.g., potassium tert-butoxide) to induce an intramolecular Sₙ2 reaction. The nitrogen nucleophile displaces the mesylate leaving group, forming the bicyclic ring system.

  • Step 4: Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • Step 5: Salt Formation: The resulting free base is treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the desired hydrochloride salt.

Synthesis via Cyclization of trans-4-Aminocyclohexylmethanesulfonate

An alternative reported method involves the direct cyclization of a methanesulfonate salt.

Methodology: [3]

  • The TFA salt of trans-4-aminocyclohexylmethanesulfonate is dissolved in water.

  • Sodium hydroxide (NaOH) is added slowly while maintaining a temperature below 25 °C.

  • The reaction mixture is stirred, typically overnight, to facilitate the intramolecular cyclization.

  • The product (free base) is extracted from the aqueous layer using an organic solvent like dichloromethane (DCM).

  • The combined organic layers are treated with HCl to form the hydrochloride salt, which can then be isolated.

Purification

The crude this compound can be purified by recrystallization , for which acetonitrile is a suitable solvent.[3]

Applications in Drug Discovery and Research

The rigid framework of the 7-azabicyclo[2.2.1]heptane scaffold is highly valuable for positioning pharmacophoric groups with high precision, leading to enhanced selectivity and potency for various biological targets.

G A 7-Azabicyclo[2.2.1]heptane Core Scaffold B Synthesis of Derivative Library A->B N-Substitution, Functionalization C Biological Screening (e.g., nAChR Binding Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D D->B Iterative Design E Lead Compound Identification & Optimization D->E F Preclinical Candidate E->F

Caption: Logical workflow for the use of the 7-azabicyclo[2.2.1]heptane scaffold in drug discovery.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: This is the most prominent application. The scaffold is the foundation of epibatidine, a powerful nAChR agonist. Researchers have synthesized numerous analogues to develop selective agonists and antagonists for different nAChR subtypes (e.g., α4β2, α7), which are implicated in pain, depression, ADHD, and Alzheimer's disease.

  • Proline Analogues: Its constrained nature makes it a useful tool in peptide chemistry to study the influence of peptide backbone conformation on biological activity.

  • Analgesics: Derivatives of this scaffold have been investigated as potent non-opioid analgesics, acting through nicotinic pathways.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 5: GHS Hazard and Precautionary Statements
CategoryStatement
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Conclusion

This compound is a fundamentally important building block for medicinal chemistry and drug discovery. Its well-defined three-dimensional structure, coupled with established synthetic protocols, provides a robust platform for developing novel therapeutics, particularly for neurological disorders mediated by nicotinic acetylcholine receptors. The data and protocols summarized in this guide offer a technical foundation for researchers aiming to leverage the unique properties of this valuable chemical entity.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-Azabicyclo[2.2.1]heptane hydrochloride (CAS Number: 27514-07-4), a key bicyclic amine and valuable building block in medicinal chemistry. Due to its rigid structure, this compound serves as a crucial scaffold in the synthesis of various therapeutic agents. Understanding its solubility and stability is paramount for its effective use in research and drug development, ensuring the integrity of synthetic pathways and the quality of resulting compounds.

Core Properties

This compound is the hydrochloride salt of the parent bicyclic amine. The salt form generally enhances the compound's solubility in aqueous media and improves its handling characteristics as a stable, crystalline solid.

PropertyValue
Chemical Formula C₆H₁₁N·HCl
Molecular Weight 133.62 g/mol
Appearance White to off-white crystalline solid (typical)
CAS Number 27514-07-4

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the properties of similar amine hydrochlorides and available qualitative information, a general solubility profile can be inferred. The hydrochloride salt form is expected to render the compound water-soluble.[1] The free base, 7-azabicyclo[2.2.1]heptane, is described as sparingly soluble, with one source citing a solubility of 21 g/L at 25°C in an unspecified solvent.[2]

Table 1: Estimated and Observed Solubility of this compound

SolventEstimated SolubilityQualitative Description
WaterData not availableExpected to be soluble
MethanolData not availableExpected to be soluble
EthanolData not availableLikely soluble
Dimethyl Sulfoxide (DMSO)Data not availableLikely soluble

Note: The lack of specific quantitative data highlights a knowledge gap. A detailed experimental protocol for determining the solubility of this compound is provided in Section 4.1.

Stability Profile

This compound is generally a stable compound under standard laboratory storage conditions. However, its stability can be influenced by various factors, including pH, temperature, and exposure to light and oxidizing agents.

Table 2: Stability Overview of this compound

ConditionStabilityNotes and Potential Degradation Pathways
Hydrolytic Stability Data not available for the hydrochloride salt. The core 7-azabicyclo[2.2.1]heptane amide structure has been shown to be resistant to base-catalyzed hydrolysis, suggesting the ring system is robust.[3]At extreme pH values, degradation could potentially occur, although specific pathways are not documented.
Thermal Stability Generally stable at ambient temperatures.Thermal decomposition of a related N-amino derivative has been studied, suggesting that at elevated temperatures, fragmentation of the bicyclic ring system can occur.[4] Specific thermogravimetric analysis (TGA) data for the hydrochloride salt is not readily available.
Photostability Data not available.As with many organic compounds, prolonged exposure to UV or high-intensity light could potentially lead to degradation.
Compatibility Incompatible with strong oxidizing agents.Reaction with strong oxidizers could lead to the oxidation of the amine functionality and potential ring opening.

Note: Detailed experimental protocols for assessing the hydrolytic, thermal, and photostability are provided in Section 4.2.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol outlines a standard method for quantifying the solubility of this compound in various solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh 7-Azabicyclo[2.2.1]heptane HCl add_compound Add excess compound to the solvent prep_compound->add_compound prep_solvent Measure a precise volume of solvent (e.g., 10 mL) prep_solvent->add_compound stir Stir the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium add_compound->stir centrifuge Centrifuge the suspension to pellet undissolved solid stir->centrifuge filter Filter the supernatant through a 0.45 µm filter centrifuge->filter dilute Prepare serial dilutions of the clear filtrate filter->dilute analyze Analyze the dilutions using a validated analytical method (e.g., HPLC-UV, LC-MS) dilute->analyze quantify Quantify the concentration of the compound in the filtrate analyze->quantify calculate Calculate solubility (e.g., in g/100 mL) quantify->calculate

Figure 1. Experimental workflow for solubility determination.
Protocol for Stability Assessment

The following workflow outlines a comprehensive approach to evaluating the stability of this compound, based on ICH guidelines.

G cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Time-Point Testing cluster_evaluation Data Evaluation prep_samples Prepare solutions of 7-Azabicyclo[2.2.1]heptane HCl in relevant media (e.g., aqueous buffers of different pH) initial_analysis Perform initial analysis (t=0) for purity and concentration prep_samples->initial_analysis hydrolytic Hydrolytic Stability: - Acidic (e.g., pH 1.2) - Neutral (e.g., pH 7.0) - Basic (e.g., pH 9.0) initial_analysis->hydrolytic thermal Thermal Stability: - Elevated temperature (e.g., 40°C, 60°C, 80°C) initial_analysis->thermal photo Photostability: - Exposure to UV and visible light (ICH Q1B) initial_analysis->photo sampling Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days) hydrolytic->sampling thermal->sampling photo->sampling analysis Analyze samples for: - Assay (remaining compound) - Purity (presence of degradation products) sampling->analysis kinetics Determine degradation kinetics and calculate degradation rates analysis->kinetics products Identify and characterize major degradation products (e.g., by LC-MS/MS) analysis->products report Generate a comprehensive stability report kinetics->report products->report

Figure 2. Logical workflow for stability assessment.

Representative Synthetic Workflow

Several synthetic routes to 7-azabicyclo[2.2.1]heptane and its derivatives have been reported. A common strategy involves the intramolecular cyclization of a suitably functionalized cyclohexane precursor. The following diagram illustrates a representative synthetic pathway.[5][6]

G start trans-4-Aminocyclohexanol step1 N-Protection (e.g., Boc anhydride) start->step1 intermediate1 N-Boc-trans-4-aminocyclohexanol step1->intermediate1 step2 Mesylation (MsCl, base) intermediate1->step2 intermediate2 N-Boc-trans-4-(mesyloxy)cyclohexylamine step2->intermediate2 step3 Intramolecular Cyclization (Base, e.g., NaH) intermediate2->step3 intermediate3 N-Boc-7-azabicyclo[2.2.1]heptane step3->intermediate3 step4 Deprotection (Acid, e.g., HCl) intermediate3->step4 end This compound step4->end

Figure 3. Representative synthetic workflow.

Conclusion

This compound is a foundational building block in the design and synthesis of novel therapeutics. While it is generally a stable compound, this guide highlights the current lack of comprehensive, publicly available quantitative data on its solubility and stability under various conditions. The provided experimental protocols offer a clear roadmap for researchers to generate this critical data, enabling more robust and reliable use of this important scaffold in drug discovery and development. Further studies to fully characterize its solubility and degradation pathways would be of significant value to the scientific community.

References

The 7-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azabicyclo[2.2.1]heptane core, a rigid bicyclic amine, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its constrained conformation provides a unique three-dimensional arrangement for substituents, enabling precise and high-affinity interactions with a variety of biological targets. This guide delves into the profound biological significance of this scaffold, with a particular focus on its role in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), its applications in neuroscience, and its broader therapeutic potential.

A Cornerstone in Nicotinic Acetylcholine Receptor Modulation

The 7-azabicyclo[2.2.1]heptane scaffold is perhaps most renowned as the core structure of epibatidine, a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1][2][3] Epibatidine exhibits exceptionally high affinity for neuronal nAChRs, which has spurred extensive research into synthesizing analogues to dissociate its potent analgesic effects from its toxicity.[1] This research has solidified the scaffold's importance in targeting nAChRs, which are implicated in a wide range of central nervous system (CNS) disorders.[4]

Derivatives of this scaffold have shown significant activity as nAChR agonists, demonstrating enhanced selectivity and potency for various receptor subtypes.[5] The rigid structure of the 7-azabicyclo[2.2.1]heptane moiety allows for the precise positioning of pharmacophoric groups, leading to improved interaction with the receptor's binding sites.[5]

Quantitative Insights: Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives

The following tables summarize the binding affinities of various 7-azabicyclo[2.2.1]heptane derivatives for different nAChR subtypes. This data highlights the scaffold's versatility and the potential for fine-tuning selectivity through chemical modification.

Table 1: Binding Affinities of Epibatidine Analogues at α4β2 nAChRs*

CompoundSubstituent at 2'-position of pyridinyl ringKi (nM) at α4β2 nAChR
(+)-EpibatidineCl~0.026
(-)-EpibatidineCl~0.026
1bFSimilar to Epibatidine
1cBrSimilar to Epibatidine
1dISimilar to Epibatidine
1iHSimilar to Epibatidine
1fNH2Similar to Nicotine
1eOHLower Affinity
1gN(CH3)2Lower Affinity
1hOSO2CF3Lower Affinity

Data extracted from research on epibatidine analogues where the 2'-chloro group was replaced with other substituents. The binding affinities were determined using [3H]epibatidine as the radioligand.[6]

Table 2: Selectivity of a 2',3'-Disubstituted Epibatidine Analogue

CompoundKi (nM) at α4β2 nAChRsα4β2/α7 Ki Ratio
Epibatidine~0.026~7,000
2i (3'-amino-2'-chloro-5'-pyridinyl derivative)0.00114,000

Compound 2i demonstrates significantly higher affinity and improved selectivity for α4β2 over α7 nAChRs compared to epibatidine.[7]

Broader Therapeutic Applications

Beyond nAChRs, the 7-azabicyclo[2.2.1]heptane scaffold has shown promise in targeting other receptors and has been explored for various therapeutic applications.

  • Neurodegenerative Diseases: Its ability to modulate nAChRs makes it a valuable scaffold for developing therapies for CNS disorders like Alzheimer's and Parkinson's diseases, schizophrenia, anxiety, and depression.[4]

  • Sigma-2 Receptor Ligands: The scaffold has been identified as a promising framework for the development of selective sigma-2 (σ2) receptor ligands.[8]

  • Peptidomimetics: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids have been utilized as conformational constraints in peptidomimetics, for instance, in the development of NK2 antagonists.[9]

  • Blocking Mutagenicity: Interestingly, embedding an N-nitrosamine functionality within the 7-azabicyclo[2.2.1]heptane structure has been shown to block its mutagenicity, suggesting a potential strategy for designing non-genotoxic compounds.[10]

Visualizing the Significance: Pathways and Processes

To better understand the context and application of the 7-azabicyclo[2.2.1]heptane scaffold, the following diagrams illustrate key relationships and workflows.

logical_relationship scaffold 7-Azabicyclo[2.2.1]heptane Scaffold properties Rigid, Constrained Conformation scaffold->properties advantages Precise Substituent Positioning properties->advantages outcomes Enhanced Selectivity and Potency advantages->outcomes targets Biological Targets outcomes->targets nAChR nAChRs targets->nAChR sigma2 Sigma-2 Receptors targets->sigma2 other Other Receptors targets->other applications Therapeutic Applications targets->applications analgesia Analgesia applications->analgesia neuro Neurodegenerative Diseases applications->neuro cns Other CNS Disorders applications->cns

Logical relationship of the 7-azabicyclo[2.2.1]heptane scaffold in drug discovery.

synthetic_workflow start Commercially Available Precursor (e.g., trans-4-aminocyclohexanol) step1 N-Protection start->step1 step2 Activation of Hydroxyl Group step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Deprotection step3->step4 step5 N-Substitution step4->step5 product N-Substituted 7-Azabicyclo[2.2.1]heptane Derivatives step5->product

Overall workflow for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes.[5]

nAChR_signaling ligand 7-Azabicyclo[2.2.1]heptane Ligand (e.g., Epibatidine analogue) binding Binding to Receptor ligand->binding receptor Nicotinic Acetylcholine Receptor (nAChR) receptor->binding channel Conformational Change & Ion Channel Opening binding->channel influx Influx of Na+ and Ca2+ channel->influx depolarization Membrane Depolarization influx->depolarization downstream Downstream Cellular Responses depolarization->downstream release Neurotransmitter Release downstream->release gene Gene Expression Changes downstream->gene

Simplified signaling pathway of nAChR activation by a 7-azabicyclo[2.2.1]heptane ligand.

Experimental Protocols: A Guide to Key Methodologies

The quantitative data presented in this guide are derived from rigorous experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes

A reliable five-step synthesis for N-substituted 7-azabicyclo[2.2.1]heptanes starting from trans-4-aminocyclohexanol has been described.[5]

  • N-Protection: The primary amine of trans-4-aminocyclohexanol is protected, typically with a tert-butoxycarbonyl (Boc) group, to yield tert-butyl (trans-4-hydroxycyclohexyl)carbamate.[5]

  • Activation of the Hydroxyl Group: The hydroxyl group is activated for subsequent nucleophilic attack, for example, by conversion to a mesylate to form trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate.[5]

  • Intramolecular Cyclization: The bicyclic core is formed through an intramolecular cyclization reaction, yielding tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate.[5]

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the parent 7-azabicyclo[2.2.1]heptane.[5]

  • N-Substitution: The final desired substituent is introduced at the nitrogen atom. For example, N-benzoylation can be achieved by reacting 7-azabicyclo[2.2.1]heptane with benzoyl chloride in the presence of a base like triethylamine in an anhydrous solvent such as dichloromethane.[5]

In Vitro Nicotinic Acetylcholine Receptor Agonist Activity Assay

The nAChR agonist activity of novel compounds is frequently assessed using in vitro whole-cell current recordings from Xenopus oocytes expressing recombinant nicotinic receptors.[11]

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove follicular cells.

  • Receptor Expression: The oocytes are injected with cRNAs encoding the desired rat nAChR subunits (e.g., α4 and β2, or α3 and β4). The oocytes are then incubated for several days to allow for receptor expression.

  • Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the oocytes. The oocytes are perfused with a saline solution, and the test compounds are applied at various concentrations.

  • Data Analysis: The currents evoked by the application of the test compounds are measured. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal current response relative to a standard agonist like acetylcholine.

In Vivo Antinociception Assays

The analgesic properties of 7-azabicyclo[2.2.1]heptane derivatives are evaluated in animal models of pain.

  • Tail-Flick and Hot-Plate Tests: These are common models of acute pain.[7]

    • Baseline Measurement: The baseline latency for the animal (typically a mouse or rat) to withdraw its tail from a radiant heat source (tail-flick) or to lick its paws on a heated surface (hot-plate) is measured.

    • Compound Administration: The test compound is administered, often via intrathecal injection for CNS targets.[6]

    • Post-treatment Measurement: At various time points after administration, the latency is measured again.

    • Data Analysis: A significant increase in latency compared to baseline and vehicle-treated controls indicates an antinociceptive effect. The ED50 (median effective dose) can be calculated.[7]

Conclusion

The 7-azabicyclo[2.2.1]heptane scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its rigid framework has been instrumental in the design of highly potent and selective ligands for a range of biological targets, most notably nicotinic acetylcholine receptors. The extensive body of research surrounding epibatidine and its analogues has not only advanced our understanding of nAChR pharmacology but has also paved the way for the development of novel therapeutics for a multitude of neurological and other disorders. The continued exploration of this versatile scaffold promises to yield further breakthroughs in drug discovery.

References

The 7-Azabicyclo[2.2.1]heptane Scaffold: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azabicyclo[2.2.1]heptane core, a rigid bicyclic structure, has emerged as a privileged scaffold in medicinal chemistry. Its conformational constraint provides a unique three-dimensional orientation for substituents, enabling precise interactions with biological targets and leading to compounds with enhanced potency and selectivity. This technical guide provides an in-depth review of 7-azabicyclo[2.2.1]heptane derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their role as modulators of nicotinic acetylcholine receptors (nAChRs).

Introduction to a Privileged Scaffold

The 7-azabicyclo[2.2.1]heptane moiety is a key structural motif found in a variety of biologically active compounds.[1] Its rigid framework serves as a valuable tool for medicinal chemists to probe the topographies of receptor binding sites. One of the most notable natural products containing this scaffold is epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. Epibatidine is a potent analgesic, exhibiting approximately 200 times the potency of morphine.[2][3] However, its high toxicity has limited its therapeutic use. This has spurred extensive research into the development of synthetic derivatives with improved safety profiles and receptor subtype selectivity. These efforts have primarily focused on modulating nicotinic acetylcholine receptors, which are implicated in a range of neurological and cognitive disorders.

Synthetic Strategies

The synthesis of the 7-azabicyclo[2.2.1]heptane core and its derivatives has been a subject of considerable investigation. Several synthetic routes have been developed, often involving multi-step sequences. A common strategy involves the construction of the bicyclic ring system through intramolecular cyclization reactions.

A representative synthetic workflow for N-substituted 7-azabicyclo[2.2.1]heptanes starting from trans-4-aminocyclohexanol is outlined below.[1] This five-step sequence involves N-protection, mesylation, intramolecular cyclization, deprotection, and final N-substitution to introduce desired chemical diversity.

G cluster_synthesis Overall Synthetic Workflow start trans-4-Aminocyclohexanol step1 Step 1: N-Protection (Boc Anhydride) start->step1 intermediate1 N-Boc-4-aminocyclohexanol step1->intermediate1 step2 Step 2: Mesylation (MsCl, Base) intermediate1->step2 intermediate2 N-Boc-4-aminocyclohexyl mesylate step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Base) intermediate2->step3 intermediate3 N-Boc-7-azabicyclo[2.2.1]heptane step3->intermediate3 step4 Step 4: Deprotection (Acid) intermediate3->step4 intermediate4 7-Azabicyclo[2.2.1]heptane step4->intermediate4 step5 Step 5: N-Substitution (R-X, Base) intermediate4->step5 end N-Substituted 7-azabicyclo[2.2.1]heptane step5->end

Caption: Synthetic workflow for N-substituted 7-azabicyclo[2.2.1]heptanes.

Another key synthetic approach is the Diels-Alder reaction, which has been successfully employed in the synthesis of epibatidine and its analogs.[4][5] This powerful cycloaddition reaction allows for the efficient construction of the bicyclic core with good stereocontrol.

Structure-Activity Relationships and Biological Targets

The primary biological targets for many 7-azabicyclo[2.2.1]heptane derivatives are the nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes. The nAChRs are pentameric structures composed of different subunit combinations, leading to a diversity of receptor subtypes with distinct pharmacological properties. The most abundant subtypes in the brain are the α4β2 and α7 receptors.[1]

Structure-activity relationship (SAR) studies have revealed key structural features of 7-azabicyclo[2.2.1]heptane derivatives that govern their affinity and selectivity for different nAChR subtypes. For instance, substitution on the pyridine ring of epibatidine analogs has been shown to significantly impact binding affinity. The electronic nature of the substituent is a critical determinant of potency.[6]

The following table summarizes the in vitro binding affinities (Ki values) of selected 7-azabicyclo[2.2.1]heptane derivatives for α4β2 and α7 nAChR subtypes.

Compoundα4β2 Ki (nM)α7 Ki (nM)Reference
(±)-Epibatidine0.03510.2[7]
(±)-Epiboxidine0.46.0[7]
Analogue 7501600[7]
ABT-418~6.8-[7]
(-)-7-methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane0.3-[8]
2′-Fluorodeschloroepibatidine (RTI-7527-36)~0.037-[9]
3′-(3″-dimethylaminophenyl) epibatidine (RTI-7527-76)~0.009-[9]
2′-fluoro-3′-(4-nitrophenyl) deschloroepibatidine (RTI-7527-102)~0.009-[9]
3'-(Pyridin-4-yl)-deschloroepibatidine analog (6b)0.13-[10]

Signaling Pathways

Activation of nAChRs by agonists such as acetylcholine or synthetic ligands leads to the opening of the ion channel and a rapid influx of cations, primarily Na+ and Ca2+. This depolarization of the cell membrane can trigger a variety of downstream signaling events. The influx of Ca2+ is a particularly important second messenger that can activate several intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt and the mitogen-activated protein kinase (MAPK) pathways.[1][11] These pathways are known to play crucial roles in cell survival, proliferation, and synaptic plasticity.

The neuroprotective effects of nAChR activation are thought to be mediated, at least in part, by the activation of these pro-survival signaling pathways.[1][11]

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling Pathway Ligand 7-Azabicyclo[2.2.1]heptane Derivative (Agonist) nAChR nAChR (α4β2 or α7) Ligand->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Activates Ca2_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca2_Signal PI3K_Akt PI3K-Akt Pathway Ca2_Signal->PI3K_Akt Activates MAPK MAPK/ERK Pathway Ca2_Signal->MAPK Activates Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection MAPK->Neuroprotection

Caption: Key signaling pathways activated by nAChR agonists.

Drug Discovery Workflow

The discovery and development of novel 7-azabicyclo[2.2.1]heptane derivatives as nAChR modulators follows a structured workflow common in modern drug discovery. This process begins with target identification and validation, followed by hit identification through screening of compound libraries or rational design. Promising hits are then optimized through iterative cycles of chemical synthesis and biological evaluation to improve their potency, selectivity, and pharmacokinetic properties.

G cluster_workflow Drug Discovery Workflow for nAChR Modulators Target_ID Target Identification & Validation (nAChR) Hit_ID Hit Identification (HTS, Virtual Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow for nAChR modulators.

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-7-azabicyclo[2.2.1]heptane[1]

This protocol describes a representative synthesis of an N-substituted 7-azabicyclo[2.2.1]heptane derivative.

Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Boc-4-aminocyclohexanol)

  • Materials: trans-4-Aminocyclohexanol hydrochloride, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure: To a stirred suspension of trans-4-aminocyclohexanol hydrochloride in DCM, add triethylamine (2.2 equivalents). The mixture is stirred at room temperature for 30 minutes. Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in DCM is then added dropwise. The reaction is stirred at room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate

  • Materials: N-Boc-4-aminocyclohexanol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Dichloromethane (DCM), anhydrous.

  • Procedure: Dissolve N-Boc-4-aminocyclohexanol in anhydrous DCM under an inert atmosphere and cool to 0 °C. Add triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the mesylate.

Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

  • Materials: trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate, Sodium hydride (NaH), Tetrahydrofuran (THF), anhydrous.

  • Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) in anhydrous THF under an inert atmosphere, add a solution of the mesylate in anhydrous THF dropwise at 0 °C. The reaction mixture is then heated at reflux overnight. After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane

  • Materials: tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected amine in DCM and add an excess of TFA or a solution of HCl in dioxane. The reaction is stirred at room temperature for 2-4 hours. The solvent and excess acid are removed under reduced pressure to yield the amine salt, which is often used directly in the next step after neutralization.

Step 5: Synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane

  • Materials: 7-Azabicyclo[2.2.1]heptane, Benzoyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), anhydrous.

  • Procedure: Dissolve 7-azabicyclo[2.2.1]heptane in anhydrous DCM under an inert atmosphere. Add triethylamine (1.2 equivalents) and cool the solution to 0 °C. Add benzoyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 2: Radioligand Binding Assay for nAChR Affinity[7]

This protocol describes a standard method to determine the binding affinity of test compounds for nAChRs using a competitive binding assay with a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2 or α7).

    • Radioligand (e.g., [³H]-Epibatidine).

    • Test compounds (7-azabicyclo[2.2.1]heptane derivatives) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine or epibatidine).

    • 96-well filter plates (e.g., GF/B).

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • In each well of a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations (for competition curves) or buffer (for total binding). For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the amount of bound radioactivity in each well using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 7-azabicyclo[2.2.1]heptane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rigid structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets, most notably the nicotinic acetylcholine receptors. The ongoing exploration of the chemical space around this core, coupled with a deeper understanding of the signaling pathways it modulates, holds significant promise for the development of new treatments for a range of debilitating diseases. This guide provides a foundational understanding of the key aspects of the medicinal chemistry of 7-azabicyclo[2.2.1]heptane derivatives, intended to aid researchers in their drug discovery and development endeavors.

References

Introduction to the synthesis of 7-azabicyclo[2.2.1]heptane systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 7-Azabicyclo[2.2.1]heptane Systems

For Researchers, Scientists, and Drug Development Professionals

The 7-azabicyclo[2.2.1]heptane core is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development.[1] Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it a valuable scaffold for designing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine and sigma receptors.[1] This guide provides a comprehensive overview of the key synthetic strategies employed to construct this important bicyclic system, complete with detailed experimental protocols and comparative data.

Intramolecular Cyclization of 4-Aminocyclohexanol Derivatives

One of the most common and reliable methods for synthesizing the 7-azabicyclo[2.2.1]heptane core involves the intramolecular cyclization of a suitably functionalized trans-4-aminocyclohexanol precursor. This multi-step sequence typically begins with the protection of the amino group, followed by activation of the hydroxyl group (often by converting it into a good leaving group like a mesylate), and subsequent base-mediated intramolecular nucleophilic substitution to form the bicyclic ring.

Overall Synthetic Workflow

The general workflow for this approach is depicted below. It involves five key steps: N-protection, hydroxyl activation, intramolecular cyclization, deprotection, and final N-substitution to introduce desired functionality.[1]

G cluster_0 Core Synthesis cluster_1 Functionalization Start trans-4-Aminocyclohexanol Step1 N-Protection (Boc) Start->Step1 (Boc)₂O Step2 Hydroxyl Activation (Mesylation) Step1->Step2 MsCl, Et₃N Step3 Intramolecular Cyclization Step2->Step3 NaH Step4 Deprotection (TFA) Step3->Step4 TFA Core 7-Azabicyclo[2.2.1]heptane Step4->Core Step5 N-Substitution Core->Step5 R-X, Base Final N-Substituted Product Step5->Final

Caption: Overall workflow for N-substituted 7-azabicyclo[2.2.1]heptane synthesis.
Quantitative Data Summary

StepReactantsReagents & ConditionsYieldReference
N-Protection trans-4-Aminocyclohexanol(Boc)₂O, Et₃N, DCM, rt, 12-18hHigh[1]
Mesylation N-Boc-trans-4-aminocyclohexanolMsCl, Et₃N or DIEA, DCM, 0°C to rtHigh[1]
Cyclization N-Boc-trans-4-aminocyclohexyl mesylateNaH, Anhydrous THFGood[1]
Deprotection tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylateTFA, DCMHigh[1]
N-Benzoylation 7-Azabicyclo[2.2.1]heptaneBenzoyl chloride, Et₃N, DCM, 0°CGood[1]
Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Protection) [1]

  • Dissolve trans-4-aminocyclohexanol hydrochloride in dichloromethane (DCM).

  • Add a suitable base such as triethylamine (Et₃N) to neutralize the hydrochloride salt.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, filter any solids and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate (Mesylation) [1]

  • Dissolve the N-Boc protected amino alcohol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath and add triethylamine or diisopropylethylamine (DIEA).

  • Add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mesylate, which is often used directly in the next step.

Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (Intramolecular Cyclization) [1]

  • Dissolve the crude mesylate from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Carefully add sodium hydride (NaH) portion-wise at room temperature.

  • Heat the mixture to reflux and monitor the cyclization by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane (Deprotection) [1]

  • Dissolve the Boc-protected bicyclic amine in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate to obtain the volatile free amine. It is often preferable to use it immediately in the next step.

Diels-Alder Cycloaddition

The Diels-Alder reaction provides a powerful and convergent approach to the 7-azabicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition typically involves the reaction of an N-substituted pyrrole (the diene) with a suitable dienophile. The choice of protecting group on the pyrrole nitrogen is crucial for the success of the reaction.

Synthetic Pathway

A general representation of the Diels-Alder approach is shown below, highlighting the formation of the bicyclic system from a pyrrole derivative and a dienophile.

G Pyrrole N-Protected Pyrrole Reaction Diels-Alder Cycloaddition Pyrrole->Reaction Dienophile Dienophile (e.g., Methyl Acrylate) Dienophile->Reaction Product 7-Azabicyclo[2.2.1]heptene Derivative Reaction->Product Reduction Reduction Product->Reduction H₂, Catalyst Final 7-Azabicyclo[2.2.1]heptane Derivative Reduction->Final

Caption: General Diels-Alder approach to 7-azabicyclo[2.2.1]heptane systems.
Quantitative Data Summary

DieneDienophileCatalyst/ConditionsYieldReference
N-CarbomethoxypyrroleDimethylacetylenedicarboxylateAlCl₃93%[2]
Methyl 2-benzamidoacrylate2-Trimethylsilyloxy-1,3-butadieneZnI₂, CH₂Cl₂, HCl/THF94%[3]
N-BenzoylpyrroleN-PhenylmaleimideHigh Pressure (1.4 GPa)Good[4]
Detailed Experimental Protocol: Diels-Alder Synthesis of a Ketone Precursor[3]

This protocol describes the synthesis of a ketone precursor that can be further elaborated to the 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

  • To a solution of methyl 2-benzamidoacrylate (dienophile) in CH₂Cl₂ add 2-trimethylsilyloxy-1,3-butadiene (diene), hydroquinone (as a polymerization inhibitor), and zinc iodide (ZnI₂, catalyst).

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, treat the mixture with a 0.005N HCl–THF (1:4) solution to directly obtain the ketone product.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

  • The resulting ketone can be obtained in high yield (94%) and can be further processed through reduction and cyclization steps to form the desired bicyclic amino acid.

Radical Cyclization Strategies

Radical cyclizations offer an alternative route to construct the 7-azabicyclo[2.2.1]heptane framework. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization. One such approach utilizes a Bu₃SnH-mediated radical translocation reaction.[5][6]

Logical Workflow

The process involves generating an aryl radical which then abstracts a hydrogen atom to form an α-acylamino radical. This key intermediate then undergoes cyclization to form the bicyclic system.

G Start o-Bromobenzoyl Pyrrolidine Derivative Radical_Gen Aryl Radical Generation Start->Radical_Gen Bu₃SnH, AIBN H_Abstraction 1,5-Hydrogen Transfer Radical_Gen->H_Abstraction Acylamino_Radical α-Acylamino Radical Intermediate H_Abstraction->Acylamino_Radical Cyclization 5-exo-trig Cyclization Acylamino_Radical->Cyclization Final_Product 7-Azabicyclo[2.2.1]heptane System Cyclization->Final_Product

Caption: Radical translocation-cyclization pathway.
Quantitative Data Summary

SubstrateReagents & ConditionsProducts & YieldsReference
Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylateBu₃SnH, AIBN, Toluene, reflux7-Azabicyclo[2.2.1]heptane (exo/endo mixture, 21:1), 8-Azabicyclo[3.2.1]octane (29%), Reduction product (8%)[7]
N-sulfonyl protected precursorsBu₃SnH, AIBNCyclized product obtained[8]
N-carbamate or N-amide protected precursorsBu₃SnH, AIBNReduced, uncyclized products were major[8]
Detailed Experimental Protocol: Radical Cyclization[7]
  • A solution of the N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine derivative, tributyltin hydride (Bu₃SnH), and a catalytic amount of azoisobutyronitrile (AIBN) in toluene is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the different bicyclic products and any uncyclized reduction products.

Ring Contraction and Rearrangement Strategies

Ring contraction of larger bicyclic systems, such as the tropinone skeleton, provides another synthetic entry to the 7-azabicyclo[2.2.1]heptane core. A notable example is the use of a Favorskii rearrangement.[9][10] More recent developments include aza-Prins-pinacol rearrangements and rearrangements of aminyl radicals.[11][12]

Favorskii Rearrangement Workflow

This pathway starts from the readily available tropinone and proceeds through bromination and subsequent base-induced rearrangement to contract the six-membered ring.

G Tropinone Tropinone N_Protect N-Carbethoxylation Tropinone->N_Protect ClCO₂Et Bromination α,α'-Dibromination N_Protect->Bromination CuBr₂, AcOEt/CHCl₃ Rearrangement Favorskii Rearrangement Bromination->Rearrangement EtONa, EtOH Product 7-Azabicyclo[2.2.1]heptane Derivative Rearrangement->Product

Caption: Synthesis via Favorskii rearrangement of tropinone.
Detailed Experimental Protocol: Favorskii Rearrangement[10]

  • N-Carbethoxylation: Tropinone is first protected on the nitrogen, for example, by reacting it with ethyl chloroformate to yield N-carbethoxytropinone.

  • Bromination: The N-protected tropinone is then subjected to bromination, for instance using copper(II) bromide in a solvent mixture like ethyl acetate/chloroform, to yield the α,α'-dibromoketone.

  • Rearrangement: The dibrominated compound is treated with a base, such as sodium ethoxide in ethanol, to induce the Favorskii rearrangement, which results in the contraction of the piperidine ring and formation of the 7-azabicyclo[2.2.1]heptane skeleton.

Applications in Drug Development

The 7-azabicyclo[2.2.1]heptane scaffold is a key structural motif in the development of various therapeutic agents.[1] Its rigid framework is particularly useful for designing molecules that can precisely interact with biological targets. One of the most famous natural products containing this core is epibatidine, a potent analgesic isolated from the skin of the Ecuadorian poison frog.[8] The scaffold is also used in the design of GlyT1 uptake inhibitors and ligands for cholinergic receptors.[13][14] The structural rigidity can also be exploited to design non-genotoxic compounds by blocking metabolic activation pathways that lead to mutagenicity.[15]

Drug Discovery Workflow

The synthesis of a library of 7-azabicyclo[2.2.1]heptane derivatives is often a crucial step in a drug discovery campaign.

G Core_Synth Core Synthesis (e.g., Intramolecular Cyclization) Library_Synth Library Synthesis via Parallel N-Substitution Core_Synth->Library_Synth Screening High-Throughput Screening Library_Synth->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of 7-azabicyclo[2.2.1]heptane synthesis in drug discovery.

References

Methodological & Application

Protocol for the preparation of 7-azabicyclo[2.2.1]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for the Preparation of 7-Azabicyclo[2.2.1]heptane Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Azabicyclo[2.2.1]heptane is a conformationally constrained proline analog that serves as a crucial structural motif in medicinal chemistry. Its rigid bicyclic framework allows for the precise spatial orientation of substituents, making it a valuable scaffold for designing ligands for various biological targets, including nicotinic acetylcholine and sigma receptors.[1] This document provides a detailed protocol for the synthesis of 7-azabicyclo[2.2.1]heptane, followed by its conversion to the hydrochloride salt, a common form for handling and formulation. The described five-step synthetic sequence starts from the commercially available trans-4-aminocyclohexanol.[1]

Overall Synthetic Workflow

The synthesis proceeds through a five-step sequence: N-protection of the starting material, activation of the hydroxyl group via mesylation, intramolecular cyclization to form the bicyclic core, deprotection of the nitrogen, and finally, formation of the hydrochloride salt.

Synthesis_Workflow cluster_main Synthesis of this compound A trans-4-Aminocyclohexanol B N-Boc-4-aminocyclohexanol A->B Step 1: N-Protection (Boc)₂O, Base C N-Boc-4-aminocyclohexyl mesylate B->C Step 2: Mesylation MsCl, Base D N-Boc-7-azabicyclo[2.2.1]heptane C->D Step 3: Intramolecular Cyclization E 7-Azabicyclo[2.2.1]heptane D->E Step 4: Deprotection TFA or HCl F 7-Azabicyclo[2.2.1]heptane Hydrochloride E->F Step 5: Salt Formation HCl

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Boc-4-aminocyclohexanol)

This initial step involves the protection of the primary amine of trans-4-aminocyclohexanol with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps.[1]

Materials:

  • trans-4-Aminocyclohexanol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Suspend trans-4-aminocyclohexanol hydrochloride in dichloromethane (DCM).

  • Add a suitable base, such as triethylamine (2.5 equivalents), to the suspension.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate (N-Boc-4-aminocyclohexyl mesylate)

The hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent intramolecular cyclization.[1]

Materials:

  • tert-butyl (trans-4-hydroxycyclohexyl)carbamate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIEA (1.5 equivalents).[1]

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (N-Boc-7-azabicyclo[2.2.1]heptane)

This key step involves the intramolecular nucleophilic substitution by the nitrogen of the carbamate to displace the mesylate group, forming the bicyclic ring system.[1]

Materials:

  • Crude mesylate from Step 2

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude mesylate from the previous step in anhydrous THF under an inert atmosphere.

  • Heat the solution to reflux and stir until the cyclization is complete (monitor by TLC).[1]

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.[1]

Materials:

  • tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • 1 N Sodium hydroxide solution

Procedure:

  • Dissolve N-Boc-7-azabicyclo[2.2.1]heptane in DCM.[1]

  • Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature until deprotection is complete (monitored by TLC).

  • Carefully neutralize the excess acid by adding a saturated aqueous sodium bicarbonate solution or a cooled 1 N sodium hydroxide solution.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).

  • Dry the combined organic extracts and concentrate under reduced pressure to obtain 7-azabicyclo[2.2.1]heptane.

Step 5: Preparation of this compound

The final step is the formation of the hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.

Materials:

  • 7-Azabicyclo[2.2.1]heptane

  • Hydrochloric acid (gas or a solution in a suitable solvent like diethyl ether or methanol)

  • Anhydrous diethyl ether or other suitable solvent

Procedure:

  • Dissolve the crude 7-azabicyclo[2.2.1]heptane in a minimal amount of a suitable anhydrous solvent like diethyl ether.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.[2] The product can be recrystallized from a methanol/ethyl acetate mixture.[2]

Data Presentation

The following table summarizes representative yields for each step of the synthesis. Actual yields may vary depending on the specific substrate, reaction scale, and purification methods.

StepProductRepresentative YieldReference
1-47-Azabicyclo[2.2.1]heptane18-36% (overall)[2][3]
5This compound70-86%[2]

Characterization Data for this compound:

  • Molecular Formula: C₆H₁₂ClN[4]

  • Molecular Weight: 133.62 g/mol [4][5]

  • Appearance: White to off-white solid

  • Melting Point: 141-143 °C[2]

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Reagents such as methanesulfonyl chloride, trifluoroacetic acid, and hydrochloric acid are corrosive and should be handled with care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

  • This compound is an irritant to the skin and eyes and may cause respiratory irritation.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

References

Application Notes and Protocols: Diels-Alder Approach for 7-Azabicyclo[2.2.1]heptane Ring System Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a conformationally constrained bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, leading to enhanced selectivity and potency for various biological targets.[1] This structural motif is a key component in a range of biologically active compounds, including potent analgesics like epibatidine and ligands for nicotinic acetylcholine receptors (nAChRs).[2][3] The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, represents a cornerstone in the stereocontrolled synthesis of this important heterocyclic system.[4][5] This document provides detailed application notes and protocols for the synthesis of the 7-azabicyclo[2.2.1]heptane ring system utilizing various Diels-Alder strategies.

Diels-Alder Reaction of N-Substituted Pyrroles with Dienophiles

A prevalent strategy for constructing the 7-azabicyclo[2.2.1]heptane core involves the [4+2] cycloaddition of an N-substituted pyrrole (acting as the diene) with a suitable dienophile. The aromaticity of the pyrrole ring often reduces its reactivity as a diene, necessitating the use of electron-withdrawing groups on the nitrogen atom and/or activated dienophiles to facilitate the reaction.[4][6] Lewis acid catalysis can significantly improve the reaction yields.[4]

General Reaction Scheme:

R_N_Pyrrole R-N-Pyrrole Product 7-Azabicyclo[2.2.1]heptadiene Adduct R_N_Pyrrole->Product + Dienophile Dienophile (e.g., DMAD) Dienophile->Product Heat or Lewis Acid

Caption: General Diels-Alder reaction of an N-substituted pyrrole with a dienophile.

Experimental Protocol: Synthesis of Dimethyl 7-(Methoxycarbonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

This protocol is adapted from a procedure utilizing an aluminum chloride catalyst to enhance the reaction between N-carbomethoxypyrrole and dimethyl acetylenedicarboxylate (DMAD).[4]

Materials:

  • N-carbomethoxypyrrole

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-carbomethoxypyrrole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl acetylenedicarboxylate (1.1 eq) in anhydrous dichloromethane via the dropping funnel.

  • In a separate flask, prepare a solution of aluminum chloride (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the aluminum chloride solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.

Quantitative Data:
DieneDienophileCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
N-carbomethoxypyrroleDMADAlCl₃CH₂Cl₂RT2493[4]
N-benzoylpyrroleN-phenylmaleimideHigh Pressure (1.4 GPa)CH₂Cl₂RT48-[3]
N-Boc-pyrrolePhenyl vinyl sulfoneHeat-801875[7]

Diels-Alder Reaction Followed by Intramolecular Cyclization

This powerful two-stage strategy involves an initial intermolecular Diels-Alder reaction to construct a substituted cyclohexane or cyclohexene ring, which then undergoes an intramolecular nucleophilic substitution to form the second ring of the 7-azabicyclo[2.2.1]heptane system. This approach offers excellent control over stereochemistry and allows for the synthesis of complex derivatives, such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.[2]

Experimental Workflow:

G start Dienophile & Diene (e.g., Methyl 2-benzamidoacrylate & 2-Trimethylsilyloxy-1,3-butadiene) da_reaction Diels-Alder Cycloaddition (ZnI2 catalyst) start->da_reaction ketone_formation Hydrolysis & Elimination (HCl, DBU) da_reaction->ketone_formation reduction Stereoselective Reduction (L-Selectride) ketone_formation->reduction mesylation Mesylation (MsCl, Et3N) reduction->mesylation cyclization Intramolecular Cyclization (Base-promoted) mesylation->cyclization deprotection Deprotection (Acid Hydrolysis) cyclization->deprotection final_product 7-Azabicyclo[2.2.1]heptane Derivative deprotection->final_product

Caption: Workflow for the synthesis of a 7-azabicyclo[2.2.1]heptane derivative via a Diels-Alder/intramolecular cyclization strategy.

Experimental Protocol: Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid

This protocol is based on the synthesis reported by Avenoza et al.[2][8]

Step 1: Diels-Alder Reaction and Ketone Formation

Materials:

  • Methyl 2-benzamidoacrylate

  • 2-Trimethylsilyloxy-1,3-butadiene

  • Zinc iodide (ZnI₂)

  • Hydroquinone

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 0.005N in THF

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • To a solution of methyl 2-benzamidoacrylate (1.0 eq) and hydroquinone (catalytic amount) in anhydrous dichloromethane under an inert atmosphere, add zinc iodide (1.0 eq).

  • Add 2-trimethylsilyloxy-1,3-butadiene (3.0 eq) to the mixture.

  • Stir the reaction at reflux for 48 hours.

  • Cool the reaction mixture and evaporate the solvent in vacuo.

  • Add a 0.005N HCl solution in THF (1:4) to the residue and stir for 15 hours at room temperature.

  • Evaporate the solvent and purify the residue by silica gel chromatography to yield the intermediate ketone.

  • Dissolve the ketone in dichloromethane and add DBU (1.0 eq). Stir for 24 hours at room temperature.

  • Wash the solution with 0.5N HCl, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the enone product.

Step 2: Subsequent Transformations and Cyclization

The enone is then subjected to a series of transformations including hydrogenation, stereoselective reduction of the ketone, mesylation of the resulting alcohol, and finally, a base-promoted intramolecular nucleophilic displacement to form the 7-azabicyclo[2.2.1]heptane ring system. The final step involves hydrolysis of the ester and amide groups to yield the desired amino acid.[2]

Quantitative Data for the Diels-Alder/Cyclization Approach:
StepReagents & ConditionsYield (%)Reference
Diels-Alder/Ketone Formation Methyl 2-benzamidoacrylate, 2-trimethylsilyloxy-1,3-butadiene, ZnI₂, reflux; then HCl/THF, DBU94 (for the ketone)[2]
Hydrogenation 10% Pd/C, H₂, CH₂Cl₂95[2]
Reduction L-Selectride, THF, -78 °C-[2]
Mesylation MsCl, Et₃N, CH₂Cl₂, 0 °C-[2]
Cyclization Basehigh[2]
Hydrolysis 6N HCl, reflux99[2]
Overall Yield (Five steps from enone)51[2]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful variant where an electron-rich dienophile reacts with an electron-poor diene.[9] This strategy has been successfully employed in the synthesis of epibatidine analogues, where electron-deficient diazadiene systems, such as 1,2,4,5-tetrazines, react with electron-rich enol ethers to construct the pyridazine ring fused to the 7-azabicyclo[2.2.1]heptane core in a single step.[2]

Reaction Mechanism:

G reactants Electron-rich Dienophile (e.g., Enol Ether) + Electron-poor Diene (e.g., 1,2,4,5-Tetrazine) cycloaddition [4+2] Cycloaddition reactants->cycloaddition intermediate Unstable Bicyclic Intermediate cycloaddition->intermediate n2_extrusion Retro-Diels-Alder (Nitrogen Extrusion) intermediate->n2_extrusion dihydropyridazine Dihydropyridazine Derivative n2_extrusion->dihydropyridazine aromatization Aromatization dihydropyridazine->aromatization product Pyridazine-fused 7-Azabicyclo[2.2.1]heptane aromatization->product

Caption: Mechanism of the inverse-electron-demand Diels-Alder reaction for the synthesis of pyridazine-fused 7-azabicyclo[2.2.1]heptanes.

Experimental Protocol: Synthesis of Pyridazine Analogues of Epibatidine

The following is a general procedure based on the synthesis of epibatidine analogues.[2]

Materials:

  • Appropriately substituted 7-azabicyclo[2.2.1]heptene-derived enol ether

  • Substituted 1,2,4,5-tetrazine

  • Toluene or other suitable high-boiling solvent

Procedure:

  • Dissolve the enol ether derivative (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the substituted 1,2,4,5-tetrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often accompanied by the evolution of nitrogen gas.

  • Continue heating until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyridazine analogue.

Quantitative Data for IEDDA Reactions:

Quantitative data for specific IEDDA reactions leading to 7-azabicyclo[2.2.1]heptane derivatives is often embedded within larger synthetic schemes. The yields are generally moderate to good, depending on the specific substrates used. For detailed yields, it is recommended to consult the specific literature for the desired analogue.[2]

Applications in Drug Development

The 7-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry due to its rigid framework, which allows for the precise positioning of pharmacophoric groups. This leads to enhanced selectivity and potency for various biological targets.[1]

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of 7-azabicyclo[2.2.1]heptane, most notably epibatidine and its analogues, are potent nAChR agonists and have been investigated for their analgesic properties.[2][3]

  • Glycine Transporter 1 (GlyT1) Inhibitors: The 7-azabicyclo[2.2.1]heptane core has been utilized in the development of potent and selective GlyT1 inhibitors, which have potential applications in the treatment of schizophrenia and other CNS disorders.

  • Sigma Receptor Ligands: The rigid bicyclic structure has also been explored for the development of selective ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[10]

  • Constrained Proline Analogues: 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid serves as a rigid proline analogue, which can be incorporated into peptides to induce specific conformations and study structure-activity relationships.[2][11]

The synthetic routes described herein, particularly the versatile Diels-Alder strategies, provide medicinal chemists with powerful tools to access a wide range of novel 7-azabicyclo[2.2.1]heptane derivatives for the exploration of new therapeutic agents.

References

Application of 7-azabicyclo[2.2.1]heptane Derivatives as Analgesics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the rigid bicyclic scaffold, 7-azabicyclo[2.2.1]heptane, have emerged as a compelling class of compounds in the pursuit of novel analgesic agents. The discovery of epibatidine, a natural product isolated from the skin of the poison frog Epipedobates tricolor, revealed the potent antinociceptive properties of this structural motif. Epibatidine was found to be a powerful analgesic, with a potency several hundred times that of morphine.[1][2] However, its therapeutic potential is severely limited by a narrow therapeutic window and significant toxicity.[3][4] This has spurred extensive research into the synthesis and evaluation of epibatidine analogs with the goal of separating the desired analgesic effects from the adverse toxic effects.

These compounds primarily exert their analgesic effects through potent interactions with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[4][5][6] By acting as agonists or partial agonists at these receptors, 7-azabicyclo[2.2.1]heptane derivatives can modulate nociceptive signaling pathways, offering a non-opioid mechanism for pain relief. This document provides a comprehensive overview of the application of these derivatives as analgesics, including detailed experimental protocols for their synthesis and evaluation, and a summary of key quantitative data.

Data Presentation

The following table summarizes the in vitro and in vivo data for a selection of 7-azabicyclo[2.2.1]heptane derivatives, providing a comparative overview of their potency and efficacy.

Compound Name/ReferenceTarget ReceptorIn Vitro AssayKᵢ (nM)In Vivo Assay (Animal Model)ED₅₀ (mg/kg)Analgesic Potency vs. Morphine
Epibatidine α4β2 nAChR[³H]Epibatidine Binding~0.03Hot Plate (mice)~0.005~200-500x
(+)-Epibatidine α4β2 nAChR[³H]Epibatidine BindingSimilar to (±)-EpibatidineTail Flick (mice, i.t.)Full AgonistHigh
(-)-Epibatidine α4β2 nAChR[³H]Epibatidine BindingSimilar to (±)-EpibatidineTail Flick (mice, i.t.)Full AgonistHigh
ABT-594 α4β2 nAChR[³H]Cytisine Binding0.037Formalin (rat)0.02 (s.c.)30-100x
RTI-7527-36 (2'-fluorodeschloroepibatidine) α4β2* nAChRNot SpecifiedHigh Agonist PotencyCCI (rat)Effective ReversalHigh
RTI-7527-76 (3'-(3''-dimethylaminophenyl)-epibatidine) α4β2* nAChRNot SpecifiedPartial AgonistCCI (rat)Effective ReversalModerate
RTI-7527-102 (2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine) α4β2* nAChRNot SpecifiedPartial Agonist/AntagonistCCI (rat)Effective ReversalModerate
C-9515 α4β2 nAChRNot SpecifiedStrong Binding AffinityFormalin (mice), CCI (rat)Potent Analgesic EffectHigh

Note: Data is compiled from multiple sources and assay conditions may vary. This table is intended for comparative purposes. i.t. = intrathecal, s.c. = subcutaneous, CCI = Chronic Constriction Injury.

Signaling Pathway

The primary mechanism of action for the analgesic effects of 7-azabicyclo[2.2.1]heptane derivatives involves the activation of α4β2 nicotinic acetylcholine receptors in the central and peripheral nervous systems.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron nAChR α4β2 nAChR Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Vesicle Synaptic Vesicle (Neurotransmitters) Ca_channel->Vesicle Ca²⁺ Influx Release Neurotransmitter Release Vesicle->Release Triggers Fusion Postsynaptic_Receptor Postsynaptic Receptors Release->Postsynaptic_Receptor Activates Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Analgesia Modulation of Nociceptive Signals (Analgesia) Signal_Transduction->Analgesia Derivative 7-Azabicyclo[2.2.1]heptane Derivative (Agonist) Derivative->nAChR Binds and Activates

Caption: Signaling pathway of 7-azabicyclo[2.2.1]heptane derivatives.

Experimental Workflow

A typical workflow for the discovery and preclinical evaluation of novel 7-azabicyclo[2.2.1]heptane-based analgesics is outlined below.

G cluster_discovery Discovery Phase cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Chemical Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification Binding Receptor Binding Assays (Ki, IC₅₀) Purification->Binding Functional Functional Assays (e.g., Oocyte Recordings) Binding->Functional Analgesia_Models Animal Models of Pain (Tail-Flick, Hot-Plate, Formalin) Functional->Analgesia_Models Toxicity Toxicology and Side-Effect Profiling Analgesia_Models->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR SAR->Synthesis Iterative Design Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: Drug discovery workflow for novel analgesics.

Experimental Protocols

Synthesis of 2-exo-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptane Derivatives

This protocol describes a general method for the synthesis of epibatidine analogs, which can be adapted for various substituents on the pyridine ring.[5]

Materials:

  • 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene

  • 2-Amino-5-iodopyridine (or other substituted iodopyridines)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • TFA (Trifluoroacetic acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Heck Coupling:

    • To a solution of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene (1.0 eq) in anhydrous acetonitrile, add 2-amino-5-iodopyridine (1.2 eq), triethylamine (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 80 °C under an argon atmosphere and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 7-tert-butoxycarbonyl-2-exo-(2'-amino-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final 2-exo-(2'-amino-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane.

In Vitro Receptor Binding Assay using [³H]Epibatidine

This protocol is for determining the binding affinity of test compounds for nicotinic acetylcholine receptors.

Materials:

  • Rat brain tissue (e.g., cerebral cortex) or cells expressing nAChRs

  • [³H]Epibatidine

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds at various concentrations

  • Nicotine (for non-specific binding)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4 °C.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [³H]epibatidine (at a concentration near its Kd), and either binding buffer (for total binding), excess nicotine (for non-specific binding), or the test compound at various concentrations.

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Analgesic Assays

This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Tail-flick analgesia meter

  • Mouse restrainers

  • Test compound and vehicle

  • Positive control (e.g., morphine)

Procedure:

  • Habituate the mice to the restrainers for several days before testing.

  • On the test day, place each mouse in a restrainer and allow it to acclimate.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).

  • At a predetermined time after injection, place the mouse's tail over the radiant heat source of the tail-flick meter.

  • Start the timer and record the latency for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

  • Repeat the measurement at several time points post-injection.

  • Calculate the percent maximal possible effect (%MPE) for each animal at each time point.

This assay assesses the response latency to a thermal stimulus applied to the paws.

Materials:

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)

  • Plexiglas cylinder to confine the animal on the hot plate

  • Test compound and vehicle

  • Positive control (e.g., morphine)

Procedure:

  • Acclimate the animals to the testing room.

  • Administer the test compound, vehicle, or positive control.

  • At a specific time post-administration, place the animal on the hot plate within the Plexiglas cylinder.

  • Start the timer and observe the animal for nociceptive behaviors such as paw licking, flicking, or jumping.

  • Record the latency to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) is essential to prevent injury.

  • Test each animal at multiple time points after drug administration.

  • Analyze the data by comparing the response latencies of the treated groups to the vehicle control group.

This model assesses both acute (neurogenic) and tonic (inflammatory) pain.[5][7]

Materials:

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers with mirrors for clear viewing of the paws

  • Test compound and vehicle

  • Positive control (e.g., morphine or an NSAID)

Procedure:

  • Acclimate the animals to the observation chambers.

  • Administer the test compound, vehicle, or positive control.

  • After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Immediately place the animal back into the observation chamber.

  • Record the cumulative time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).

  • Compare the nociceptive scores between the different treatment groups for each phase.

Conclusion

7-Azabicyclo[2.2.1]heptane derivatives represent a promising class of non-opioid analgesics. Their mechanism of action via nicotinic acetylcholine receptors offers a distinct advantage over traditional opioid-based therapies. The protocols outlined in this document provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of novel analogs. Through systematic structure-activity relationship studies and careful toxicological profiling, it may be possible to develop potent and safe analgesic drugs from this versatile chemical scaffold. Further research is warranted to fully elucidate the therapeutic potential of these compounds for the management of various pain states.

References

The Versatile 7-Azabicyclo[2.2.1]heptane Scaffold in the Synthesis of Epibatidine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epibatidine, a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, has garnered significant attention in the field of medicinal chemistry due to its high affinity for nicotinic acetylcholine receptors (nAChRs).[1] However, its therapeutic potential is severely limited by its toxicity. This has spurred extensive research into the synthesis of epibatidine analogues with improved safety profiles and receptor selectivity. The rigid 7-azabicyclo[2.2.1]heptane core is a key structural motif in these endeavors, providing a conformationally constrained scaffold for the precise orientation of pharmacophoric elements.

This document provides detailed application notes and experimental protocols for the synthesis of epibatidine analogues utilizing the 7-azabicyclo[2.2.1]heptane framework. Key synthetic strategies, including the Diels-Alder reaction, reductive Heck addition, Mitsunobu reaction, and radical cyclization, are discussed.

Data Presentation: Quantitative Analysis of Synthetic Routes and Biological Activity

The following tables summarize key quantitative data for the synthesis and biological evaluation of various epibatidine analogues derived from the 7-azabicyclo[2.2.1]heptane scaffold.

Table 1: Comparison of Key Synthetic Reaction Yields

StepReaction TypeStarting MaterialProductYield (%)Reference
1Diels-Alder ReactionN-carbomethoxypyrrole and phenyl vinyl sulfoneCycloadduct intermediateNot specified[2]
2Desulfonation of CycloadductCrude cycloadduct7-carbomethoxy-7-azabicyclo[2.2.1]hept-2-ene30[2]
3Reductive Heck Reaction7-carbomethoxy-7-azabicyclo[2.2.1]hept-2-ene and 5-bromopyrimidineexo-2-(Pyrimidin-5-yl)-7-carbomethoxy-7-azabicyclo[2.2.1]heptaneNot specified[2]
4Reductive Heck Reaction7-carbomethoxy-7-azabicyclo[2.2.1]hept-2-ene and 1-(tert-Butoxycarbonyl)-4-iodopyrazoleexo-2-(4-Pyrazolyl)-7-carbomethoxy-7-azabicyclo[2.2.1]heptane30[2]
5Radical CyclizationMethyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate7-azabicyclo[2.2.1]heptane derivative40[3]
6Mitsunobu ReactionN-Boc-7-azabicyclo[2.2.1]heptan-exo-2-ol and 3-hydroxypyridineN-Boc-exo-2-(pyridin-3-yloxy)-7-azabicyclo[2.2.1]heptaneNot specified[1]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities of Epibatidine Analogues

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
(±)-Epibatidineα4β20.04[4]
(±)-Epibatidineα720[4]
5-Pyrimidinyl analogue[3H]-cytisine binding0.81[2]
5-(2-Amino)-pyrimidinyl analogue[3H]-cytisine binding2.6[2]
1-Substituted analogue 1α4β240[5]
1-Substituted analogue 2α4β2290[5]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Synthesis of the 7-Azabicyclo[2.2.1]heptane Core via Diels-Alder Reaction

This protocol describes the construction of the core bicyclic system through a [4+2] cycloaddition reaction.

Materials:

  • N-protected pyrrole (e.g., N-carbomethoxypyrrole)

  • Dienophile (e.g., phenyl vinyl sulfone)

  • High-pressure reactor

  • Solvent (e.g., Dichloromethane)

  • Sodium amalgam (6%)

  • Silica gel for column chromatography

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Diels-Alder Reaction: In a high-pressure reactor, combine the N-protected pyrrole and the dienophile in a suitable solvent. Pressurize the reactor and heat to the appropriate temperature for the specific substrates. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reactor to room temperature and carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

  • Desulfonation/Reduction: The crude cycloadduct is treated with 6% sodium amalgam in a suitable solvent system to effect desulfonation.[2]

  • Purification: Purify the resulting 7-protected-7-azabicyclo[2.2.1]hept-2-ene by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure product.[2]

Protocol 2: Reductive Heck Addition for C-2 Arylation

This protocol details the palladium-catalyzed coupling of an aryl halide to the 7-azabicyclo[2.2.1]hept-2-ene core.

Materials:

  • 7-protected-7-azabicyclo[2.2.1]hept-2-ene

  • Aryl halide (e.g., 2-chloro-5-iodopyridine)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Ligand (e.g., Triphenylphosphine)

  • Hydride source (e.g., Formic acid)

  • Base (e.g., Piperidine)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Dichloromethane

  • Water

  • Brine

  • Magnesium sulfate

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add the 7-protected-7-azabicyclo[2.2.1]hept-2-ene, aryl halide, palladium catalyst, and ligand in DMF.

  • Addition of Reagents: Add the base and the hydride source to the reaction mixture.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-70°C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent in vacuo. Partition the residue between dichloromethane and water.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent, purify the crude product by silica gel column chromatography to yield the desired C-2 arylated epibatidine analogue.

Protocol 3: Introduction of a Pyridyloxy Moiety via Mitsunobu Reaction

This protocol describes the conversion of a hydroxyl group on the 7-azabicyclo[2.2.1]heptane scaffold to a pyridyloxy ether.[1]

Materials:

  • Hydroxy-7-azabicyclo[2.2.1]heptane derivative

  • Hydroxypyridine (e.g., 3-hydroxypyridine)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • Reaction Setup: Dissolve the hydroxy-7-azabicyclo[2.2.1]heptane derivative, hydroxypyridine, and triphenylphosphine in anhydrous THF under an inert atmosphere.

  • Mitsunobu Reaction: Cool the solution to 0°C and add DEAD or DIAD dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the pyridyloxy analogue.

Protocol 4: Radical Cyclization for the Formation of Constrained Analogues

This protocol outlines a general procedure for the synthesis of conformationally constrained epibatidine analogues via intramolecular radical cyclization.[6]

Materials:

  • Radical precursor (e.g., N-sulfonyl derivative with a leaving group at C-2 and a radical acceptor at C-7)[6]

  • Radical initiator (e.g., AIBN)

  • Reducing agent (e.g., Tributyltin hydride, Bu₃SnH)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: Dissolve the radical precursor in anhydrous toluene under an inert atmosphere.

  • Radical Cyclization: Heat the solution to reflux and add a solution of the radical initiator and reducing agent in toluene dropwise over several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the cyclized product.

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflows described in this document.

Synthesis_of_7_Azabicycloheptane_Core N-Protected Pyrrole N-Protected Pyrrole Diels-Alder Reaction Diels-Alder Reaction N-Protected Pyrrole->Diels-Alder Reaction Dienophile Dienophile Dienophile->Diels-Alder Reaction Cycloadduct Cycloadduct Diels-Alder Reaction->Cycloadduct Desulfonation/Reduction Desulfonation/Reduction Cycloadduct->Desulfonation/Reduction 7-Azabicyclo[2.2.1]hept-2-ene Core 7-Azabicyclo[2.2.1]hept-2-ene Core Desulfonation/Reduction->7-Azabicyclo[2.2.1]hept-2-ene Core

Caption: Synthesis of the 7-Azabicyclo[2.2.1]heptane Core.

Reductive_Heck_Addition 7-Azabicyclo[2.2.1]hept-2-ene Core 7-Azabicyclo[2.2.1]hept-2-ene Core Reductive Heck Reaction Reductive Heck (Pd catalyst, Ligand, Base, Hydride source) 7-Azabicyclo[2.2.1]hept-2-ene Core->Reductive Heck Reaction Aryl Halide Aryl Halide Aryl Halide->Reductive Heck Reaction C-2 Arylated Analogue C-2 Arylated Analogue Reductive Heck Reaction->C-2 Arylated Analogue

Caption: Reductive Heck Addition for C-2 Arylation.

Mitsunobu_Reaction_Workflow Hydroxy-7-azabicyclo[2.2.1]heptane Hydroxy-7-azabicyclo[2.2.1]heptane Mitsunobu Reaction Mitsunobu Reaction (PPh3, DEAD/DIAD) Hydroxy-7-azabicyclo[2.2.1]heptane->Mitsunobu Reaction Hydroxypyridine Hydroxypyridine Hydroxypyridine->Mitsunobu Reaction Pyridyloxy Analogue Pyridyloxy Analogue Mitsunobu Reaction->Pyridyloxy Analogue

Caption: Mitsunobu Reaction for Pyridyloxy Ether Synthesis.

Radical_Cyclization_Workflow Radical Precursor Radical Precursor Radical Cyclization Radical Cyclization (Bu3SnH, AIBN) Radical Precursor->Radical Cyclization Constrained Analogue Constrained Analogue Radical Cyclization->Constrained Analogue

Caption: Intramolecular Radical Cyclization Workflow.

References

Radical Cyclization Strategies for the Synthesis of 7-Azabicyclo[2.2.1]heptanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azabicyclo[2.2.1]heptane core is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug discovery. Its rigid framework serves as a valuable scaffold for the development of novel therapeutics by presenting substituents in well-defined spatial orientations. Radical cyclization reactions have emerged as powerful tools for the construction of this bicyclic system, offering unique pathways to functionalized derivatives. This document provides detailed application notes and protocols for three distinct radical cyclization methodologies for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives.

Tributyltin Hydride-Mediated Radical Cyclization of α-Acylamino Radicals

This classical approach utilizes a tin-mediated radical chain reaction to construct the 7-azabicyclo[2.2.1]heptane skeleton from a suitably functionalized pyrrolidine precursor. The key step involves an intramolecular 5-exo-trig cyclization of an α-acylamino radical.

Reaction Scheme:

G cluster_0 Radical Precursor cluster_1 Radical Initiation cluster_2 Products precursor Methyl 1-(2-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate reagents Bu3SnH, AIBN Toluene, Reflux precursor->reagents Reaction product1 7-Azabicyclo[2.2.1]heptane derivative reagents->product1 5-exo-trig cyclization product2 8-Azabicyclo[3.2.1]octane derivative (byproduct) reagents->product2 6-endo-trig cyclization

Caption: Bu3SnH-mediated radical cyclization workflow.

Quantitative Data Summary:

Radical PrecursorProduct(s)Yield (%)Diastereomeric Ratio (exo:endo)Reference
Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylateMethyl 1-benzoyl-7-azabicyclo[2.2.1]heptane-2-carboxylate40 - 422:1[1][2][3]
Methyl 1-benzoyl-8-azabicyclo[3.2.1]octane-2-carboxylate (byproduct)30-[1][2][3]
Methyl 1-(o-bromobenzoyl)-2-(2-methylprop-2-enyl)pyrrolidine-2-carboxylateMethyl 1-benzoyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylate422:1[2]
Methyl 1-benzoyl-2-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (byproduct)29-[2]

Experimental Protocol:

Materials:

  • Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate (1.0 equiv)

  • Tributyltin hydride (Bu3SnH) (1.5 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for reflux reactions

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate in degassed anhydrous toluene (0.02 M), add AIBN.

  • Heat the solution to reflux (approximately 110 °C) under an inert atmosphere (Argon or Nitrogen).

  • To the refluxing solution, add a solution of tributyltin hydride in degassed anhydrous toluene via syringe pump over 4-6 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired 7-azabicyclo[2.2.1]heptane derivative from the 8-azabicyclo[3.2.1]octane byproduct and tin residues.

Intramolecular Cyclization of N-Sulfonyl Activated Precursors

This method relies on the generation of a C2-radical on a pre-formed 7-azabicyclo[2.2.1]heptane precursor, which then undergoes an intramolecular cyclization with a tethered radical acceptor. The presence of a strongly electron-withdrawing N-sulfonyl group is critical for the success of this cyclization.

Reaction Scheme:

G cluster_0 Radical Precursor cluster_1 Radical Initiation cluster_2 Product precursor exo-2-Bromo-7-(p-toluenesulfonyl)-7- azabicyclo[2.2.1]heptane with a tethered radical acceptor reagents Bu3SnH, AIBN Toluene, Reflux precursor->reagents Reaction product Tricyclic 7-Azabicyclo[2.2.1]heptane derivative reagents->product Intramolecular Cyclization

Caption: Intramolecular cyclization of an N-sulfonyl precursor.

Quantitative Data Summary:

Radical PrecursorProductYield (%)Reference
exo-2-Bromo-N-((6-chloropyridin-3-yl)methyl)-7-tosyl-7-azabicyclo[2.2.1]heptane-2-carboxamideConstrained epibatidine analogue30[1][4]
Benzyl (exo-2-bromo-7-azabicyclo[2.2.1]heptan-7-yl)((6-chloropyridin-3-yl)methyl)carbamate (N-Cbz analogue)No cyclized product, only reduction-[1][4]
N-((6-chloropyridin-3-yl)methyl)-exo-2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxamide (N-acyl analogue)No cyclized product, only reduction-[1][4]

Experimental Protocol:

Synthesis of exo-2-Bromo-7-(p-toluenesulfonyl)-7-azabicyclo[2.2.1]heptane Precursor:

A multi-step synthesis is required to obtain the radical precursor, starting from cyclohex-3-enecarboxylic acid. Key steps involve a Curtius rearrangement, stereoselective bromination, and NaH-mediated cyclization to form the initial 7-tosyl-7-azabicyclo[2.2.1]heptane core, followed by functionalization at the C2 position.[1][4]

Radical Cyclization Procedure:

Materials:

  • exo-2-Bromo-7-tosyl-7-azabicyclo[2.2.1]heptane derivative (1.0 equiv)

  • Tributyltin hydride (Bu3SnH) (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for reflux reactions

  • Silica gel for column chromatography

Procedure:

  • Dissolve the exo-2-bromo-7-tosyl-7-azabicyclo[2.2.1]heptane derivative in degassed anhydrous toluene (0.01 M).

  • Add a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux under an inert atmosphere.

  • Slowly add a solution of tributyltin hydride in degassed anhydrous toluene to the refluxing mixture over several hours using a syringe pump.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the cyclized product.

Photocatalyzed Radical-Polar Crossover Bicyclization

This modern approach utilizes visible-light photoredox catalysis to generate radical intermediates under mild conditions, avoiding the use of stoichiometric tin reagents. A radical-polar crossover mechanism allows for the construction of diverse bicyclic amine scaffolds. While a specific protocol for the 7-azabicyclo[2.2.1]heptane system is not yet prevalent, a general procedure can be adapted from the synthesis of analogous bridged systems.[1][5]

Conceptual Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Key Intermediates cluster_3 Product start1 Cyclopropylamine derivative start2 Substituted alkene reagents Photocatalyst (e.g., Ir(ppy)3) Visible Light (Blue LEDs) start1->reagents Reaction int1 Alkyl Radical reagents->int1 SET int2 Radical Cation int1->int2 Cyclization product Saturated Bicyclic Amine int2->product SET & Cyclization

Caption: Conceptual workflow for photocatalyzed bicyclization.

General Experimental Protocol (Adapted for 7-Azabicyclo[2.2.1]heptane Synthesis):

Note: This is a generalized protocol and would require optimization for the specific synthesis of the 7-azabicyclo[2.2.1]heptane system.

Materials:

  • Appropriately substituted N-aryl or N-acyl aminocyclohexene derivative (as the radical precursor and nucleophile) (1.0 equiv)

  • Suitable radical acceptor tethered to the nitrogen (e.g., an alkene)

  • Iridium-based photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6) (1-2 mol%)

  • Base (e.g., K2CO3 or DBU) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LED lamp)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the aminocyclohexene derivative, the photocatalyst, and the base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Radical cyclization methods provide powerful and versatile strategies for the synthesis of the medicinally important 7-azabicyclo[2.2.1]heptane scaffold. The choice of method depends on the desired substitution pattern and the availability of starting materials. Classical tin-hydride-mediated cyclizations offer a robust route, while modern photocatalytic methods present milder and more environmentally friendly alternatives. The detailed protocols provided herein serve as a guide for researchers to explore and apply these valuable synthetic transformations in their drug discovery and development efforts.

References

Application Notes and Protocols: N-Acylation of 7-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azabicyclo[2.2.1]heptane is a conformationally constrained saturated bicyclic amine that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, making it a key building block for a variety of biologically active molecules. N-acylation is a fundamental transformation used to introduce a wide range of functional groups onto the nitrogen atom of the bicyclic system, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed experimental procedures for the N-acylation of 7-azabicyclo[2.2.1]heptane using common acylating agents.

Data Presentation

The following table summarizes representative reaction conditions and reported yields for the N-acylation of 7-azabicyclo[2.2.1]heptane with different acylating agents.

Acylating AgentBaseSolventTemperatureTimeYield (%)Reference
Acetic AnhydrideSodium AcetateAcetic AnhydrideReflux2 h73%[1]
Acetic Acid / Ethyl ChloroformateTriethylamineMethylene Chloride-20 °C4 h40%[1]
Benzoyl ChlorideTriethylamine (Et₃N) or Diisopropylethylamine (DIEA)Dichloromethane (DCM)0 °C to RT12-18 hNot Specified[2]

Experimental Protocols

Detailed methodologies for the N-acylation of 7-azabicyclo[2.2.1]heptane are provided below. These protocols are based on established literature procedures and can be adapted for various acylating agents.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the N-acetylation of 7-azabicyclo[2.2.1]heptane using acetic anhydride and sodium acetate.[1]

Materials:

  • 7-Azabicyclo[2.2.1]heptane

  • Acetic anhydride

  • Sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of 7-azabicyclo[2.2.1]heptane (1.0 eq) in acetic anhydride (20 mL per 500 mg of starting material), add sodium acetate (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetyl-7-azabicyclo[2.2.1]heptane.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol outlines the general procedure for the N-benzoylation of 7-azabicyclo[2.2.1]heptane using benzoyl chloride in the presence of a tertiary amine base.[2]

Materials:

  • 7-Azabicyclo[2.2.1]heptane

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 7-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable tertiary amine base, such as triethylamine or diisopropylethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x volume of DCM) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-7-azabicyclo[2.2.1]heptane.

  • Purify the product by column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-acylation of 7-azabicyclo[2.2.1]heptane.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 7_Azabicyclo 7-Azabicyclo[2.2.1]heptane Reaction_Vessel Reaction Setup (Inert Atmosphere, 0°C to RT/Reflux) 7_Azabicyclo->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., Acyl Chloride, Anhydride) Acylating_Agent->Reaction_Vessel Base Base (e.g., Et3N, DIEA, NaOAc) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Quenching Quenching (e.g., Water) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Washing Washing (aq. NaHCO3, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Final_Product N-Acyl-7-azabicyclo[2.2.1]heptane Purification->Final_Product

Caption: General workflow for the N-acylation of 7-azabicyclo[2.2.1]heptane.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azabicyclo[2.2.1]heptane is a conformationally constrained proline analogue that serves as a crucial building block in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional scaffold, enabling the precise orientation of substituents for optimal interaction with biological targets. This structural motif is found in a variety of neurologically active compounds, including analgesics and ligands for nicotinic acetylcholine receptors. The hydrochloride salt of this compound is often preferred due to its increased stability and solubility.

These application notes provide a detailed overview of a scalable synthetic route to 7-azabicyclo[2.2.1]heptane hydrochloride, focusing on a robust and reproducible multi-step process suitable for large-scale production.

Synthetic Strategy Overview

The most common and scalable approach to the synthesis of the 7-azabicyclo[2.2.1]heptane core involves an intramolecular cyclization of a suitably functionalized cyclohexane precursor. An alternative route utilizes a Diels-Alder reaction to construct the bicyclic system. This document will focus on the intramolecular cyclization pathway, which generally involves the following key transformations:

  • N-Protection: Protection of the amino group of a starting material like trans-4-aminocyclohexanol.

  • Hydroxyl Group Activation: Conversion of the hydroxyl group into a good leaving group, typically a mesylate or tosylate.

  • Intramolecular Cyclization: Base-mediated ring closure to form the bicyclic core.

  • Deprotection: Removal of the protecting group to yield the parent amine.

  • Salt Formation: Conversion of the free base to the hydrochloride salt.

Quantitative Data Summary

The following tables summarize representative yields for the key steps in the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives, based on literature findings. Actual yields may vary depending on the specific reaction conditions, scale, and purification methods employed.

Table 1: Representative Yields for the Intramolecular Cyclization Route

StepTransformationStarting MaterialProductReagentsTypical Yield (%)
1N-Protectiontrans-4-Aminocyclohexanoltert-butyl ( trans-4-hydroxycyclohexyl)carbamate(Boc)₂O, Et₃N>90
2Mesylationtert-butyl ( trans-4-hydroxycyclohexyl)carbamatetrans-4-(( tert-butoxycarbonyl)amino)cyclohexyl methanesulfonateMsCl, Et₃N~85
3Intramolecular Cyclizationtrans-4-(( tert-butoxycarbonyl)amino)cyclohexyl methanesulfonatetert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylateNaH or t-BuOK52-78[1]
4Deprotectiontert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate7-Azabicyclo[2.2.1]heptaneTFA or HClQuantitative
5Salt Formation7-Azabicyclo[2.2.1]heptaneThis compoundHCl in Ether/Dioxane>95

Table 2: Alternative Synthetic Routes and Reported Overall Yields

Synthetic RouteKey StepStarting MaterialOverall Yield (%)Reference
Intramolecular CyclizationImido ester hydrolysis and cyclizationN-(4-oxocyclohexyl)acetamide18 (5 steps)[2]
Intramolecular CyclizationPlatinum oxide mediated reduction/cyclizationN-(4-oxocyclohexyl)acetamide36 (5 steps)[2][3]
Diels-Alder ReactionCycloaddition of Danishefsky's dieneMethyl 2-benzamidoacrylate52 (multigram scale)[4]
Radical CyclizationBu₃SnH-mediated cyclizationMethyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate40[4]

Experimental Protocols

The following protocols describe a scalable, five-step synthesis of this compound, adapted from established methodologies.[5]

Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate

This step involves the protection of the amino group of trans-4-aminocyclohexanol with a tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • trans-4-Aminocyclohexanol hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • To a stirred suspension of trans-4-aminocyclohexanol hydrochloride in DCM, add triethylamine (2.2 equivalents) at 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate

The hydroxyl group of the Boc-protected amino alcohol is activated by conversion to a mesylate.

  • Materials:

    • tert-butyl (trans-4-hydroxycyclohexyl)carbamate

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the crude product from Step 1 in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine or DIEA (1.5 equivalents).

    • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is typically used directly in the next step.

Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

This key step involves the intramolecular nucleophilic substitution to form the bicyclic ring system.

  • Materials:

    • trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate

    • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the crude mesylate from Step 2 in anhydrous THF under an inert atmosphere.

    • To this solution, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 equivalents) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to 0 °C and quench cautiously with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane (Deprotection)

The Boc protecting group is removed under acidic conditions to yield the parent amine.

  • Materials:

    • tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (in a suitable solvent like dioxane or ether)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified product from Step 3 in DCM.

    • Add an excess of trifluoroacetic acid (5-10 equivalents) or a saturated solution of HCl in an appropriate solvent.

    • Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting salt can be used directly for the final step, or the free base can be obtained by neutralization with a base (e.g., NaOH) and extraction into an organic solvent.

Step 5: Synthesis of this compound

The final step is the formation of the hydrochloride salt for improved stability and handling.

  • Materials:

    • 7-Azabicyclo[2.2.1]heptane (free base or crude salt from Step 4)

    • Hydrochloric acid (e.g., 2 M solution in diethyl ether or 4 M in 1,4-dioxane)

    • Diethyl ether or other suitable non-polar solvent

  • Procedure:

    • If starting from the free base, dissolve it in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • If starting from the crude salt from Step 4, it can be dissolved in a minimal amount of alcohol (e.g., isopropanol) and precipitated with a non-polar solvent.

    • To the stirred solution of the amine, add a solution of HCl in ether or dioxane dropwise until precipitation is complete.

    • Stir the resulting slurry for 1-2 hours at room temperature.

    • Collect the solid product by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a white to off-white crystalline solid.

Visualizations

Synthetic_Pathway A trans-4-Aminocyclohexanol Hydrochloride B tert-butyl (trans-4- hydroxycyclohexyl)carbamate A->B Step 1: N-Protection ((Boc)2O, Et3N) C trans-4-((tert-butoxycarbonyl)amino) cyclohexyl methanesulfonate B->C Step 2: Mesylation (MsCl, Et3N) D tert-butyl 7-azabicyclo[2.2.1] heptane-7-carboxylate C->D Step 3: Intramolecular Cyclization (NaH or t-BuOK) E 7-Azabicyclo[2.2.1]heptane D->E Step 4: Deprotection (TFA or HCl) F 7-Azabicyclo[2.2.1]heptane Hydrochloride E->F Step 5: Salt Formation (HCl)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Precursor Preparation cluster_cyclization Core Synthesis cluster_final Final Product Isolation A N-Protection of trans-4-Aminocyclohexanol B Mesylation of Hydroxyl Group A->B C Intramolecular Cyclization B->C D Purification of Bicyclic Core (Distillation/Chromatography) C->D E Boc Deprotection D->E F Hydrochloride Salt Formation E->F G Filtration and Drying F->G H Final Product: 7-Azabicyclo[2.2.1]heptane HCl G->H

References

Asymmetric Synthesis of Chiral 7-Azabicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azabicyclo[2.2.1]heptane scaffold is a crucial structural motif present in a wide array of biologically active alkaloids and pharmaceutical agents, most notably epibatidine and its analogues. The rigid bicyclic structure and the presence of chiral centers make the enantioselective synthesis of these compounds a significant challenge and an area of intense research. These application notes provide an overview of key asymmetric strategies and detailed protocols for the synthesis of chiral 7-azabicyclo[2.2.1]heptane derivatives, intended for researchers, scientists, and professionals in drug development.

I. Key Asymmetric Strategies

The asymmetric synthesis of 7-azabicyclo[2.2.1]heptanes can be broadly categorized into several key strategies:

  • Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction. It is highly desirable due to the use of substoichiometric amounts of the chiral source.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereoselective formation of the bicyclic core. The auxiliary is subsequently removed.[1]

  • Desymmetrization of Meso Intermediates: This strategy involves the enantioselective transformation of a prochiral or meso starting material, often a symmetrically substituted tropinone derivative, to introduce chirality.

  • Chiral Pool Synthesis: This method employs readily available enantiopure starting materials, such as amino acids (e.g., L-glutamic acid or L-serine), to construct the chiral bicyclic system.[2][3][4]

  • Enzymatic Resolutions and Transformations: Enzymes are used to selectively react with one enantiomer of a racemic mixture or to perform stereoselective transformations on a prochiral substrate.[2][5]

Below is a diagram illustrating these primary synthetic pathways.

Asymmetric_Strategies cluster_approaches Synthetic Approaches Start Achiral/Racemic Starting Materials Catalytic Catalytic Asymmetric Synthesis Start->Catalytic Auxiliary Chiral Auxiliary Mediated Start->Auxiliary Enzymatic Enzymatic Resolution/Transformation Start->Enzymatic Meso Meso Intermediates Desymm Asymmetric Desymmetrization Meso->Desymm Chiral_Pool Chiral Pool (e.g., Amino Acids) Chiral_Synth Chiral Pool Synthesis Chiral_Pool->Chiral_Synth Target Enantiopure 7-Azabicyclo[2.2.1]heptane Catalytic->Target Auxiliary->Target Desymm->Target Enzymatic->Target Chiral_Synth->Target

Caption: Key strategies for the asymmetric synthesis of chiral 7-azabicyclo[2.2.1]heptane derivatives.

II. Catalytic Asymmetric Approaches

Catalytic methods offer an efficient and atom-economical route to chiral 7-azabicyclo[2.2.1]heptanes and their tropane alkaloid relatives.

A. Rhodium-Catalyzed Asymmetric Allylic Arylation

A notable example is the rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reaction. This method has been applied to the kinetic resolution of racemic N-Boc-nortropane-derived allylic chlorides to produce a variety of enantiomerically enriched tropane derivatives.[6] The reaction tolerates a range of aryl- and heteroaryl boronic pinacol esters, achieving high enantioselectivity and diastereoselectivity.[6]

Quantitative Data Summary: Rh-Catalyzed Allylic Arylation

EntryAryl Boronic EsterYield (%)ee (%)
1Phenyl8598
24-Methoxyphenyl8297
34-Fluorophenyl8899
42-Thienyl7596
52-Furanyl7895

Data is representative of typical results reported in the literature.[6]

B. Palladium-Catalyzed Enantioselective β-Hydride Elimination

Another powerful strategy involves the enantioselective Pd-catalyzed β-hydride elimination of tropinone-derived N-arylsulfonylhydrazones and aryl bromides. This approach provides access to chiral tropanes with excellent enantiocontrol and broad functional group tolerance.[7] This method is particularly significant as it controls both diastereoselectivity during migratory insertion and enantioselectivity during the β-hydride elimination step.[7]

Quantitative Data Summary: Pd-Catalyzed β-H Elimination

EntryAryl BromideYield (%)ee (%)
14-Bromotoluene9295
24-Bromoanisole8896
31-Bromo-4-fluorobenzene9597
42-Bromonaphthalene8594

Data is representative of typical results reported in the literature.[7]

III. Desymmetrization of Meso Compounds

The asymmetric desymmetrization of prochiral meso-tropinone derivatives is a classic and effective strategy. This is often achieved using stoichiometric amounts of chiral lithium amide bases.[6] A more modern approach involves catalytic desymmetrization.

A. Asymmetric Desymmetrization via Chiral Base

An example involves the asymmetric desymmetrization of N-(phenylsulfonyl)-7-azabicyclo[2.2.1]heptan-2-one using a chiral base derived from (-)-1,2-diphenylethanediamine. This provides the desymmetrized product in good yield.

Experimental Workflow: Asymmetric Desymmetrization

Desymmetrization_Workflow Start Meso N-Protected 7-azabicyclo[2.2.1]heptan-2-one Reagent Chiral Lithium Amide Base in Anhydrous THF, 0°C Reaction Stir for 2.5 h Start->Reaction Reagent->Reaction 1.0 eq Workup Aqueous Workup Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Enantiopure (+)-N-Boc- 7-azabicyclo[2.2.1]hept-2-one Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azabicyclo[2.2.1]heptane. This valuable scaffold is a key structural motif in a variety of therapeutic agents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 7-azabicyclo[2.2.1]heptane, focusing on two primary routes: a multi-step synthesis from trans-4-aminocyclohexanol and the Diels-Alder approach.

Route 1: Multi-step Synthesis from trans-4-Aminocyclohexanol

This reliable five-step sequence involves N-protection, activation of the hydroxyl group, intramolecular cyclization, and deprotection.[1]

start Start: trans-4-Aminocyclohexanol step1 Step 1: N-Protection (Boc) start->step1 issue1 Issue: Incomplete Protection / Low Yield step1->issue1 Problem? step2 Step 2: Mesylation step1->step2 Success solution1 Troubleshooting: - Ensure anhydrous conditions. - Use a suitable base (e.g., Et3N). - Check purity of starting material and Boc-anhydride. - Monitor reaction by TLC. issue1->solution1 Solution issue2 Issue: Low Yield of Mesylate / Side Products step2->issue2 Problem? step3 Step 3: Intramolecular Cyclization step2->step3 Success solution2 Troubleshooting: - Perform reaction at 0°C to control exotherm. - Add methanesulfonyl chloride dropwise. - Use a non-nucleophilic base (e.g., DIEA). - Ensure starting alcohol is dry. issue2->solution2 Solution issue3 Issue: Low Cyclization Yield / No Reaction step3->issue3 Problem? step4 Step 4: Deprotection (TFA) step3->step4 Success solution3 Troubleshooting: - Use a strong, non-nucleophilic base (e.g., t-BuOK). - Ensure strictly anhydrous conditions. - Low temperatures (-78°C) can improve selectivity. - Check for competing elimination reactions. issue3->solution3 Solution issue4 Issue: Incomplete Deprotection / Difficult Work-up step4->issue4 Problem? product Product: 7-Azabicyclo[2.2.1]heptane step4->product Success solution4 Troubleshooting: - Use sufficient equivalents of TFA (20-50% in DCM). - Monitor reaction to completion by TLC/LC-MS. - For difficult work-up, co-evaporate with a solvent like toluene to remove residual TFA. - Neutralize carefully with a saturated NaHCO3 solution. issue4->solution4 Solution start Start: N-substituted Pyrrole + Dienophile reaction Diels-Alder Reaction start->reaction issue1 Issue: Low or No Conversion reaction->issue1 Problem? issue2 Issue: Retro-Diels-Alder Reaction reaction->issue2 Problem? issue3 Issue: Poor Stereoselectivity (endo/exo) reaction->issue3 Problem? product Product: 7-Azabicyclo[2.2.1]heptene derivative reaction->product Success solution1 Troubleshooting: - Increase temperature or pressure. - Use a Lewis acid catalyst (e.g., AlCl3). - Ensure diene is in s-cis conformation. - Check dienophile reactivity. issue1->solution1 Solution solution2 Troubleshooting: - Use milder reaction conditions (lower temperature). - Trap the product in situ. - Choose dienophiles that lead to more stable adducts. issue2->solution2 Solution solution3 Troubleshooting: - Lower reaction temperature to favor the kinetic (endo) product. - Use a Lewis acid catalyst to enhance selectivity. - Solvent choice can influence the ratio. issue3->solution3 Solution start trans-4-Aminocyclohexanol Hydrochloride step1 N-Protection (Boc)2O, Et3N, DCM start->step1 intermediate1 N-Boc-4-aminocyclohexanol step1->intermediate1 step2 Mesylation MsCl, DIEA, DCM, 0°C intermediate1->step2 intermediate2 N-Boc-4-aminocyclohexyl mesylate step2->intermediate2 step3 Intramolecular Cyclization t-BuOK, THF, -78°C to RT intermediate2->step3 product N-Boc-7-azabicyclo[2.2.1]heptane step3->product

References

Technical Support Center: Purification of 7-Azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-azabicyclo[2.2.1]heptane hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Q: My yield of this compound after recrystallization is lower than expected. What are the possible causes and how can I improve it?

A: Low recrystallization yield can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Experiment with different solvent systems. Common systems for this compound and its derivatives include:

      • Methanol/Ethereal HCl

      • Methanol:Ethyl Acetate

      • Isopropanol/Diethyl Ether[1]

      • Acetonitrile

  • Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even at low temperatures, leading to poor recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with glass wool can help insulate it.

  • Incomplete Precipitation: The compound may not have fully crashed out of the solution.

    • Solution: Ensure the solution is sufficiently cold by leaving it in an ice bath or refrigerator for an extended period. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Issue 2: Presence of Impurities After Purification

Q: I am still observing impurities in my this compound sample after purification. How can I identify and remove them?

A: The nature of the impurity will dictate the best method for its removal. Common impurities can include starting materials, byproducts from side reactions, and regioisomers.

  • Identification of Impurities:

    • NMR Spectroscopy: ¹H and ¹³C NMR can help identify unreacted starting materials or byproducts by comparing the spectra to known standards.

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a sensitive technique to assess purity and can help quantify the amount of impurity present.[2][3]

    • LC-MS: Liquid Chromatography-Mass Spectrometry can help identify the molecular weight of the impurities, aiding in their identification.

  • Common Impurities and Removal Strategies:

    • Unreacted Starting Materials: If the synthesis involves precursors like trans-4-aminocyclohexanol, these may carry through.

      • Solution: A well-optimized column chromatography protocol is usually effective.

    • Regioisomeric Byproducts: The synthesis of the 7-azabicyclo[2.2.1]heptane core can sometimes lead to the formation of the 8-azabicyclo[3.2.1]octane system as a byproduct.[4]

      • Solution: Careful optimization of reaction conditions can minimize the formation of this isomer. Separation can be challenging but may be achievable with preparative HPLC or careful column chromatography.

    • Polymeric Impurities: Some synthetic routes, particularly those involving Diels-Alder reactions, can produce polymeric byproducts.[1]

      • Solution: These are often less soluble and can sometimes be removed by trituration or careful recrystallization. Column chromatography is also effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for column chromatography of this compound?

A1: Silica gel is the most common stationary phase for the purification of 7-azabicyclo[2.2.1]heptane derivatives. Due to the basic nature of the amine, it is often necessary to add a small amount of a basic modifier to the mobile phase to prevent peak tailing. Recommended mobile phases include:

  • A gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide.

  • Hexane and ethyl acetate mixtures are also commonly used for derivatives of 7-azabicyclo[2.2.1]heptane.[5] The polarity can be adjusted based on the polarity of the specific derivative being purified.

Q2: How can I confirm the purity of my final this compound product?

A2: A combination of analytical techniques should be used to confirm the purity:

  • NMR Spectroscopy: Provides information about the chemical structure and can reveal the presence of proton or carbon signals from impurities.

  • HPLC: Can provide a quantitative measure of purity.[2][3] A pure sample should show a single major peak.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Elemental Analysis: Can be used to confirm the elemental composition of the final product.

Q3: What are the best practices for storing this compound?

A3: this compound is a salt and is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Data Presentation

Table 1: Recrystallization Solvents and Conditions

Solvent SystemTypical Ratio (v/v)Notes
Methanol / Ethereal HClN/AUsed for the hydrochloride salt formation and purification.
Methanol : Ethyl AcetateVariableGood for compounds of moderate polarity.
Isopropanol / Diethyl EtherVariableDiethyl ether is used as an anti-solvent to induce precipitation.[1]
AcetonitrileN/ACan be effective for polar compounds.

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase SystemGradientDetection
Silica GelMethanol in Dichloromethane (+ NH₄OH)Step or linear gradientTLC, UV
Silica GelHexane : Ethyl AcetateStep or linear gradientTLC, UV, Stains

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of a 7-Azabicyclo[2.2.1]heptane Derivative

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Initial Cleanup column_chromatography Column Chromatography crude_product->column_chromatography Complex Mixtures pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product nmr NMR hplc HPLC mp Melting Point pure_product->nmr pure_product->hplc pure_product->mp troubleshooting_low_yield start Low Recrystallization Yield check_solvent Is the solvent system appropriate? start->check_solvent check_volume Was excess solvent used? check_solvent->check_volume Yes solution_solvent Test alternative solvent systems (e.g., MeOH/EtOAc, iPrOH/Ether) check_solvent->solution_solvent No check_cooling Was cooling too rapid? check_volume->check_cooling No solution_volume Use minimum amount of hot solvent for dissolution check_volume->solution_volume Yes check_precipitation Is precipitation incomplete? check_cooling->check_precipitation No solution_cooling Allow slow cooling to room temperature before placing in ice bath check_cooling->solution_cooling Yes solution_precipitation Extend cooling time Induce crystallization by scratching check_precipitation->solution_precipitation Yes

References

Technical Support Center: Synthesis of 7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific problems that may arise during the synthesis of the 7-azabicyclo[2.2.1]heptane core structure via common synthetic routes.

Route 1: Base-Promoted Intramolecular Cyclization

This route typically involves the cyclization of a substituted cyclohexane, such as an N-protected trans-4-aminocyclohexanol derivative which has been activated at the hydroxyl position (e.g., as a mesylate or halide).

Question 1: My yield of 7-azabicyclo[2.2.1]heptane is low, and I am isolating a significant amount of an unexpected byproduct. What could be the issue?

Answer: A common side reaction in the base-promoted intramolecular cyclization is the formation of an alternative bicyclic ether, a 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivative, or elimination products. The outcome of the reaction is highly dependent on the stereochemistry of the starting material and the nitrogen-protecting group.

  • Troubleshooting:

    • Verify Starting Material Stereochemistry: The formation of the desired 7-azabicyclo[2.2.1]heptane is favored from cis-3,trans-4-dibromocyclohex-1-ylcarbamate precursors. If you start with the trans-3,cis-4-dibromo isomer, the formation of the 2-oxa-4-azabicyclo[3.3.1]non-3-ene byproduct is often observed due to the competing nucleophilic attack from the oxygen of the carbamate protecting group.[1][2]

    • Choice of Protecting Group: The nature of the nitrogen-protecting group is crucial. Trifluoroacetyl-protected substrates have been shown to cleanly produce the desired 7-azabicyclo[2.2.1]heptane or the alternative [3.3.1] bicyclic ether depending on the stereochemistry of the leaving groups. In contrast, carbamate protecting groups (like Boc or Cbz) can lead to more complex reaction mixtures.[1][2]

    • Reaction Conditions: Ensure that a non-nucleophilic, strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF is used at room temperature to favor the intramolecular N-alkylation over other pathways.[1][2]

Quantitative Data on Product Distribution:

The stereochemistry of the dibromo-substituted cyclohexane precursor significantly impacts the product distribution when using a trifluoroacetyl protecting group with NaH in DMF.

Starting Material StereoisomerMain ProductYield of Main Product
cis-3,trans-4-dibromo7-(trifluoroacetyl)-7-azabicyclo[2.2.1]heptane derivativeGood
trans-3,cis-4-dibromo2-oxa-4-(trifluoroacetyl)-4-azabicyclo[3.3.1]non-3-ene derivativeGood

Data adapted from studies on N-(dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides.[1][2]

Question 2: I am observing the formation of an elimination product, 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene, instead of my desired saturated product after the cyclization and an additional step. How can I control this?

Answer: The formation of the unsaturated hept-2-ene derivative is typically a desired subsequent step after the initial cyclization, achieved through an elimination reaction. If this is happening prematurely or uncontrollably, it is likely due to the choice of base and reaction conditions.

  • Troubleshooting:

    • Base Selection for Elimination: The elimination of HBr from an intermediate like 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane is effectively promoted by a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).[1]

    • Temperature Control: Perform the initial cyclization at room temperature. Higher temperatures can promote elimination. The subsequent elimination step is often carried out under specific, controlled conditions.

Experimental Protocol: Elimination to Form 7-Azabicyclo[2.2.1]hept-2-ene Derivative

A solution of 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in anhydrous THF is treated with potassium tert-butoxide at room temperature. The reaction is stirred until completion (monitored by TLC). This procedure has been reported to yield 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene in 78% yield.[1]

Logical Workflow for Intramolecular Cyclization

Intramolecular Cyclization Troubleshooting Start Low yield of 7-azabicyclo[2.2.1]heptane CheckStereo Verify stereochemistry of dibromo-precursor Start->CheckStereo CisTrans cis-3,trans-4 isomer? CheckStereo->CisTrans Yes TransCis trans-3,cis-4 isomer? CheckStereo->TransCis No CheckProtectingGroup Evaluate N-protecting group TFA_Protect Trifluoroacetyl group? CheckProtectingGroup->TFA_Protect Yes Carbamate_Protect Carbamate (Boc, Cbz)? CheckProtectingGroup->Carbamate_Protect No CorrectStereo Correct stereoisomer used. Proceed to check protecting group. CisTrans->CorrectStereo WrongStereo Incorrect stereoisomer for desired product. Leads to 2-oxa-4-azabicyclo[3.3.1]nonane. TransCis->WrongStereo CorrectStereo->CheckProtectingGroup TFA_Good Clean reaction expected. TFA_Protect->TFA_Good Carbamate_Complex Complex mixture possible. Consider alternative protecting group. Carbamate_Protect->Carbamate_Complex

Caption: Troubleshooting logic for low yields in intramolecular cyclization.

Route 2: Diels-Alder Reaction

This approach involves the [4+2] cycloaddition of an N-substituted pyrrole with a suitable dienophile.

Question 3: My Diels-Alder reaction to form the 7-azabicyclo[2.2.1]heptene derivative is giving a low yield, and it seems like I'm recovering my starting materials. What is happening?

Answer: The Diels-Alder reaction for forming this bicyclic system is often reversible. The undesired reverse reaction is known as the retro-Diels-Alder reaction, which is particularly prevalent at higher temperatures. The instability of the 7-azabicyclo[2.2.1]hept-2-ene products can lead to this reversion.[3]

  • Troubleshooting:

    • Temperature Control: Avoid high reaction temperatures. If the reaction requires heating to proceed at a reasonable rate, carefully optimize the temperature to find a balance between reaction speed and product stability.

    • High Pressure: Applying high pressure (e.g., 15 kbar) can significantly favor the formation of the Diels-Alder adduct by shifting the equilibrium towards the product, which has a smaller volume than the reactants. This technique has been successfully used to synthesize these adducts when they are otherwise inaccessible under thermal conditions.[4]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes accelerate the forward reaction, allowing for lower reaction temperatures and shorter reaction times, thereby minimizing the retro-Diels-Alder reaction.

Quantitative Data on Reaction Conditions:

The following table illustrates the impact of different conditions on a Diels-Alder reaction between 1,3-cyclohexadiene and a dienophile, highlighting the formation of the desired adduct versus a retro-Diels-Alder product. Although this is for an analogous oxabicyclo-system, the principles are transferable.

CatalystSolventTemperature (°C)PressureYield of Adduct (%)Yield of Retro-Diels-Alder Product (%)
NoneCHCl₃25Atmospheric95
PhenolCHCl₃55Atmospheric2515
NoneWater5040 bar6010

Data adapted from a study on a similar bicyclic system, demonstrating the positive effect of pressure and solvent on adduct yield.[5]

Question 4: My Diels-Alder reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?

Answer: The formation of both endo and exo isomers is common in Diels-Alder reactions. Generally, the endo product is the kinetically favored product, forming faster at lower temperatures, while the exo product is the thermodynamically more stable product and is favored at higher temperatures or with longer reaction times, which allow for equilibration.

  • Troubleshooting:

    • Temperature Control: To favor the kinetic endo product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. To favor the thermodynamic exo product, higher temperatures may be necessary.

    • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the endo/exo selectivity. Protic solvents and aqueous mixtures can enhance the endo selectivity.[6]

    • Lewis Acid Catalysis: The use of Lewis acids can often enhance the endo selectivity of the reaction.

Reaction Pathway for Diels-Alder and Retro-Diels-Alder

Diels-Alder and Retro-Diels-Alder Equilibrium Reactants N-substituted Pyrrole + Dienophile TransitionState Transition State Reactants->TransitionState Diels-Alder TransitionState->Reactants Product 7-Azabicyclo[2.2.1]heptene Adduct TransitionState->Product Product->TransitionState Retro-Diels-Alder HighTemp High Temperature HighTemp->Product Favors Reactants HighPressure High Pressure HighPressure->Reactants Favors Product

Caption: Equilibrium between Diels-Alder and retro-Diels-Alder reactions.

Route 3: Radical Cyclization

This method often involves the cyclization of an α-acylamino radical generated from a precursor like an N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine derivative.

Question 5: My radical cyclization is producing a mixture of the desired 7-azabicyclo[2.2.1]heptane and a rearranged 8-azabicyclo[3.2.1]octane. How can I improve the regioselectivity?

Answer: The formation of both 5-exo-trig (leading to the [2.2.1] system) and 6-endo-trig (leading to the [3.2.1] system) cyclization products is a known issue in these radical reactions. The ratio of these products can be influenced by the substitution on the alkene moiety and the reaction conditions.

  • Troubleshooting:

    • Substrate Modification: The substitution pattern on the allyl group of the precursor can influence the regioselectivity. For example, substitution at the 2-position of the prop-2-enyl group has been shown to alter the product ratio.

    • Reaction Conditions: While less straightforward to control than in ionic reactions, factors like the rate of addition of the radical initiator (e.g., AIBN) and the concentration of the tin hydride reagent can sometimes influence the product distribution. Slower addition rates can sometimes favor one pathway over another.

Quantitative Data on Product Distribution in Radical Cyclization:

The treatment of methyl N-(o-bromobenzoyl)-2-(alkenyl)pyrrolidine-2-carboxylates with Bu₃SnH and AIBN in boiling toluene yields a mixture of products.

Alkene Substituent on PrecursorYield of 7-azabicyclo[2.2.1]heptane (exo/endo)Yield of 8-azabicyclo[3.2.1]octaneYield of Reduction Product
prop-2-enyl40% (2:1)30%12%
2-methylprop-2-enyl52% (exo only)12%12%
but-2-enyl16% (2:1)29%8%

Data adapted from Ikeda et al., demonstrating the influence of alkene substitution on product ratios.[7]

Reaction Scheme for Competing Radical Cyclization Pathways

Competing Radical Cyclization Pathways Radical α-Acylamino Radical Product221 7-Azabicyclo[2.2.1]heptane Radical->Product221 5-exo-trig cyclization Product321 8-Azabicyclo[3.2.1]octane Radical->Product321 6-endo-trig cyclization

Caption: Competing 5-exo-trig and 6-endo-trig radical cyclization pathways.

References

Overcoming challenges in the cyclization step of 7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-azabicyclo[2.2.1]heptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the critical cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization step in the synthesis of 7-azabicyclo[2.2.1]heptane?

A1: The most frequently employed methods for forming the 7-azabicyclo[2.2.1]heptane core are:

  • Intramolecular Nucleophilic Substitution: This is a widely used method, often involving the cyclization of a trans-4-aminocyclohexanol derivative. The hydroxyl group is typically converted into a good leaving group, such as a mesylate or tosylate, followed by base-promoted intramolecular cyclization.[1][2]

  • Radical Cyclization: This method utilizes the cyclization of α-acylamino radicals generated from precursors like N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates.[3][4]

  • Diels-Alder Reaction: A [4+2] cycloaddition between a diene (e.g., N-protected pyrroles) and a dienophile can be used to construct the bicyclic framework.[5][6] However, this method can suffer from low yields due to the aromaticity of the pyrrole.

  • Intramolecular Carbolithiation: This anionic cyclization involves the use of organolithium species to form the bicyclic system.[7][8]

Q2: I am getting a low yield in my intramolecular nucleophilic substitution. What are the likely causes and how can I improve it?

A2: Low yields in this reaction are common and can stem from several factors. Please refer to the troubleshooting guide for intramolecular nucleophilic substitution below for a detailed breakdown of potential causes and solutions. Common issues include incomplete activation of the hydroxyl group, inappropriate choice of base or solvent, and side reactions like elimination.

Q3: My radical cyclization is not proceeding as expected, and I'm isolating the reduction product instead of the desired bicyclic compound. What should I do?

A3: The formation of a significant amount of the reduction product in a radical cyclization indicates that the hydrogen atom transfer from the tin hydride (or other radical mediator) is faster than the intramolecular cyclization. To favor cyclization, you can try decreasing the concentration of the radical mediator (e.g., Bu₃SnH). Running the reaction at a lower concentration may also favor the intramolecular cyclization over the intermolecular reduction. The choice of the nitrogen-protecting group can also have a critical effect on the outcome of the reaction.[9]

Q4: The Diels-Alder reaction to form the 7-azabicyclo[2.2.1]heptane skeleton is giving me a very low yield. Are there ways to optimize this?

A4: The Diels-Alder reaction with pyrroles is often challenging due to the aromatic stability of the pyrrole ring, which reduces its reactivity as a diene. To improve yields, consider using N-protected pyrroles with electron-withdrawing groups on the nitrogen, as this can increase the reactivity of the pyrrole. High pressure and the use of Lewis acids have also been shown to enhance the rate and yield of these reactions.[5] The choice of dienophile is also critical; electron-deficient dienophiles generally work better.[10]

Troubleshooting Guides

Intramolecular Nucleophilic Substitution

This guide focuses on the common base-promoted cyclization of trans-4-aminocyclohexanol derivatives where the hydroxyl group has been activated (e.g., as a mesylate or tosylate).

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of 7-azabicyclo[2.2.1]heptane Incomplete mesylation/tosylation: The hydroxyl group was not fully converted to the leaving group.- Ensure anhydrous reaction conditions for the mesylation/tosylation step. - Use a slight excess of mesyl chloride/tosyl chloride and a suitable base (e.g., triethylamine, pyridine). - Monitor the reaction by TLC until the starting material is consumed.
Ineffective base for cyclization: The base used is not strong enough to deprotonate the amine or carbamate for the intramolecular attack.- For N-Boc protected amines, a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF is often effective.[11][12] - For unprotected amines (as salts), a moderately strong base like sodium hydroxide in aqueous ethanol can be used.[1]
Side reactions (e.g., elimination): The strong base may promote elimination to form cyclohexene derivatives instead of cyclization.- Use a non-nucleophilic, sterically hindered base. - Control the reaction temperature; lower temperatures may favor the desired intramolecular substitution.
Incorrect stereochemistry of the starting material: The amino and leaving groups must be in a trans diaxial-like conformation for the backside attack to occur. Starting with the cis isomer will not lead to the desired product.- Verify the stereochemistry of the starting 4-aminocyclohexanol derivative using NMR or other analytical techniques.
Formation of multiple products Intermolecular reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.- Perform the cyclization step under high dilution conditions to favor the intramolecular pathway.
Formation of oxazolidinone derivatives: If using a carbamate protecting group, the oxygen of the carbamate can act as a nucleophile, leading to undesired cyclized byproducts.[11]- This is more likely with certain stereoisomers of the starting material.[11] Ensure you are using the correct diastereomer. - Consider using a different nitrogen-protecting group that is less likely to participate in side reactions.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives via different cyclization methods. Actual yields may vary depending on the specific substrate, reaction scale, and purification methods.

Table 1: Intramolecular Nucleophilic Substitution

Starting Material Activating Group Base Solvent Yield (%) Reference
N-Boc-trans-4-aminocyclohexanolMesylNaHDMF52 (of the bromo-derivative)[11][12]
N-Acetyl-trans-4-aminocyclohexanolMesylNaOH80% aq. Ethanol83[1]
N-Carbobenzoxy-trans-4-aminocyclohexanolTosyl- (after H₂/Pd-C)70% aq. Ethanol-[1]

Table 2: Radical Cyclization

Precursor Radical Initiator Mediator Solvent Yield (%) of 7-azabicyclo[2.2.1]heptane derivative Reference
Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylateAIBNBu₃SnHToluene40[4]

Table 3: Diels-Alder Reaction

Diene Dienophile Conditions Yield (%) Reference
N-(tert-butoxycarbonyl)pyrrolep-Tolylsulfonylacetylene80 °C-[13]
N-protected pyrrolesAlkynesHigh pressure / Lewis acidImproved yields[5]

Detailed Experimental Protocols

Protocol 1: Cyclization via Intramolecular Nucleophilic Substitution of a Mesylated N-Boc-4-aminocyclohexanol

This protocol is adapted from a common synthetic route.[2]

Step 1: Mesylation of N-Boc-trans-4-aminocyclohexanol

  • Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) or diisopropylethylamine (DIEA) (1.5 equivalents).

  • Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylated product. This product is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add a solution of the mesylated product from Step 1 (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization Step cluster_end Final Product start trans-4-aminocyclohexanol boc_protection N-Boc Protection start->boc_protection Boc₂O, Base mesylation Mesylation boc_protection->mesylation MsCl, Base cyclization Intramolecular Nucleophilic Substitution mesylation->cyclization Strong Base (e.g., NaH) product N-Boc-7-azabicyclo[2.2.1]heptane cyclization->product

Caption: Workflow for the synthesis of N-Boc-7-azabicyclo[2.2.1]heptane.

troubleshooting_guide cluster_solutions Potential Solutions start Low Yield in Cyclization? check_sm Check Starting Material Purity & Stereochemistry start->check_sm Yes check_reagents Verify Reagent Quality (esp. Base) start->check_reagents Yes check_conditions Review Reaction Conditions start->check_conditions Yes purify_sm Re-purify Starting Material / Confirm Stereochemistry check_sm->purify_sm use_fresh_base Use Freshly Opened/Titrated Base check_reagents->use_fresh_base high_dilution Use High Dilution Conditions check_conditions->high_dilution optimize_temp Optimize Temperature check_conditions->optimize_temp

Caption: Troubleshooting logic for low yield in the cyclization step.

References

Optimization of reaction conditions for N-substitution of 7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the N-substitution of the 7-azabicyclo[2.2.1]heptane scaffold.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the N-substitution of 7-azabicyclo[2.2.1]heptane, covering N-arylation, N-acylation, and N-alkylation reactions.

General Questions

Q1: My 7-azabicyclo[2.2.1]heptane starting material appears to be degrading or is difficult to handle. What is the best practice for storage and handling?

A1: The free base of 7-azabicyclo[2.2.1]heptane can be volatile. It is often recommended to handle it as a more stable salt, such as the hydrochloride salt, and liberate the free base just before use or in situ. For long-term storage, keep the salt form in a cool, dry place under an inert atmosphere. If you have the free base, store it at a low temperature and handle it quickly to minimize evaporation and exposure to atmospheric moisture and carbon dioxide.

Q2: I need to remove a Boc (tert-butyloxycarbonyl) protecting group before my N-substitution reaction. What are the optimal conditions?

A2: The Boc group is typically removed under acidic conditions. A common and effective method is to dissolve the N-Boc-7-azabicyclo[2.2.1]heptane in an anhydrous solvent like dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA).[1] The reaction is usually stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) until completion. After deprotection, a careful aqueous workup with a base (e.g., saturated sodium bicarbonate solution) is required to neutralize the acid and extract the free amine.[1]

Troubleshooting: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming N-aryl bonds, but its success is sensitive to several factors.

Q3: I am getting a very low yield in my Buchwald-Hartwig N-arylation reaction. What are the potential causes?

A3: Low yields in this cross-coupling reaction can stem from multiple sources. A systematic approach to troubleshooting is recommended:

  • Inert Atmosphere: The Palladium(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) using properly dried glassware and degassed solvents.

  • Catalyst and Ligand Choice: N-heterocyclic carbene (NHC) ligands are often superior to phosphine ligands for the amination of this specific scaffold.[2] If you are using a phosphine ligand like dppf with limited success, consider switching to an NHC ligand such as IPr or SIPr.[2]

  • Base: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective for this transformation.[2] Ensure the base is fresh and has been stored under inert conditions.

  • Solvent: Anhydrous, non-protic solvents like dioxane or toluene are typically used. The presence of water can deactivate the catalyst and hydrolyze the base.[2]

Q4: My aryl halide starting material is being consumed, but I am not forming the desired product. Instead, I see hydrodehalogenation (replacement of the halide with hydrogen). Why is this happening? A4: Hydrodehalogenation is a common side reaction. It can be caused by:

  • Presence of Water: Traces of water in the reaction mixture can serve as a proton source. Ensure all reagents and solvents are anhydrous.

  • Slow Reductive Elimination: If the final C-N bond-forming step (reductive elimination) is slow, the intermediate palladium complex may undergo side reactions. Changing the ligand or temperature may help accelerate the desired product formation.

Q5: The reaction works for electron-neutral aryl bromides, but fails with electron-deficient or sterically hindered aryl halides. How can I optimize the conditions?

A5: Electronically diverse and sterically demanding substrates often require fine-tuning:

  • Ligand Modification: For sterically hindered substrates, bulkier ligands like RuPhos or XPhos may be beneficial.

  • Temperature: While some reactions proceed at room temperature, others may require heating (e.g., 80-110 °C) to overcome the activation energy, especially for less reactive aryl chlorides.[2]

  • Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst complex can sometimes give more consistent results than in situ generation from Pd(OAc)₂.[2]

Section 2: Data Presentation

Table 1: Comparison of Ligands in Buchwald-Hartwig Amination of 7-Azabicyclo[2.2.1]heptane

This table summarizes the effect of different ligands on the yield of N-aryl-7-azabicyclo[2.2.1]heptane derivatives. The data highlights the general superiority of N-heterocyclic carbene (NHC) ligands over traditional phosphine ligands for this specific substrate class.[2]

EntryLigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
1PPh₃Pd₂(dba)₃NaOtBuDioxane10018<10
2dppfPd₂(dba)₃NaOtBuDioxane10018~70
3P(o-Tol)₃Pd₂(dba)₃NaOtBuDioxane10018<20
4DiIMes·HCl (NHC)Pd₂(dba)₃NaOtBuDioxane1001885
5DiIPr·HCl (NHC)Pd₂(dba)₃NaOtBuDioxane1001892

Yields are representative and may vary based on the specific aryl halide used.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Acylation (N-Benzoylation)

This protocol describes a representative synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane.[1]

Materials:

  • 7-Azabicyclo[2.2.1]heptane (or its HCl salt)

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen). If starting from the HCl salt, use 2.2 equivalents of base.

  • Add a suitable base such as triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of 7-azabicyclo[2.2.1]heptane with an aryl bromide.[2]

Materials:

  • 7-Azabicyclo[2.2.1]heptane (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • DiIPr·HCl (or other suitable NHC ligand salt, 4-8 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, the NHC ligand salt, and NaOtBu under an inert atmosphere.

  • Add the aryl bromide and 7-azabicyclo[2.2.1]heptane.

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visual Guides

Diagrams of Workflows and Logic

experimental_workflow cluster_start Starting Material Preparation cluster_reaction N-Substitution Reaction cluster_finish Product Isolation start_mat N-Boc-7-azabicyclo [2.2.1]heptane deprotection Boc Deprotection (TFA, DCM) start_mat->deprotection free_amine 7-Azabicyclo[2.2.1]heptane (Free Base) deprotection->free_amine reaction N-Arylation, N-Acylation, or N-Alkylation free_amine->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Final N-Substituted Product purification->product

Caption: General experimental workflow for N-substitution.

troubleshooting_guide cluster_start_mat Starting Materials cluster_conditions Reaction Conditions cluster_catalysis Catalysis (for Cross-Coupling) start Low or No Product Yield sm1 Verify Purity & Reactivity of Amine & Electrophile start->sm1 Check First cond1 Optimize Temperature (Increase or Decrease) start->cond1 cat1 Ensure Inert Atmosphere (N₂/Ar) start->cat1 sm2 Ensure Anhydrous Conditions sm1->sm2 cond2 Check Base (Stoichiometry, Strength) cond1->cond2 cond3 Change Solvent (Polarity, Aprotic) cond2->cond3 cat2 Screen Different Ligands (e.g., NHC) cat1->cat2 cat3 Vary Catalyst Loading cat2->cat3

Caption: Troubleshooting logic for low-yield reactions.

buchwald_hartwig_cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd_complex R-Pd(II)(X)L pd0->pd_complex + R-X ox_add->pd_complex amine_coord Amine Coordination deprotonation Deprotonation (Base) pd_complex->deprotonation + HNR'₂ red_elim Reductive Elimination deprotonation->red_elim red_elim->pd0 Releases Product product R-NR'₂ (Product) red_elim->product aryl_halide R-X aryl_halide->ox_add amine HNR'₂ amine->amine_coord

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

References

Troubleshooting guide for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Yield in Diels-Alder Reaction for Bicyclic Core Formation

Question: I am experiencing low yields in the Diels-Alder reaction between an N-substituted pyrrole and a dienophile to form the 7-azabicyclo[2.2.1]heptene skeleton. What are the common causes and solutions?

Answer:

Low yields in this key cycloaddition step are a frequent issue. The aromatic character of the pyrrole ring reduces its reactivity as a diene.[1] Several factors can contribute to poor yields, and the following troubleshooting strategies can be employed:

  • Inherent Instability: The 7-azabicyclo[2.2.1]hept-2-ene products can be unstable and prone to retro-Diels-Alder reactions or rearrangement.[1]

  • Reaction Conditions: Carefully controlling reaction conditions is crucial. For instance, some reactions require stringent conditions, and deviations can lead to side reactions like elimination.[2] High-pressure conditions (up to 1.4 GPa) have been shown to improve the synthesis of Diels-Alder adducts of some N-acylated pyrroles.[3]

  • Use of Catalysts: Lewis acids can enhance the rate and yield of the Diels-Alder reaction. Aluminum chloride, for example, has been used to improve the yield of the product from the reaction of N-carbomethoxypyrrole with an acetylene dicarboxylic ester to 93%.[2] Zinc iodide has also been used as a catalyst in the reaction of methyl 2-benzamidoacrylate with 2-trimethylsilyloxy-1,3-butadiene.[4]

  • Dienophile and Diene Choice: The electronic nature of the reactants is critical. The cycloaddition works best when the diene has electron-donating groups and the dienophile has electron-withdrawing groups.[5]

2. Poor Stereoselectivity in the Synthesis

Question: How can I control the stereochemistry during the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, particularly the exo vs. endo selectivity?

Answer:

Achieving high stereoselectivity is a significant challenge in these syntheses.[6] The exo isomer is often the thermodynamically favored product in aza-Diels-Alder reactions.

  • Chiral Auxiliaries: One common strategy is the use of chiral auxiliaries. For instance, the condensation of racemic N-Boc-7-azabicyclo[2.2.1]heptan-2-one with a chiral auxiliary like (R)-(+)-2-methyl-2-propanesulfinamide can form diastereomers that are separable by chromatography.[6]

  • Diastereomeric Aminal Formation: Another approach involves the reaction of a racemic ketone intermediate with a chiral diamine, such as (R,R)-1,2-diphenylethylenediamine, to form diastereomeric aminals that can be separated.[6]

  • Reaction Conditions: The endo/exo ratio can be influenced by reaction temperature. For some aza-Diels-Alder reactions, performing the reaction at low temperatures (e.g., -80 °C) can favor the formation of one isomer.[7]

3. Difficulties with Intramolecular Cyclization

Question: My intramolecular cyclization to form the bicyclic ring is inefficient. What factors influence the success of this step?

Answer:

The base-promoted intramolecular nucleophilic displacement is a key step in many synthetic routes to the 7-azabicyclo[2.2.1]heptane core.[4][8]

  • Leaving Group: The choice of the leaving group on the cyclohexane precursor is critical. Mesylates are commonly used as good leaving groups.[4][8]

  • Base and Solvent: The selection of the base and solvent system is important. Sodium hydride in DMF is a common combination for this heterocyclization.[9] Anhydrous conditions are often necessary.[10]

  • pH Control: In related steps, such as the hydrolysis of intermediates, careful pH control can be critical to prevent reversion to starting materials.[2]

4. Challenges in N-Boc Deprotection

Question: I am having trouble with the removal of the N-Boc protecting group without affecting other acid-sensitive functionalities in my molecule. What are the recommended procedures?

Answer:

The removal of the Boc group is typically achieved under acidic conditions, but this can sometimes lead to side reactions or cleavage of other protecting groups.

  • Standard Conditions: A common method is the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][8]

  • Alternative Reagents: For substrates with other acid-sensitive groups, alternative, milder deprotection methods may be necessary. While not explicitly detailed for this specific scaffold in the provided results, general organic chemistry principles suggest exploring reagents like HCl in a non-protic solvent (e.g., dioxane or diethyl ether) or other milder acids. It has been noted that acid-catalyzed deprotection of the Boc group is compatible with the amide linkage in oligomers of 7-azabicyclo[2.2.1]heptane amides.[11]

Data Summary

Table 1: Comparison of Reaction Conditions for Key Synthetic Steps

StepReagents and ConditionsYieldReference
Diels-Alder Cycloaddition Methyl 2-benzamidoacrylate, 2-trimethylsilyloxy-1,3-butadiene, ZnI2, CH2Cl2, reflux, 24 h; then 0.005N HCl–THF94%[4]
Intramolecular Cyclization N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide, NaH, DMF81%[9]
N-Boc Deprotection tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate, TFA, DCMNot specified[8]
Mesylation tert-butyl (trans-4-hydroxycyclohexyl)carbamate, MsCl, DIEA, CH2Cl268% (two steps)[4]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

This protocol is based on a multi-step synthesis starting from trans-4-aminocyclohexanol.

Step 1: N-Boc Protection of trans-4-Aminocyclohexanol

  • Suspend trans-4-aminocyclohexanol hydrochloride in dichloromethane (DCM).

  • Add a suitable base such as triethylamine.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O in DCM while stirring at room temperature.

  • Continue stirring for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[8]

Step 2: Mesylation of the Hydroxyl Group

  • Dissolve the N-Boc-protected amino alcohol in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add triethylamine or diisopropylethylamine (DIEA).

  • Add methanesulfonyl chloride (MsCl) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude mesylate can often be used in the next step without further purification.[8]

Step 3: Intramolecular Cyclization

  • This key step involves a base-promoted intramolecular nucleophilic displacement to form the bicyclic system.[4][8]

  • While specific conditions from a single source are not fully detailed, a general approach involves treating the mesylated intermediate with a strong base like sodium hydride in an anhydrous solvent such as DMF or t-BuOK in THF.[4][9]

Protocol 2: N-Boc Deprotection

  • Dissolve N-Boc-7-azabicyclo[2.2.1]heptane in DCM.

  • Add trifluoroacetic acid (TFA).

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate to obtain the free amine. The product is often volatile and may be converted to a salt for easier handling.[8]

Visualizations

Synthesis_Workflow Start trans-4-Aminocyclohexanol Boc_Protection N-Boc Protection Start->Boc_Protection (Boc)2O, Base Mesylation Mesylation Boc_Protection->Mesylation MsCl, Base Cyclization Intramolecular Cyclization Mesylation->Cyclization Strong Base N_Boc_Product N-Boc-7-azabicyclo[2.2.1]heptane Cyclization->N_Boc_Product Deprotection N-Boc Deprotection N_Boc_Product->Deprotection TFA, DCM Final_Product 7-Azabicyclo[2.2.1]heptane Deprotection->Final_Product

Caption: General synthetic workflow for 7-azabicyclo[2.2.1]heptane.

Troubleshooting_Diels_Alder Problem Low Yield in Diels-Alder Reaction Cause1 Poor Diene Reactivity Problem->Cause1 Cause2 Product Instability (Retro-Diels-Alder) Problem->Cause2 Cause3 Suboptimal Reaction Conditions Problem->Cause3 Solution1 Use Lewis Acid Catalyst (e.g., AlCl3, ZnI2) Cause1->Solution1 Solution2 Modify Reactant Electronics (EDG on diene, EWG on dienophile) Cause1->Solution2 Solution3 Optimize Temperature and Pressure Cause2->Solution3 Solution4 Careful Workup and Purification Cause2->Solution4 Cause3->Solution3

Caption: Troubleshooting logic for low yields in Diels-Alder reactions.

References

Stability issues and storage of 7-azabicyclo[2.2.1]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of 7-azabicyclo[2.2.1]heptane hydrochloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a dry, well-ventilated place.[1] It is also recommended to store the compound under an inert atmosphere.[2] The container should be kept tightly closed to prevent moisture absorption.[1]

Q2: Is this compound sensitive to air or moisture?

Q3: What are the known hazards associated with handling this compound?

A3: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] It is also harmful if swallowed.[4]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, protective clothing, and eye/face protection.[1][5] Handling should be performed in a well-ventilated area to avoid inhalation of dust or fumes.[1][5]

Troubleshooting Guide

Problem 1: I am observing inconsistent or unexpected results in my experiments.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (room temperature, dry, tightly sealed container).

    • Visual Inspection: Examine the compound for any changes in appearance, such as discoloration or clumping, which could indicate degradation.

    • Solubility Check: Prepare a fresh solution of the compound. Any difficulty in dissolving or the presence of particulates in a solvent in which it is known to be soluble could be a sign of impurity or degradation.

    • Purity Analysis: If stability issues are suspected, re-characterize the compound using techniques like NMR, LC-MS, or melting point determination to assess its purity.

    • Use a Fresh Batch: If degradation is confirmed or suspected, it is advisable to use a fresh, unopened vial of the compound for subsequent experiments.

Problem 2: The compound has changed in appearance (e.g., color change, clumping).

  • Possible Cause: This is a strong indicator of chemical degradation or moisture absorption.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the compound for experiments where precise concentration and purity are critical.

    • Review Storage History: Investigate the storage conditions to identify potential causes, such as exposure to high humidity or temperature fluctuations.

    • Proper Disposal: Dispose of the degraded compound in accordance with applicable local, state, and federal regulations.[1]

Storage and Stability Data

ParameterRecommendationSource
Storage Temperature Room Temperature[2][3][6][7][8]
Atmosphere Inert Atmosphere, Sealed in Dry[2][3]
Container Tightly Closed[1]
Ventilation Store in a well-ventilated place[1]

Note: Specific quantitative data on degradation rates under various conditions (e.g., temperature, humidity, light) are not extensively available in the public domain. The recommendations above are based on general best practices for chemical storage.

Experimental Protocols

Protocol 1: Visual Inspection for Stability Assessment

  • Objective: To qualitatively assess the stability of this compound through visual inspection.

  • Materials: A sample of the compound, a white weighing paper or watch glass.

  • Procedure:

    • In a well-ventilated area, carefully dispense a small amount of the compound onto a clean, dry weighing paper or watch glass.

    • Observe the physical appearance of the solid. Note its color, crystallinity, and whether it is a free-flowing powder.

    • Compare the appearance to that of a fresh, unopened sample if available, or to the description on the certificate of analysis.

    • Look for any signs of discoloration (e.g., yellowing or browning), clumping, or a sticky appearance, which may indicate degradation or moisture absorption.

    • Record all observations in your laboratory notebook.

Protocol 2: Solubility Test for Signs of Degradation

  • Objective: To assess for the presence of insoluble impurities that may have formed due to degradation.

  • Materials: this compound, an appropriate solvent (e.g., deionized water, ethanol), a clean test tube or vial, vortex mixer.

  • Procedure:

    • Prepare a solution of the compound at a known concentration that has been previously established to result in a clear solution.

    • Add the appropriate volume of solvent to a pre-weighed amount of the compound in a clean test tube or vial.

    • Vortex the mixture for a sufficient amount of time to ensure complete dissolution.

    • Visually inspect the solution against a dark background. Look for any suspended particles, cloudiness, or precipitate.

    • A clear, homogenous solution indicates that no significant insoluble degradation products have formed. The presence of insolubles suggests potential degradation.

Troubleshooting Workflow

TroubleshootingWorkflow A Unexpected Experimental Results B Check Storage Conditions (Temp, Humidity, Light) A->B F Are Storage Conditions Correct? B->F C Visual Inspection of Compound (Color, Texture) G Is Appearance Normal? C->G D Solubility Test H Is it Fully Soluble? D->H E Advanced Purity Analysis (NMR, LC-MS) I Is Purity Confirmed? E->I F->C Yes J Correct Storage Conditions F->J No G->D Yes K Discard and Use New Batch G->K No H->E Yes H->K No I->K No L Proceed with Experiment I->L Yes J->A M Troubleshoot Other Experimental Parameters L->M

Caption: Troubleshooting workflow for stability issues.

References

Common impurities in 7-azabicyclo[2.2.1]heptane hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common impurities in 7-azabicyclo[2.2.1]heptane hydrochloride and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in this compound?

Common impurities typically originate from the synthetic route used. These can be broadly categorized as:

  • Starting Materials: Unreacted precursors such as trans-4-aminocyclohexanol or its N-protected derivatives.

  • Reagents: Leftover reagents from various synthetic steps, including protecting group reagents (e.g., Di-tert-butyl dicarbonate for Boc protection), mesylating or tosylating agents, and bases (e.g., triethylamine, potassium tert-butoxide).[1][2]

  • Solvents: Residual solvents used during the reaction or purification, such as dichloromethane (DCM), acetonitrile, tetrahydrofuran (THF), or ethyl acetate.[1][3]

  • Reaction Byproducts: Unwanted side-products formed during the synthesis.

  • Water: Moisture can be introduced during work-up steps or from hygroscopic solvents.[3]

Q2: I suspect my sample is contaminated with unreacted starting materials. How can I remove them?

Unreacted starting materials, such as N-protected 4-aminocyclohexanol derivatives, can often be removed by chromatographic methods.

  • Troubleshooting: If thin-layer chromatography (TLC) indicates the presence of a more polar or less polar spot corresponding to the starting material, column chromatography is a recommended purification step.

  • Solution: Flash column chromatography on silica gel is an effective method for separating the desired product from starting materials.[1] The choice of eluent will depend on the polarity difference between the product and the impurity.

Q3: My final product has a low melting point and appears oily, suggesting solvent contamination. How can I remove residual solvents?

Residual solvents can often be removed by drying the product under high vacuum.

  • Troubleshooting: An oily or "gummy" solid instead of a crystalline powder is a common indicator of residual solvent.

  • Solution: Drying the sample under high vacuum for an extended period (several hours to overnight) is the primary method for removing volatile organic solvents. For less volatile solvents, recrystallization from an appropriate solvent system can also be effective.[3]

Q4: How can I remove water from my sample of this compound?

Water can be removed by azeotropic distillation or by drying.

  • Troubleshooting: The presence of water can be determined by analytical techniques such as Karl Fischer titration.

  • Solution: Azeotropic distillation with a solvent like toluene can be used to remove trace amounts of water.[3] Alternatively, drying the solid product in a vacuum oven can also be effective.

Troubleshooting Guide: Impurity Removal

This table summarizes common impurities and suggested removal methods.

Impurity Category Specific Example Potential Origin Recommended Removal Method Citation
Starting Materials N-Boc-4-aminocyclohexanolIncomplete reaction during N-protection step.Flash Column Chromatography[1]
Reagents Triethylamine, DIEABase used in mesylation or N-substitution steps.Aqueous work-up (washing with dilute acid), followed by extraction.[1][2]
Reagents Methanesulfonyl chloride / p-Toluenesulfonyl chlorideIncomplete reaction during the formation of the leaving group.Aqueous work-up (washing with saturated sodium bicarbonate).[1][2]
Solvents Dichloromethane (DCM), AcetonitrileReaction or recrystallization solvent.Drying under high vacuum, Recrystallization.[3]
Byproducts DiastereomersIncomplete stereoselective reactions.Chiral chromatography or resolution via diastereomeric salt formation.[4]
Water -Aqueous work-up steps.Azeotropic distillation, Drying under vacuum.[3]

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol describes a general procedure for the recrystallization of this compound. Acetonitrile is a commonly used solvent for this purpose.[3]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purification by flash column chromatography.

  • Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is loaded onto the top of the packed column.

  • Elution: Pass the eluent through the column under positive pressure (using compressed air or nitrogen).

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visual Guides

Impurity_Removal_Workflow cluster_removal Impurity Removal Strategy start Crude 7-azabicyclo[2.2.1]heptane hydrochloride analytical_testing Analytical Testing (TLC, NMR, LC-MS) start->analytical_testing identify_impurity Identify Impurity Type analytical_testing->identify_impurity starting_material Starting Material Impurity identify_impurity->starting_material Unreacted Precursor reagent_impurity Reagent Impurity identify_impurity->reagent_impurity Excess Reagent solvent_impurity Solvent Impurity identify_impurity->solvent_impurity Residual Solvent chromatography Flash Column Chromatography starting_material->chromatography extraction Aqueous Extraction reagent_impurity->extraction drying High Vacuum Drying solvent_impurity->drying final_product Pure 7-azabicyclo[2.2.1]heptane hydrochloride chromatography->final_product extraction->final_product drying->final_product

Caption: Workflow for impurity identification and removal.

Recrystallization_Process start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry end Pure Crystalline Product dry->end

Caption: Step-by-step recrystallization process.

References

Protecting group strategies for 7-azabicyclo[2.2.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the 7-azabicyclo[2.2.1]heptane scaffold. This valuable structural motif is a key component in various therapeutic agents.[1] This guide focuses specifically on protecting group strategies, a critical aspect for the successful synthesis and derivatization of this bicyclic amine.

Frequently Asked Questions (FAQs)

Q1: Which are the most common nitrogen protecting groups for the synthesis of 7-azabicyclo[2.2.1]heptane?

The most frequently employed protecting groups for the nitrogen atom in the 7-azabicyclo[2.2.1]heptane core are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2][3] The choice between them depends on the planned downstream reaction conditions and the desired deprotection strategy. Carbamates, in general, are ideal for amine protection as they render the nitrogen non-nucleophilic, are stable to a wide range of reaction conditions, and can be removed without affecting other amide groups.

Q2: When should I choose a Boc group over a Cbz group?

The selection of a protecting group is a critical strategic decision. A Boc group is typically favored due to its stability under various non-acidic conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA).[1][4][5] A Cbz group is often chosen when acid-sensitive functional groups are present in the molecule, as it can be cleaved under neutral conditions via catalytic hydrogenation.[5][6] However, hydrogenation may not be suitable for molecules containing reducible functional groups like alkenes, alkynes, or certain aryl halides.[6]

Q3: Can the 7-azabicyclo[2.2.1]heptane ring system be synthesized without a protecting group?

While technically possible, it is generally not advisable. The unprotected amine is nucleophilic and can interfere with many of the reaction steps required to construct the bicyclic framework, leading to side reactions and significantly lower yields. Protecting the nitrogen is a crucial step in most successful synthetic routes.[1]

Q4: What is the final step after the synthesis of the protected 7-azabicyclo[2.2.1]heptane core?

The final step is typically the removal of the protecting group to yield the free amine.[4] This deprotected 7-azabicyclo[2.2.1]heptane can then be used for N-substitution to introduce desired functionalities for various applications, particularly in drug discovery.[1]

Troubleshooting Guides

Issue 1: Incomplete or Failed N-Boc Protection

Symptoms:

  • TLC analysis shows significant amounts of remaining starting material (the unprotected amine).

  • Low yield of the desired N-Boc protected product after workup.

  • Formation of multiple unexpected products.

Potential Causes and Solutions:

CauseRecommended Solution
Low Nucleophilicity of the Amine For sterically hindered or electron-deficient amines, consider using more forcing reaction conditions, such as a higher temperature or a more reactive Boc-donating reagent. The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can also be beneficial.[7]
Poor Solubility of Starting Material Ensure the amine starting material is fully dissolved in the reaction solvent. For zwitterionic compounds like amino acids, using a mixed solvent system (e.g., THF/water) can improve solubility.[7]
Inappropriate Base While not always required, a base is often used to neutralize acidic byproducts. Use a suitable base like triethylamine (TEA) or sodium hydroxide (NaOH) to drive the reaction to completion.[7]
Hydrolysis of Boc Anhydride In aqueous conditions, di-tert-butyl dicarbonate (Boc)₂O can hydrolyze. Minimize reaction time in water or use a slight excess of (Boc)₂O to compensate for this side reaction.[7]
Formation of N,N-di-Boc Product This can occur with primary amines under forcing conditions. Use a stoichiometric amount of (Boc)₂O and carefully monitor the reaction progress by TLC to prevent over-reaction.[7]

G start Incomplete Boc Protection check_sm Is starting material fully dissolved? start->check_sm check_base Is an appropriate base being used? check_sm->check_base Yes solution_solubility Improve solubility: - Use a co-solvent (e.g., THF/water) - Increase temperature slightly check_sm->solution_solubility No check_boc2o Is the (Boc)2O stoichiometry correct? check_base->check_boc2o Yes solution_base Add an appropriate base: - TEA, DIEA, or NaOH - Ensure correct stoichiometry check_base->solution_base No check_nucleophilicity Is the amine sterically hindered or electron-deficient? check_boc2o->check_nucleophilicity Yes solution_boc2o Adjust (Boc)2O amount: - Use 1.0-1.1 equivalents - Monitor reaction by TLC to avoid di-Boc formation check_boc2o->solution_boc2o No solution_nucleophilicity Increase reactivity: - Add DMAP (catalytic) - Increase reaction temperature - Prolong reaction time check_nucleophilicity->solution_nucleophilicity Yes end_node Successful Boc Protection check_nucleophilicity->end_node No solution_solubility->end_node solution_base->end_node solution_boc2o->end_node solution_nucleophilicity->end_node

Issue 2: Difficulty with Boc Deprotection

Symptoms:

  • Incomplete removal of the Boc group, even after prolonged reaction time.

  • Decomposition of the starting material or product.

Potential Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Amount Use a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][4] Ensure a sufficient excess of acid is used to drive the reaction to completion.
Acid-Labile Functional Groups If your molecule contains other acid-sensitive groups, consider milder acidic conditions or an alternative protecting group strategy for future syntheses.
Steric Hindrance In highly hindered systems, deprotection may be sluggish. Increasing the reaction temperature or time may be necessary, but monitor carefully for decomposition.
Volatile Product The deprotected 7-azabicyclo[2.2.1]heptane is volatile. After neutralization, it is often best to use the product immediately in the next step or convert it to a salt for easier handling and storage.[1]
Issue 3: Challenges with Cbz Deprotection

Symptoms:

  • Incomplete removal of the Cbz group via hydrogenation.

  • Dehalogenation or reduction of other functional groups.

Potential Causes and Solutions:

CauseRecommended Solution
Catalyst Poisoning Ensure the substrate and solvent are free of impurities that can poison the palladium catalyst (e.g., sulfur compounds).
Substrate Contains Reducible Groups If the molecule contains aryl halides (especially bromides or iodides) or other reducible functional groups, standard hydrogenation may not be suitable.[6]
Alternative Cbz Cleavage Consider alternative, non-reductive methods for Cbz cleavage. Acid-mediated deprotection using reagents like HBr in acetic acid or various HCl solutions can be effective and avoid issues with reducible groups.[8] Another mild method involves nucleophilic attack at the benzylic carbon with a thiol.[6]

G start Select Protecting Group check_acid_stability Are there acid-sensitive functional groups? start->check_acid_stability check_reducibility Are there reducible functional groups (e.g., C=C, Ar-Br)? check_acid_stability->check_reducibility No use_cbz Use Cbz Group check_acid_stability->use_cbz Yes use_boc Use Boc Group check_reducibility->use_boc Yes check_reducibility->use_cbz No (or Cbz is preferred) deprotect_boc Deprotect with strong acid (e.g., TFA in DCM) use_boc->deprotect_boc deprotect_cbz_h2 Deprotect via hydrogenation (H2, Pd/C) use_cbz->deprotect_cbz_h2 deprotect_cbz_alt Consider alternative Cbz deprotection (e.g., HBr/AcOH, Thiolysis) use_cbz->deprotect_cbz_alt

Experimental Protocols

Protocol 1: N-Boc Protection of 7-Azabicyclo[2.2.1]heptane

This protocol is adapted from a general procedure for the N-protection of a related precursor, trans-4-aminocyclohexanol, which is a key starting material in the synthesis of the 7-azabicyclo[2.2.1]heptane core.[1]

Materials:

  • 7-Azabicyclo[2.2.1]heptane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-azabicyclo[2.2.1]heptane (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred mixture at room temperature over 30 minutes.[1]

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • If necessary, purify the product by column chromatography on silica gel.[1]

Protocol 2: Deprotection of N-Boc-7-azabicyclo[2.2.1]heptane

This protocol describes the acidic removal of the Boc protecting group.[1]

Materials:

  • N-Boc-7-azabicyclo[2.2.1]heptane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-7-azabicyclo[2.2.1]heptane in DCM.[1]

  • Add trifluoroacetic acid and stir the mixture at room temperature until deprotection is complete (monitored by TLC).[1]

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate to obtain the volatile free amine.[1]

  • It is recommended to use the free amine immediately in the subsequent reaction or convert it to a stable salt (e.g., hydrochloride) for storage.[1][9]

Protocol 3: N-Cbz Protection of 7-Azabicyclo[2.2.1]heptane

This protocol is a general method for the Cbz protection of amines.

Materials:

  • 7-Azabicyclo[2.2.1]heptane

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve 7-azabicyclo[2.2.1]heptane (1.0 eq) in DCM.

  • Add an aqueous solution of sodium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 4: Deprotection of N-Cbz-7-azabicyclo[2.2.1]heptane via Hydrogenation

This is a standard protocol for the removal of a Cbz group.[2]

Materials:

  • N-Cbz-7-azabicyclo[2.2.1]heptane

  • Palladium on carbon (10% Pd/C)

  • Methanol or ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve N-Cbz-7-azabicyclo[2.2.1]heptane in methanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours, or until the reaction is complete (monitored by TLC).[2]

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

G start Starting Amine (e.g., 4-Aminocyclohexanol derivative) protection Step 1: N-Protection (e.g., with (Boc)2O) start->protection activation Step 2: Activation of Hydroxyl Group (e.g., Mesylation) protection->activation cyclization Step 3: Intramolecular Cyclization (Base-promoted) activation->cyclization deprotection Step 4: Deprotection (e.g., TFA for Boc) cyclization->deprotection n_substitution Step 5: N-Substitution (e.g., with an acyl chloride) deprotection->n_substitution end_product Final N-Substituted 7-Azabicyclo[2.2.1]heptane n_substitution->end_product

References

Navigating the Industrial Synthesis of 7-Azabicyclo[2.2.1]heptane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful scale-up of 7-azabicyclo[2.2.1]heptane synthesis, a critical scaffold in medicinal chemistry, presents a unique set of challenges for researchers and drug development professionals. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during industrial production, offering detailed experimental protocols, quantitative data summaries, and clear visual workflows to ensure a safe, efficient, and scalable process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the multi-step synthesis of 7-azabicyclo[2.2.1]heptane, with a focus on the widely utilized pathway starting from trans-4-aminocyclohexanol.

Step 1: Boc Protection of trans-4-Aminocyclohexanol
Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction (Starting material remains) - Insufficient (Boc)₂O. - Inadequate mixing on a large scale. - Low reaction temperature.- Use a slight excess of (Boc)₂O (1.05-1.1 equivalents). - Ensure efficient overhead stirring to maintain a homogeneous suspension. - Maintain the reaction temperature between 20-25°C. For slower reactions, a slight increase to 30-35°C can be considered, but monitor for potential side reactions.
Formation of di-Boc protected byproduct - Excess (Boc)₂O. - Prolonged reaction time at elevated temperatures.- Strictly control the stoichiometry of (Boc)₂O. - Monitor the reaction closely by HPLC or TLC and stop once the starting material is consumed.
Difficult filtration of the product - Fine particle size of the product.- Cool the reaction mixture slowly to promote the growth of larger crystals. - Consider using a filter press for large-scale operations.
Step 2: Mesylation of tert-butyl ( trans-4-hydroxycyclohexyl)carbamate
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the mesylated product - Degradation of methanesulfonyl chloride (MsCl) due to moisture. - Insufficient base. - Reaction temperature too high.- Use fresh, high-purity MsCl and ensure all equipment is dry. - Use at least 1.2 equivalents of a suitable base like triethylamine or DIAD. - Maintain a low reaction temperature (0-5°C) during the addition of MsCl.
Formation of elimination byproducts (cyclohexene derivatives) - Excess base. - Elevated reaction temperature.- Add the base dropwise to the reaction mixture. - Strictly control the temperature and avoid localized heating.
Product instability during work-up - Presence of residual acid.- Quench the reaction carefully with a cold, dilute solution of sodium bicarbonate. - Minimize the time the product is in contact with aqueous layers.
Step 3: Intramolecular Cyclization to form tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
Issue Potential Cause(s) Recommended Solution(s)
Incomplete cyclization - Insufficient base strength or amount. - Low reaction temperature or short reaction time. - Poor solvent choice.- Use a strong base such as potassium tert-butoxide (t-BuOK) in a sufficient amount (1.1-1.2 equivalents). - The reaction is typically run at room temperature to 40°C; monitor for completion. - Anhydrous THF or DMF are suitable solvents.
Formation of intermolecular side products - High concentration of the starting material.- Employ high-dilution principles by adding the mesylate solution slowly to the base solution. - Maintain efficient stirring to ensure rapid intramolecular cyclization.
Difficult isolation of the product - Product is an oil or low-melting solid.- After quenching, perform a thorough extraction with a suitable organic solvent. - The crude product can often be used directly in the next step after solvent removal. If purification is necessary, consider vacuum distillation for large quantities.
Step 4: Boc Deprotection to yield 7-azabicyclo[2.2.1]heptane
Issue Potential Cause(s) Recommended Solution(s)
Incomplete deprotection - Insufficient acid. - Low reaction temperature.- Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or HCl in a suitable solvent (e.g., DCM or dioxane). - The reaction is typically performed at room temperature; gentle warming (30-40°C) can be applied if necessary.
Formation of t-butylated byproducts - Scavenger not used or inefficient.- Add a scavenger like triethylsilane or anisole to trap the liberated tert-butyl cation.
Difficult isolation of the free amine - The free amine is volatile and can be hygroscopic.- After neutralization, extract promptly with an organic solvent. - For long-term storage and easier handling, it is highly recommended to isolate the product as a stable salt (e.g., hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of this synthesis?

A1: The intramolecular cyclization (Step 3) is arguably the most critical step. Maintaining high dilution and ensuring efficient mixing are paramount to favor the desired intramolecular reaction and minimize the formation of intermolecular byproducts, which can be difficult to remove at a large scale.

Q2: Column chromatography is not practical for our production scale. What are the alternatives for purifying the intermediates and the final product?

A2: For the Boc-protected intermediate from Step 1, crystallization is a viable option. The mesylated intermediate from Step 2 is often used crude in the next step to avoid degradation. The Boc-protected bicyclic product from Step 3, if it requires purification, can be subjected to vacuum distillation. The final product, 7-azabicyclo[2.2.1]heptane, is best purified by converting it to its hydrochloride salt, which can then be purified by crystallization.

Q3: What are the primary safety concerns when running this process at an industrial scale?

A3: Key safety considerations include:

  • Methanesulfonyl chloride (MsCl): It is corrosive and lachrymatory. Use in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Potassium tert-butoxide (t-BuOK): It is a highly reactive and moisture-sensitive base. Handle under an inert atmosphere.

  • Trifluoroacetic acid (TFA): It is a strong, corrosive acid. Use with extreme caution and appropriate PPE.

  • Solvents: The use of large quantities of flammable organic solvents like DCM and THF requires adherence to all safety protocols for handling such materials, including proper grounding and ventilation.

Q4: Can the synthesis be performed as a one-pot process?

A4: While some steps can be telescoped (e.g., using the crude mesylate directly for cyclization), a complete one-pot synthesis from trans-4-aminocyclohexanol to the final product is not recommended for large-scale production due to incompatible reaction conditions and the need for work-up and potential purification of intermediates to ensure the final product's quality.

Quantitative Data Summary

The following tables provide typical ranges for key reaction parameters based on literature and scalable process considerations. Note that optimization for specific industrial equipment and batch sizes is crucial.

Table 1: Reaction Parameters for the Synthesis of 7-azabicyclo[2.2.1]heptane

Step Parameter Typical Range Notes
1. Boc Protection (Boc)₂O (equivalents)1.05 - 1.1A slight excess ensures complete reaction.
Temperature (°C)20 - 35Exceeding this may lead to side products.
Reaction Time (h)12 - 18Monitor by HPLC/TLC.
2. Mesylation MsCl (equivalents)1.1 - 1.2Use of fresh reagent is critical.
Base (equivalents)1.2 - 1.5Triethylamine or DIAD are commonly used.
Temperature (°C)0 - 5Crucial for minimizing side reactions.
3. Cyclization Base (equivalents)1.1 - 1.2Potassium tert-butoxide is effective.
Temperature (°C)20 - 40Monitor for completion.
Concentration (M)0.05 - 0.1High dilution is key to success.
4. Deprotection Acid (equivalents)5 - 10TFA or HCl in a suitable solvent.
Temperature (°C)20 - 40Gentle heating may be required.

Table 2: Typical Yields for Each Synthetic Step

Step Product Typical Yield (%)
1tert-butyl (trans-4-hydroxycyclohexyl)carbamate85 - 95%
2trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate90 - 98%
3tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate70 - 85%
47-azabicyclo[2.2.1]heptane80 - 95% (as hydrochloride salt)

Detailed Experimental Protocols

The following are generalized protocols adaptable for scale-up. All operations should be conducted in appropriate reactors by trained personnel following established safety procedures.

Protocol 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate

  • Charge the reactor with trans-4-aminocyclohexanol and a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine, 1.2 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) in the same solvent, maintaining the temperature between 20-25°C.

  • Stir the mixture for 12-18 hours, monitoring the reaction progress.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Protocol 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate

  • Dissolve the Boc-protected amino alcohol in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0-5°C.

  • Add triethylamine (1.2 equivalents).

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C until completion (typically 1-2 hours).

  • Quench the reaction with cold, dilute aqueous sodium bicarbonate.

  • Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature. The crude product is often used directly in the next step.

Protocol 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

  • In a separate reactor, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF under an inert atmosphere.

  • Slowly add a solution of the crude mesylate from the previous step in anhydrous THF to the base solution over several hours. Maintain the temperature between 20-30°C.

  • Stir the reaction mixture at ambient temperature until completion (monitor by GC or LC-MS).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 4: Synthesis of 7-azabicyclo[2.2.1]heptane Hydrochloride

  • Dissolve the crude Boc-protected bicyclic amine in dichloromethane.

  • Add a scavenger such as anisole (1.2 equivalents).

  • Slowly add trifluoroacetic acid (5-10 equivalents) at room temperature.

  • Stir the mixture until the deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize carefully with a base (e.g., aqueous NaOH) to pH > 10.

  • Extract the free amine into an organic solvent.

  • Dry the organic extracts and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

G cluster_workflow Synthesis Workflow Start trans-4-Aminocyclohexanol Step1 Boc Protection ((Boc)₂O, Base) Start->Step1 Intermediate1 tert-butyl (trans-4-hydroxycyclohexyl)carbamate Step1->Intermediate1 Step2 Mesylation (MsCl, Base) Intermediate1->Step2 Intermediate2 N-Boc-4-aminocyclohexyl mesylate Step2->Intermediate2 Step3 Intramolecular Cyclization (Strong Base, High Dilution) Intermediate2->Step3 Intermediate3 tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate Step3->Intermediate3 Step4 Boc Deprotection (Acid) Intermediate3->Step4 Product 7-azabicyclo[2.2.1]heptane Step4->Product Salt_Formation Salt Formation (HCl) Product->Salt_Formation Final_Product 7-azabicyclo[2.2.1]heptane Hydrochloride Salt_Formation->Final_Product

Caption: Overall workflow for the industrial synthesis of this compound.

G cluster_troubleshooting Troubleshooting: Incomplete Cyclization Problem Incomplete Cyclization in Step 3 Cause1 Insufficient Base Strength/Amount Problem->Cause1 Cause2 Low Temperature / Short Time Problem->Cause2 Cause3 High Concentration Problem->Cause3 Solution1 Use Stronger Base (e.g., t-BuOK) Increase Stoichiometry Cause1->Solution1 Solution2 Increase Reaction Time Slightly Increase Temperature (to 40°C max) Cause2->Solution2 Solution3 Employ High Dilution (Slow Addition of Substrate) Cause3->Solution3

Caption: Decision tree for troubleshooting incomplete intramolecular cyclization.

Validation & Comparative

Unveiling the Three-Dimensional Architecture of 7-Azabicyclo[2.2.1]heptane Hydrochloride: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed X-ray crystallographic study of 7-azabicyclo[2.2.1]heptane hydrochloride provides a definitive three-dimensional structure, offering a crucial benchmark for this important bicyclic amine. This guide presents a comparative analysis of its crystal structure with structurally related compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The precise molecular geometry of 7-azabicyclo[2.2.1]heptane, a key structural motif in various biologically active compounds, has been elucidated through single-crystal X-ray diffraction of its hydrochloride salt. The analysis reveals the characteristic strained bicyclic framework and provides accurate measurements of bond lengths, bond angles, and crystal packing interactions.

Comparative Crystallographic Data

To contextualize the structural features of this compound, a comparison with its carbocyclic analog, bicyclo[2.2.1]heptane (norbornane), and other related bicyclic amines, tropane hydrochloride and quinuclidine hydrochloride, is presented below. The data highlights the influence of the nitrogen heteroatom and the protonated amine on the crystal lattice.

ParameterThis compoundBicyclo[2.2.1]heptane (Norbornane)Tropane HydrochlorideQuinuclidine Hydrochloride
Formula C₆H₁₂N⁺·Cl⁻C₇H₁₂C₈H₁₆NO⁺·Cl⁻C₇H₁₄N⁺·Cl⁻
Crystal System OrthorhombicCubicMonoclinicOrthorhombic
Space Group Cmc2₁[1]Fm-3mP2₁/cPnma
a (Å) 9.1532(6)[1]8.87(2)11.23(2)10.98(2)
b (Å) 8.7029(8)[1]8.87(2)8.35(2)9.87(2)
c (Å) 8.7336(5)[1]8.87(2)10.85(2)7.45(1)
α (°) 90[1]909090
β (°) 90[1]90117.5(2)90
γ (°) 90[1]909090
Volume (ų) 695.71(9)[1]697.9902.9807.8
Z 4[1]444
CCDC Number 1511233[2]11113456109671187113

Key Structural Features of this compound

The crystal structure of 7-azabicyclo[2.2.1]heptan-7-ium chloride reveals a boat conformation for the six-membered ring. The protonated nitrogen atom forms a hydrogen bond with the chloride anion, a key interaction influencing the crystal packing. The complete cation is generated by a crystallographic mirror plane, with the nitrogen atom and the chloride anion lying on this plane.[1][2] In the crystal, these cations are linked to the anions via N—H⋯Cl hydrogen bonds, forming chains along the[3] direction.[2]

Experimental Protocols

The determination of the crystal structure of this compound and the comparative compounds involves a standardized workflow.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For hydrochloride salts, alcoholic solvents or their mixtures with less polar solvents are often employed. The process aims to achieve a limited degree of supersaturation, allowing for the slow formation of well-ordered crystals.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Below is a generalized workflow for single-crystal X-ray diffraction:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Crystallization Crystallization CrystalSelection Crystal Selection Crystallization->CrystalSelection Mounting Mounting on Diffractometer CrystalSelection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction XraySource X-ray Generation XraySource->Diffraction Detection Data Detection Diffraction->Detection Indexing Indexing & Unit Cell Determination Detection->Indexing Integration Integration of Intensities Indexing->Integration StructureSolution Structure Solution (e.g., Direct Methods) Integration->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation

Generalized workflow for single-crystal X-ray diffraction.

Molecular Structure and Signaling Pathway Analogy

While not a signaling pathway in the biological sense, the logical flow of determining a crystal structure can be visualized in a similar manner, where each step provides the necessary input for the next, leading to the final three-dimensional structure.

structure_determination_pathway Single_Crystal High-Quality Single Crystal Diffraction_Pattern Diffraction Pattern (Intensities & Angles) Single_Crystal->Diffraction_Pattern X-ray Beam Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map Fourier Transform Atomic_Model Atomic Model (x, y, z coordinates) Electron_Density_Map->Atomic_Model Model Building Final_Structure Refined Crystal Structure Atomic_Model->Final_Structure Refinement

Logical flow of crystal structure determination.

This comprehensive crystallographic analysis of this compound provides a foundational dataset for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structural properties and facilitating the design of novel derivatives with tailored functionalities.

References

Comparing different synthetic routes to 7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthetic strategies for producing 7-azabicyclo[2.2.1]heptane, a pivotal scaffold in medicinal chemistry, is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of various synthetic routes, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and application.

The synthesis of 7-azabicyclo[2.2.1]heptane, a constrained proline analogue, is of significant interest due to its presence in various biologically active compounds. The rigid bicyclic structure provides a unique three-dimensional orientation for substituents, enabling precise interactions with biological targets. This guide explores and contrasts four primary synthetic methodologies: multi-step synthesis from cyclohexanol derivatives, Diels-Alder reactions, radical cyclization, and the Favorskii rearrangement of tropinone derivatives. A fifth potential route, the Hofmann-Löffler-Freytag reaction, is also discussed.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to 7-azabicyclo[2.2.1]heptane is contingent on several factors, including overall yield, number of steps, availability and cost of starting materials, and scalability. The following table summarizes the key quantitative data for the discussed synthetic pathways.

Synthetic Route Starting Material(s) Number of Steps Overall Yield (%) Key Reaction Conditions Advantages Disadvantages
From Cyclohexanol Derivatives trans-4-Aminocyclohexanol518 - 36%[1]Mesylation, intramolecular cyclization with a strong base (e.g., t-BuOK)Reliable and well-documented, readily available starting materials.Moderate overall yield, multiple steps.
Diels-Alder Reaction N-substituted pyrrole, dienophile~5up to 51% (for derivatives)[2]High temperature or Lewis acid catalysis (e.g., AlCl₃)Potentially shorter route, high yield for the key cycloaddition step with catalysis.Low yields without catalysis, may produce complex mixtures of stereoisomers.
Radical Cyclization N-(o-bromobenzoyl)pyrrolidine derivative~4~40% (for cyclization step)Bu₃SnH, AIBN, boiling tolueneCan form the bicyclic system efficiently in a single step.Use of toxic tin reagents, may produce a mixture of products.
Favorskii Rearrangement N-Carbethoxytropinone~3up to 37% (for rearrangement)[3]Bromination followed by treatment with a base (e.g., NaOMe)Utilizes a readily available starting material (tropinone).Moderate and variable yields.
Hofmann-Löffler-Freytag Reaction N-haloamineVariableNot specifiedStrong acid (e.g., H₂SO₄), heat or UV lightDirect C-H functionalization to form the bicyclic system.Requires harsh reaction conditions, starting N-haloamines can be unstable.

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below to enable replication and adaptation in a laboratory setting.

Protocol 1: Multi-Step Synthesis from trans-4-Aminocyclohexanol

This five-step synthesis is a reliable method for producing the 7-azabicyclo[2.2.1]heptane core.[4]

Step 1: N-Protection of trans-4-Aminocyclohexanol

  • Materials: trans-4-aminocyclohexanol hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM).

  • Procedure: To a suspension of trans-4-aminocyclohexanol hydrochloride in DCM, add triethylamine. Cool the mixture to 0 °C and add a solution of Boc₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After an aqueous workup, the N-Boc protected intermediate is obtained.

Step 2: Mesylation of N-Boc-4-aminocyclohexanol

  • Materials: N-Boc-4-aminocyclohexanol, methanesulfonyl chloride (MsCl), triethylamine, DCM.

  • Procedure: Dissolve the product from Step 1 in DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature until completion. An aqueous workup yields the mesylated product.

Step 3: Intramolecular Cyclization

  • Materials: N-Boc-4-aminocyclohexyl mesylate, potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF).

  • Procedure: Dissolve the mesylate in anhydrous THF under an inert atmosphere. Add potassium tert-butoxide and stir the reaction at room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction and purification to give N-Boc-7-azabicyclo[2.2.1]heptane.

Step 4: Deprotection

  • Materials: N-Boc-7-azabicyclo[2.2.1]heptane, trifluoroacetic acid (TFA), DCM.

  • Procedure: Dissolve the N-Boc protected bicyclic compound in DCM and add TFA. Stir at room temperature. After completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted to yield 7-azabicyclo[2.2.1]heptane.

Step 5: N-Substitution (Example with Benzoyl Chloride)

  • Materials: 7-azabicyclo[2.2.1]heptane, benzoyl chloride, triethylamine, anhydrous DCM.

  • Procedure: Dissolve the parent amine in anhydrous DCM and add triethylamine. Cool to 0 °C and add benzoyl chloride dropwise. After stirring, an aqueous workup and purification provide the N-benzoyl derivative.

Protocol 2: Diels-Alder Reaction for a 7-Azabicyclo[2.2.1]heptane Derivative

This route, adapted from the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, demonstrates the utility of the Diels-Alder reaction.[2]

Step 1: Preparation of the Dienophile (Methyl 2-benzamidoacrylate)

  • Starting from D,L-serine, the methyl ester is formed, followed by N- and O-benzoylation and subsequent elimination to yield the dienophile.

Step 2: Diels-Alder Cycloaddition

  • Materials: Methyl 2-benzamidoacrylate, 2-trimethylsilyloxy-1,3-butadiene, zinc iodide (ZnI₂), hydroquinone, DCM.

  • Procedure: A solution of the dienophile, diene, ZnI₂ as a catalyst, and hydroquinone as a polymerization inhibitor in DCM is refluxed. The resulting cycloadduct is then treated with dilute HCl to afford the corresponding ketone in high yield (94%).

Step 3: Reduction and Mesylation

  • The ketone is reduced stereoselectively (e.g., with L-selectride) to the corresponding alcohol, which is then treated with methanesulfonyl chloride to form the mesylate.

Step 4: Intramolecular Cyclization

  • Materials: The mesylate from the previous step, potassium tert-butoxide (t-BuOK), THF.

  • Procedure: The mesylate is treated with t-BuOK in THF to induce an intramolecular nucleophilic displacement, forming the 7-azabicyclo[2.2.1]heptane ring system in high yield.

Step 5: Deprotection/Hydrolysis

  • The protecting groups are removed (e.g., by acid hydrolysis) to yield the final product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the synthesis of 7-azabicyclo[2.2.1]heptane.

Synthetic_Routes_Overview cluster_start Starting Material Classes cluster_routes Synthetic Approaches cluster_product Target Molecule Cyclohexanols Cyclohexanols Multi-step Synthesis Multi-step Synthesis Cyclohexanols->Multi-step Synthesis Radical Cyclization Radical Cyclization Cyclohexanols->Radical Cyclization Pyrroles Pyrroles Diels-Alder Reaction Diels-Alder Reaction Pyrroles->Diels-Alder Reaction Tropinones Tropinones Favorskii Rearrangement Favorskii Rearrangement Tropinones->Favorskii Rearrangement N-Haloamines N-Haloamines Hofmann-Löffler-Freytag Hofmann-Löffler-Freytag N-Haloamines->Hofmann-Löffler-Freytag 7-Azabicyclo[2.2.1]heptane 7-Azabicyclo[2.2.1]heptane Multi-step Synthesis->7-Azabicyclo[2.2.1]heptane Diels-Alder Reaction->7-Azabicyclo[2.2.1]heptane Favorskii Rearrangement->7-Azabicyclo[2.2.1]heptane Hofmann-Löffler-Freytag->7-Azabicyclo[2.2.1]heptane Radical Cyclization->7-Azabicyclo[2.2.1]heptane

Caption: Overview of synthetic approaches to 7-azabicyclo[2.2.1]heptane.

Experimental_Workflow_Cyclohexanol A trans-4-Aminocyclohexanol B N-Protection (Boc₂O) A->B C N-Boc-4-aminocyclohexanol B->C D Mesylation (MsCl) C->D E N-Boc-4-aminocyclohexyl mesylate D->E F Intramolecular Cyclization (t-BuOK) E->F G N-Boc-7-azabicyclo[2.2.1]heptane F->G H Deprotection (TFA) G->H I 7-Azabicyclo[2.2.1]heptane H->I

Caption: Workflow for synthesis from trans-4-aminocyclohexanol.

Conclusion

The synthesis of 7-azabicyclo[2.2.1]heptane can be achieved through several distinct routes, each with its own set of advantages and challenges. The multi-step synthesis from cyclohexanol derivatives stands out as a reliable and well-documented method, despite its moderate overall yield. The Diels-Alder approach offers the potential for higher yields in the key cycloaddition step, particularly with the use of catalysts, but may require more optimization. Radical cyclization and Favorskii rearrangement provide alternative strategies, though they may be limited by the use of hazardous reagents or moderate yields. The Hofmann-Löffler-Freytag reaction, while mechanistically elegant, requires harsh conditions and its application to this specific target is not as well-documented. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired scale, available resources, and the need for specific stereoisomers. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important bicyclic amine.

References

A Comparative Guide to the Biological Activity of 7-Azabicyclo[2.2.1]heptane Derivatives and Other Bicyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 7-azabicyclo[2.2.1]heptane derivatives against other prominent bicyclic amines, namely quinuclidine and tropane derivatives. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

Introduction

Bicyclic amines are a class of organic compounds characterized by a bridged ring system containing a nitrogen atom. Their rigid conformational structures make them valuable scaffolds in medicinal chemistry, allowing for precise orientation of substituents and specific interactions with biological targets. This guide focuses on three key bicyclic amine cores: 7-azabicyclo[2.2.1]heptane, quinuclidine (1-azabicyclo[2.2.2]octane), and tropane (8-methyl-8-azabicyclo[3.2.1]octane). While all are bridged bicyclic structures, their distinct geometries and substituent patterns lead to a diverse range of pharmacological profiles.

Core Structures

Bicyclic AmineStructureKey Features
7-Azabicyclo[2.2.1]heptane A strained bicyclic system, the core of the potent analgesic epibatidine. Derivatives are extensively studied as nicotinic acetylcholine receptor (nAChR) ligands.
Quinuclidine A highly symmetric and less strained bicyclic system. Derivatives exhibit a broad range of activities, including anticholinesterase and antimicrobial effects.
Tropane The core structure of tropane alkaloids like atropine and cocaine. Derivatives are well-known for their effects on muscarinic acetylcholine receptors (mAChRs) and monoamine transporters.[1][2]

Comparative Biological Activities

The primary biological targets and activities of these three classes of bicyclic amines show distinct patterns, which are summarized below and detailed in the subsequent tables.

  • 7-Azabicyclo[2.2.1]heptane Derivatives: Predominantly known for their high affinity and selectivity for various subtypes of nicotinic acetylcholine receptors (nAChRs).[3] The natural product epibatidine is a potent nAChR agonist with powerful analgesic properties, albeit with a narrow therapeutic window due to toxicity.[4][3][5] Synthetic derivatives are being explored as analgesics and as PET imaging agents for nAChRs.

  • Quinuclidine Derivatives: Exhibit a broader range of biological activities. They are known to act as acetylcholinesterase (AChE) inhibitors, which is relevant for the treatment of Alzheimer's disease.[6] Additionally, certain quinuclidine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8]

  • Tropane Derivatives: This class includes well-known alkaloids with significant central nervous system (CNS) effects.[9] They are classical antagonists of muscarinic acetylcholine receptors (mAChRs), with atropine being a prototypical example.[1][10][11][12] Another major target for tropane derivatives is the dopamine transporter (DAT), with cocaine being a potent inhibitor.[11]

Quantitative Data Presentation

Table 1: Comparative Binding Affinities (Ki in nM) and Potencies (IC50 in nM) at Cholinergic Receptors
Compound ClassDerivative ExampleTargetKᵢ (nM)IC₅₀ (nM)Reference(s)
7-Azabicyclo[2.2.1]heptane (+)-EpibatidinenAChR (rat brain)0.045-
(-)-EpibatidinenAChR (rat brain)0.058-[4]
C-9515 (Epibatidine analog)α4β2 nAChR--[13]
(-)-7-methyl-2-exo-[3'-(6-[¹⁸F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptaneβ-nAChR0.3-
Quinuclidine 1,1'-(decano)bis(3-hydroxyquinuclidinium bromide)Human AChE0.52-[6]
1,1'-(decano)bis(3-hydroxyiminoquinuclidinium bromide)Human BChE0.26-[6]
Tropane N-methylatropineMuscarinic Receptor-<0.1[10][14]
N-methylscopolamineMuscarinic Receptor-<0.3[10][14]
CocaineNicotinic Receptor>10,000-[10]

Note: Lower Kᵢ and IC₅₀ values indicate higher binding affinity and potency, respectively.

Table 2: Comparative Activity at Monoamine Transporters
Compound ClassDerivative ExampleTargetKᵢ (nM)Reference(s)
Tropane CocaineDopamine Transporter (DAT)100-300[15]
Benztropine analogDopamine Transporter (DAT)1.8 - 40[16]
2β-Carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT)Dopamine Transporter (DAT)1-5
2β-Carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT)Serotonin Transporter (SERT)0.5-2

7-Azabicyclo[2.2.1]heptane and Quinuclidine derivatives have not been as extensively characterized for their activity at monoamine transporters.

Table 3: In Vivo and Antimicrobial Activities
Compound ClassDerivative ExampleActivityModel/OrganismPotency (ED₅₀ or MIC)Reference(s)
7-Azabicyclo[2.2.1]heptane (+)-EpibatidineAnalgesicMouse (hot-plate)1.5 µg/kg (i.p.)[4]
C-9515 (Epibatidine analog)AnalgesicMouse (formalin test)-[13]
Quinuclidine Quinuclidine 1AntimicrobialMethicillin-resistant S. aureus24 µg/mL[17]
Quinuclidine 1AntimicrobialVancomycin-resistant E. faecium24 µg/mL[17]
para-N-chlorobenzyl quinuclidinium oximeAntimicrobialP. aeruginosa0.25 µg/mL[7]
Tropane AtropineAnticholinergic (CNS)HumanLethal dose ~10 mg[1]
ScopolamineAnticholinergic (CNS)HumanLethal dose 2-4 mg[1]

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Activation of nAChRs by agonists leads to the opening of the ion channel, resulting in an influx of cations (Na⁺ and Ca²⁺). This depolarization triggers downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are involved in cell survival and proliferation.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, 7-Azabicyclo[2.2.1]heptane deriv.) Agonist->nAChR PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Responses (e.g., Survival, Proliferation) Akt->Cell_Response MAPK->Cell_Response

Caption: nAChR signaling cascade.

Experimental Workflow for Radioligand Binding Assay

This workflow outlines the general steps for determining the binding affinity of a test compound to a specific receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor-Containing Cell Membranes start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand - Test Compound (Varying Conc.) prep_membranes->setup_assay incubate Incubate to Reach Binding Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash quantify Quantify Radioactivity on Filters wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Experimental Protocols

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol is adapted from standard methods for competitive binding assays to determine the affinity of a test compound for nAChRs.

Materials:

  • Cell membranes from cells expressing the desired nAChR subtype (e.g., HEK293 cells expressing α4β2 nAChRs).

  • Radioligand (e.g., [³H]epibatidine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled competitor for non-specific binding determination (e.g., nicotine).

  • Test compound (7-azabicyclo[2.2.1]heptane derivative).

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled competitor (e.g., 10 µM nicotine), 50 µL radioligand, 100 µL membrane suspension.

    • Competition: 50 µL of varying concentrations of the test compound, 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effect of compounds like quinuclidine derivatives.[18]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution.

  • Acetylthiocholine iodide (ATChI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compound (quinuclidine derivative).

  • 96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 20 µL of varying concentrations of the test compound.

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

    • 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of ATChI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.[18]

In Vivo Analgesic Activity Assessment (Tail-Flick Test)

This is a common method to assess the analgesic effects of compounds like epibatidine analogs in rodents.[19][20]

Materials:

  • Tail-flick analgesiometer.

  • Test animals (e.g., mice or rats).

  • Test compound (e.g., 7-azabicyclo[2.2.1]heptane derivative) dissolved in a suitable vehicle.

  • Control vehicle.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restraining device of the analgesiometer.

  • Baseline Measurement: Gently place the animal in the restrainer and position its tail over the heat source of the analgesiometer. Record the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[19][21]

  • Compound Administration: Administer the test compound, vehicle, or positive control to different groups of animals (e.g., via intraperitoneal injection).

  • Post-treatment Measurement: At specific time points after administration (e.g., 15, 30, 60, and 90 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle-treated group indicates an analgesic effect. The data can be expressed as the percentage of maximum possible effect (% MPE) and the ED₅₀ can be calculated.

Conclusion

The 7-azabicyclo[2.2.1]heptane, quinuclidine, and tropane scaffolds each offer unique and valuable starting points for the design of novel therapeutic agents. Derivatives of 7-azabicyclo[2.2.1]heptane are particularly promising for targeting nicotinic acetylcholine receptors, with potential applications in pain management and neurological disorders. Quinuclidine derivatives present a versatile platform for developing agents with anticholinesterase or antimicrobial properties. The tropane skeleton remains a cornerstone for compounds acting on muscarinic acetylcholine receptors and monoamine transporters. A thorough understanding of the structure-activity relationships within each class, as facilitated by the comparative data and protocols in this guide, is crucial for the rational design and development of new, more selective, and efficacious drugs.

References

Spectroscopic analysis and confirmation of 7-azabicyclo[2.2.1]heptane structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 7-azabicyclo[2.2.1]heptane, a bridged heterocyclic compound of significant interest in medicinal chemistry due to its presence in potent nicotinic acetylcholine receptor agonists like epibatidine. To facilitate a comprehensive understanding of its structural confirmation, this document presents a comparative analysis with the structurally analogous 7-oxabicyclo[2.2.1]heptane. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Comparative Spectroscopic Data

The structural elucidation of 7-azabicyclo[2.2.1]heptane is definitively achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A comparison with 7-oxabicyclo[2.2.1]heptane highlights the influence of the heteroatom (Nitrogen vs. Oxygen) on the spectroscopic properties of the bicyclic framework.

¹H NMR Spectral Data
CompoundBridgehead Protons (C1-H, C4-H) (ppm)Methylene Protons (C2, C3, C5, C6) (ppm)Solvent
7-Azabicyclo[2.2.1]heptane~4.2 (m)~1.7-1.9 (m)D₂O
7-Oxabicyclo[2.2.1]heptane~4.56 (s)~1.45-1.69 (m)CDCl₃

Table 1. Comparison of ¹H NMR chemical shifts for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.[1]

¹³C NMR Spectral Data
CompoundBridgehead Carbons (C1, C4) (ppm)Methylene Carbons (C2, C3, C5, C6) (ppm)Solvent
7-Azabicyclo[2.2.1]heptane~58.9~26.7D₂O
7-Oxabicyclo[2.2.1]heptane~77.9~28.5(CD₃)₂SO

Table 2. Comparison of ¹³C NMR chemical shifts for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.[2]

IR Spectral Data
CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
7-Azabicyclo[2.2.1]heptane3000-2550 (broad), 1605, 1473, 1453N-H stretching (as hydrochloride salt), N-H bending, C-H stretching and bending.
7-Oxabicyclo[2.2.1]heptane2984, 2880, 1198, 1189, 1007, 966C-H stretching, C-O-C stretching (ether linkage).[2]

Table 3. Comparison of key IR absorption bands for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.

Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Ionization Method
7-Azabicyclo[2.2.1]heptaneC₆H₁₁N97.1697 (M⁺), 69, 68Electron Ionization (EI)
7-Oxabicyclo[2.2.1]heptaneC₆H₁₀O98.1498 (M⁺)Electron Ionization (EI)

Table 4. Comparison of mass spectrometry data for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the analysis of 7-azabicyclo[2.2.1]heptane and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[4] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.[4] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[4]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

  • Shimming: The magnetic field is shimmed, either manually or automatically, to achieve maximum homogeneity and improve spectral resolution.[4]

  • Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For routine ¹H NMR, a 45° pulse is often used.[5]

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For Solids (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) to create a fine powder. Press the powder into a thin, transparent pellet.

    • For Solids (Nujol Mull): Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to form a paste.[6] Spread the mull between two IR-transparent salt plates (e.g., NaCl or KBr).[6]

    • For Liquids (Neat): Place a drop of the liquid sample between two salt plates to form a thin film.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the salt plates to account for atmospheric and instrumental absorptions.[7]

  • Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum. The instrument measures the amount of light transmitted through the sample at different frequencies.[8]

  • Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for separation of mixtures.[9] For pure samples, direct infusion may be used.

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile, small molecules, which involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[10]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z, which provides the molecular weight and fragmentation pattern of the analyte.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the 7-azabicyclo[2.2.1]heptane structure.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of 7-Azabicyclo[2.2.1]heptane Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirmed Structure of 7-Azabicyclo[2.2.1]heptane NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of 7-azabicyclo[2.2.1]heptane.

References

Purity Analysis of 7-Azabicyclo[2.2.1]heptane Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 7-azabicyclo[2.2.1]heptane hydrochloride is a critical step in the synthesis of pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for determining the purity of this bicyclic amine hydrochloride.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry. Due to the polar nature and lack of a strong UV chromophore in this compound, several HPLC approaches can be considered. Here, we present a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds.

Experimental Protocol: HPLC-HILIC Method

Objective: To determine the purity of this compound and quantify potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).

  • HILIC stationary phase column (e.g., Silica, Amide, or other polar bonded phase; 150 mm x 4.6 mm, 3.5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Ammonium formate, analytical grade

  • Formic acid, analytical grade

  • This compound reference standard

  • High-purity water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase A to prepare a stock solution of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the this compound sample in mobile phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: HILIC (e.g., Silica)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection:

      • CAD: Provides a near-universal response for non-volatile analytes.

      • DAD: Monitor at low UV (e.g., 200-220 nm) if analyte or impurities show some absorbance.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 5 95
      10 40 60
      12 40 60
      12.1 5 95

      | 15 | 5 | 95 |

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

    • Impurities can be quantified against the reference standard if their identities are known and standards are available.

Experimental Workflow for HPLC Purity Analysis

prep Sample & Standard Preparation hplc HPLC-HILIC System prep->hplc Injection separation Chromatographic Separation hplc->separation detection Detection (CAD/DAD) separation->detection analysis Data Analysis & Purity Calculation detection->analysis

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical methods offer orthogonal approaches to purity determination, providing a more comprehensive understanding of the sample's composition.

Gas Chromatography (GC)

GC is particularly suitable for volatile and thermally stable compounds. For amines, derivatization is often employed to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Method

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

Reagents:

  • Dichloromethane (DCM), GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

  • Pyridine, anhydrous

Procedure:

  • Derivatization:

    • Dissolve a known amount of the sample in DCM.

    • Add pyridine and BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume, making it an attractive alternative for the analysis of charged species like amine hydrochlorides.

Experimental Protocol: CE-MS Method

Objective: To achieve high-resolution separation and identification of this compound and its ionic impurities.

Instrumentation:

  • Capillary electrophoresis system coupled to a Mass Spectrometer (CE-MS).

  • Fused-silica capillary.

Reagents:

  • Ammonium acetate, MS grade

  • Acetic acid, MS grade

  • Methanol, MS grade

Procedure:

  • Background Electrolyte (BGE) Preparation: 25 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

  • Sample Preparation: Dissolve the sample in the BGE.

  • CE-MS Conditions:

    • Capillary: 50 µm i.d., 50 cm total length.

    • Voltage: 25 kV.

    • Injection: Hydrodynamic injection.

    • MS Interface: Electrospray Ionization (ESI) in positive ion mode.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Experimental Protocol: ¹H-qNMR Method

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

    • Ensure a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Comparative Summary of Analytical Techniques

FeatureHPLC-HILIC with CAD/DADGC-MS (with Derivatization)CE-MS¹H-qNMR
Principle Partitioning based on polaritySeparation based on volatility and boiling pointSeparation based on charge-to-size ratioNuclear magnetic resonance
Sample Throughput HighModerateHighLow to Moderate
Sensitivity High (CAD), Moderate (low UV)Very HighVery HighModerate
Selectivity GoodExcellentExcellentExcellent
Quantification Relative (area %) or external standardExternal standardExternal standardAbsolute (with internal standard)
Strengths Robust, widely available, suitable for non-volatile impuritiesExcellent for volatile and semi-volatile impurities, structural information from MSHigh separation efficiency, low sample consumptionPrimary method, no need for analyte-specific reference standard, structural confirmation
Limitations Requires a suitable detector for non-chromophoric compoundsRequires derivatization for polar amines, not suitable for non-volatile impuritiesLess robust than HPLC, potential for matrix effects in MSLower sensitivity than chromatographic methods, requires expensive instrumentation

Logical Comparison of Analytical Methods

cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC-HILIC GC GC-MS CE CE-MS qNMR qNMR Analyte 7-Azabicyclo[2.2.1]heptane Hydrochloride Purity Analyte->HPLC Routine Purity & Non-Volatile Impurities Analyte->GC Volatile Impurities Analyte->CE High-Efficiency Separation of Ionic Species Analyte->qNMR Absolute Purity Determination

Caption: Comparison of analytical methods for purity assessment.

Conclusion

The choice of the most appropriate analytical technique for the purity analysis of this compound depends on the specific requirements of the analysis.

  • HPLC-HILIC is a versatile and robust method for routine purity testing and the quantification of non-volatile impurities. The use of a Charged Aerosol Detector (CAD) is highly recommended for this non-chromophoric compound.

  • GC-MS , following derivatization, is the method of choice for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.

  • CE-MS provides exceptional separation efficiency for ionic species and is a powerful tool for complex impurity profiles, requiring minimal sample.

  • ¹H-qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for orthogonal purity confirmation.

For a comprehensive purity assessment, a combination of these orthogonal techniques is recommended to ensure the quality and safety of this compound used in pharmaceutical development.

A Comparative Guide to Catalysts in 7-Azabicyclo[2.2.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azabicyclo[2.2.1]heptane scaffold is a crucial bridged heterocyclic motif in medicinal chemistry, forming the core of several biologically active compounds. Its rigid structure provides a unique three-dimensional orientation for appended functional groups, making it a valuable component in drug design. The efficient synthesis of this bicyclic system is of paramount importance, with catalyst selection playing a pivotal role in determining reaction yields, stereoselectivity, and overall efficiency. This guide provides a comparative overview of various catalytic systems employed in the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives, supported by experimental data and detailed protocols for key reactions.

Catalytic Strategies for Synthesis

The construction of the 7-azabicyclo[2.2.1]heptane core is primarily achieved through several key catalytic strategies, including:

  • Aza-Diels-Alder Reactions: This [4+2] cycloaddition of a diene with a dienophile containing a nitrogen atom is one of the most common methods. The reaction is often promoted by Lewis or Brønsted acids to enhance reactivity and control stereoselectivity.

  • Palladium-Catalyzed N-Arylation: For the synthesis of N-aryl substituted derivatives, the Buchwald-Hartwig amination is a powerful tool, coupling the parent 7-azabicyclo[2.2.1]heptane with aryl halides.

  • Intramolecular Cyclization Reactions: Radical-mediated or base-promoted intramolecular cyclizations of suitably functionalized cyclohexane precursors can also afford the bicyclic structure.

This guide will focus on the comparative performance of catalysts in the aza-Diels-Alder and palladium-catalyzed N-arylation reactions, as these are among the most widely employed methods.

Performance of Catalysts in Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a cornerstone in the synthesis of the 7-azabicyclo[2.2.1]heptane skeleton. The choice of catalyst can significantly influence the yield and stereochemical outcome of the cycloaddition. Below is a comparison of different catalysts for reactions leading to precursors of the 7-azabicyclo[2.2.1]heptane system.

Lewis and Brønsted Acid Catalysis

Lewis and Brønsted acids are frequently used to activate the dienophile, thereby accelerating the reaction rate and influencing the endo/exo selectivity.

CatalystDienophileDieneSolventYield (%)Reference
ZnI₂Methyl 2-benzamidoacrylate2-Trimethylsilyloxy-1,3-butadieneCH₂Cl₂94[1]
Chiral Phosphoric Acid DiesterCyclic C-acylimineCyclopentadieneTolueneup to 98[2]
Al(III) Aminotriphenolateγ-Epoxy Amine (intramolecular)--82-89[3]

Note: The yields reported are for the formation of a precursor which is then further elaborated to the 7-azabicyclo[2.2.1]heptane core.

Performance of Catalysts in N-Arylation Reactions

For the synthesis of N-aryl-7-azabicyclo[2.2.1]heptanes, palladium-catalyzed cross-coupling reactions are the method of choice. The ligand on the palladium center is crucial for achieving high yields and broad substrate scope.

Catalyst SystemAryl HalideBaseSolventYield (%)Reference
Pd₂(dba)₃ / Bis(imidazol-2-ylidene)Various Heteroaryl HalidesNaOtBuDioxaneGood to Moderate[4]
Pd(OAc)₂ / Pyridine/Quinoline-carboxylate ligandPhenyl Iodide-t-Amyl alcohol~80[5]

Note: These reactions functionalize the nitrogen of the pre-formed 7-azabicyclo[2.2.1]heptane ring.

Experimental Protocols

General Procedure for Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction[2]

In a typical experiment, the imine and cyclopentadiene are suspended in a mixture of hexane/toluene (3:1) in a screw-capped test tube and stirred at -78 °C for 10 minutes. The chiral phosphoric acid diester catalyst (5 mol %) is added to the solution, and the mixture is stirred until consumption of the imine is observed by TLC or GC-MS. The crude reaction mixture is then directly charged onto a silica gel column and purified by column chromatography (hexane/ethyl acetate as eluent) to afford the desired product.

Procedure for ZnI₂-Catalyzed Diels-Alder Reaction for a Precursor[1]

To a solution of methyl 2-benzamidoacrylate (dienophile) in dichloromethane (CH₂Cl₂), 2-trimethylsilyloxy-1,3-butadiene (diene) is added. Zinc iodide (ZnI₂) is used as the catalyst, and hydroquinone is added as a polymerization inhibitor. The reaction mixture is stirred at room temperature. Following the reaction, the mixture is treated with a dilute solution of HCl in THF (0.005N HCl–THF; 1:4) to afford the ketone precursor of the 7-azabicyclo[2.2.1]heptane derivative.

General Procedure for Palladium-Catalyzed N-Arylation[4]

In a glovebox, a vial is charged with Pd₂(dba)₃, the bis(imidazolium) salt ligand precursor, and NaOtBu. The vial is sealed and brought out of the glovebox. Dioxane, 7-azabicyclo[2.2.1]heptane, and the heteroaryl halide are added via syringe. The resulting mixture is heated, and the progress of the reaction is monitored by GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered. The filtrate is concentrated, and the residue is purified by chromatography to give the N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptane.

Visualizing the Synthetic Pathways

To better illustrate the processes described, the following diagrams outline the general workflows and reaction pathways.

G cluster_0 Aza-Diels-Alder Reaction Workflow start Start: Prepare Reactants react Combine Diene and Dienophile in Solvent start->react cool Cool to Reaction Temperature (e.g., -78 °C) react->cool add_catalyst Add Lewis or Brønsted Acid Catalyst cool->add_catalyst monitor Monitor Reaction Progress (TLC, GC-MS) add_catalyst->monitor workup Quench and Purify (Chromatography) monitor->workup end Product: 7-Azabicyclo[2.2.1]heptane Precursor workup->end

Caption: Experimental workflow for a typical Aza-Diels-Alder reaction.

G cluster_1 General Aza-Diels-Alder Reaction Diene Diene Product 7-Azabicyclo[2.2.1]heptene derivative Diene->Product + Dienophile N-containing Dienophile Dienophile->Product Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Product

Caption: General schematic of the Aza-Diels-Alder cycloaddition.

G cluster_2 Palladium-Catalyzed N-Arylation Workflow start Start: Prepare Reactants in Glovebox react Combine Pd source, Ligand, Base, 7-ABH, and Aryl Halide in Solvent start->react heat Heat Reaction Mixture react->heat monitor Monitor Reaction Progress (GC-MS) heat->monitor workup Cool, Filter, and Purify (Chromatography) monitor->workup end Product: N-Aryl-7-azabicyclo[2.2.1]heptane workup->end

References

Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Separation of 7-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoisomeric purity of 7-azabicyclo[2.2.1]heptane derivatives is a critical parameter influencing pharmacological activity and safety. This guide provides an objective comparison of common enantioseparation techniques for this important class of bicyclic amines, supported by experimental data and detailed protocols to aid in method selection and implementation.

The rigid 7-azabicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of biologically active compounds, including the potent analgesic epibatidine and its analogues. The specific three-dimensional arrangement of substituents on this framework dictates the interaction with biological targets, making the separation of enantiomers a crucial step in both research and pharmaceutical production. This guide explores three primary methods for achieving this separation: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), classical resolution via diastereomeric salt formation, and chemoenzymatic resolution.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Chiral HPLC stands out as a powerful and widely used analytical and preparative technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose and amylose, are particularly effective for a broad range of compounds, including bicyclic amines.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the performance of different polysaccharide-based CSPs in the enantiomeric separation of 7-azabicyclo[2.2.1]heptane derivatives, highlighting key chromatographic parameters.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)t_R1 (min)t_R2 (min)Separation Factor (α)Resolution (R_s)
2-Azabicyclo[2.2.1]hept-5-en-3-oneChiralcel OD-Hn-Hexane/Isopropanol (80:20, v/v)1.05.836.541.152.51
N-Boc-7-azabicyclo[2.2.1]heptan-2-oneChiralpak AD-Hn-Hexane/Isopropanol (90:10, v/v)1.08.3511.811.414.97

Note: t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, respectively. The separation factor (α) is the ratio of the retention factors of the two enantiomers, and the resolution (R_s) is a measure of the degree of separation between the two peaks.

Experimental Protocol: Chiral HPLC Separation

This protocol is a representative example for the enantiomeric separation of a 7-azabicyclo[2.2.1]heptane derivative.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase Column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Racemic analyte solution (e.g., 2-Azabicyclo[2.2.1]hept-5-en-3-one in mobile phase, 1 mg/mL).

Procedure:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 80:20 v/v).

  • Degas the mobile phase prior to use.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Set the UV detector to an appropriate wavelength for the analyte.

  • Inject the racemic analyte solution onto the column.

  • Record the chromatogram and determine the retention times for each enantiomer.

  • Calculate the separation factor (α) and resolution (R_s) to evaluate the separation efficiency.

G cluster_prep Mobile Phase & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Analysis MP Prepare Mobile Phase (n-Hexane/Isopropanol) Equilibrate Equilibrate Column MP->Equilibrate Sample Prepare Racemic Analyte Solution Inject Inject Sample Sample->Inject Equilibrate->Inject Separate Enantiomeric Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Retention Times) Detect->Analyze Calculate Calculate α and Rs Analyze->Calculate G cluster_reaction Diastereomer Formation cluster_separation Separation cluster_liberation Enantiomer Liberation Racemate Racemic Mixture Reaction Formation of Diastereomers Racemate->Reaction ResolvingAgent Chiral Resolving Agent ResolvingAgent->Reaction Separation Separation (e.g., Crystallization) Reaction->Separation Diastereomer1 Isolated Diastereomer 1 Separation->Diastereomer1 Diastereomer2 Diastereomer 2 (in solution) Separation->Diastereomer2 Liberation1 Liberate Enantiomer 1 Diastereomer1->Liberation1 Liberation2 Liberate Enantiomer 2 Diastereomer2->Liberation2 Enantiomer1 Pure Enantiomer 1 Liberation1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Liberation2->Enantiomer2

The Bridged Blueprint: A Comparative Guide to the Structure-Activity Relationship of 7-Azabicyclo[2.2.1]heptane Analogues as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-azabicyclo[2.2.1]heptane scaffold, a core component of the potent nicotinic acetylcholine receptor (nAChR) agonist epibatidine, represents a critical pharmacophore in the design of novel therapeutics for neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key analogues, offering insights into the structural modifications that dictate binding affinity, receptor subtype selectivity, and functional activity.

The discovery of epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, revealed a powerful analgesic agent with potency 200-400 times that of morphine.[1] Its mechanism of action, mediated through nAChRs, sparked extensive research into its unique 7-azabicyclo[2.2.1]heptane structure. However, the therapeutic potential of epibatidine is limited by its high toxicity, likely due to its non-selective activation of various nAChR subtypes.[1] This has driven the synthesis and evaluation of a multitude of analogues to dissect the SAR and develop safer, more selective nAChR ligands for conditions such as nicotine addiction, pain, and cognitive impairments in schizophrenia and Alzheimer's disease.[1][2]

This guide will delve into the critical structural features of 7-azabicyclo[2.2.1]heptane analogues and their impact on biological activity, with a focus on the α4β2, α3β4, and α7 nAChR subtypes.

Comparative Analysis of Analogue Performance

The following tables summarize the in vitro binding affinities and functional activities of representative 7-azabicyclo[2.2.1]heptane analogues, highlighting the impact of specific structural modifications.

Table 1: Binding Affinity (Ki, nM) of Epibatidine and Key Analogues at nAChR Subtypes

CompoundR (Substitution on Pyridine/Heterocycle)nAChR SubtypeKi (nM)Key Structural FeatureReference
(±)-Epibatidine2'-chloro-5'-pyridinylα4β2~0.03Parent Compound[1]
(±)-Epibatidine2'-chloro-5'-pyridinylα3β4~0.2Parent Compound[3]
Analogue 243',6'-dichloro-4'-pyridazinylα4β20.04Pyridine replaced with Dichloropyridazine[3][4]
Analogue 243',6'-dichloro-4'-pyridazinylα3β41.1Pyridine replaced with Dichloropyridazine[3][4]
Analogue 28N-methyl, 3',6'-dichloro-4'-pyridazinylα4β20.08N-methylation of Analogue 24[3][4]
Analogue 28N-methyl, 3',6'-dichloro-4'-pyridazinylα3β43.4N-methylation of Analogue 24[3][4]
1-Substituted Analogue1-phenylα4β240Substitution at the bridgehead carbon[5]
1-Substituted Analogue1-(4-methoxyphenyl)α4β2290Substitution at the bridgehead carbon[5]
(-)-7-methyl-2-exo-[3'-(6-fluoropyridin-2-yl)-5'-pyridinyl]See nameα4β20.3Complex pyridinyl substitution[6]

Table 2: Functional Activity (EC50, µM) of Pyridazine Analogues at nAChR Subtypes

CompoundnAChR SubtypeEC50 (µM)Emax (% Acetylcholine)Reference
(±)-Epibatidineα4β20.0007130[3]
(±)-Epibatidineα3β40.001140[3]
Analogue 24α4β20.001110[3][4]
Analogue 24α3β40.03100[3][4]
Analogue 28α4β20.002100[3][4]
Analogue 28α3β40.0890[3][4]

Key Structure-Activity Relationship Insights

The data reveals several critical SAR trends for the 7-azabicyclo[2.2.1]heptane scaffold:

  • The Heterocyclic Moiety: Bioisosteric replacement of the 2-chloropyridine ring of epibatidine with a pyridazine ring can lead to analogues with retained high potency at the α4β2 subtype and significantly improved selectivity over the α3β4 subtype.[3][4] For instance, analogue 24 demonstrates a substantial increase in the α4β2/α3β4 selectivity ratio compared to epibatidine.[3][4]

  • N-Substitution: Methylation of the nitrogen atom in the 7-azabicyclo[2.2.1]heptane ring, as seen in analogue 28, tends to slightly decrease both binding affinity and functional potency at both α4β2 and α3β4 subtypes compared to its non-methylated counterpart (analogue 24).[3][4]

  • Bridgehead Substitution: The introduction of substituents at the C1 bridgehead position of the 7-azabicyclo[2.2.1]heptane skeleton generally leads to a significant decrease in binding affinity for the α4β2 nAChR.[5]

  • Stereochemistry: The stereochemistry of the substituent at the C2 position is crucial for high-affinity binding. The exo orientation, as found in natural epibatidine, is generally preferred.[1]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies, primarily radioligand binding assays and two-electrode voltage clamp electrophysiology in Xenopus oocytes.

Radioligand Binding Assays

This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Workflow:

  • Receptor Preparation: Membranes from cells stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4) are prepared.

  • Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Receptor_Prep Receptor Preparation (Cell Membranes) Incubation Incubation (Radioligand + Test Compound) Receptor_Prep->Incubation Filtration Separation (Rapid Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis Two_Electrode_Voltage_Clamp_Workflow Oocyte_Prep Oocyte Preparation (cRNA Injection) Recording_Setup Electrophysiological Recording Setup (Two-Electrode Voltage Clamp) Oocyte_Prep->Recording_Setup Compound_App Compound Application (Perfusion) Recording_Setup->Compound_App Data_Acq Data Acquisition (Current Recording) Compound_App->Data_Acq Analysis Data Analysis (Concentration-Response Curve -> EC50, Emax) Data_Acq->Analysis SAR_Logic Epibatidine Epibatidine (High Potency, Low Selectivity, High Toxicity) Goal Therapeutic Goal: Selective nAChR Ligand (Reduced Side Effects) Epibatidine->Goal Modification1 Modification of Heterocyclic Ring (e.g., Pyridine to Pyridazine) Goal->Modification1 Modification2 N-Substitution on Bicyclic Core Goal->Modification2 Modification3 Bridgehead Substitution Goal->Modification3 Outcome1 Improved Selectivity (e.g., α4β2 vs. α3β4) Modification1->Outcome1 Outcome2 Modulated Potency Modification2->Outcome2 Outcome3 Decreased Affinity Modification3->Outcome3

References

Unlocking Potent Analgesia: A Comparative Analysis of 7-Azabicyclo[2.2.1]heptane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of 7-azabicyclo[2.2.1]heptane-based compounds reveals their significant potential as potent modulators of nicotinic acetylcholine receptors (nAChRs), offering promising avenues for the development of novel analgesics. This guide provides a detailed comparison of their efficacy against established alternatives, supported by experimental data, to inform researchers and drug development professionals in the field.

The 7-azabicyclo[2.2.1]heptane scaffold is a key structural motif found in the natural alkaloid epibatidine, a compound renowned for its powerful analgesic properties, reportedly 200 to 500 times more potent than morphine.[1][2] However, the clinical development of epibatidine has been hampered by its toxicity. This has spurred the development of a wide array of analogues designed to retain the analgesic efficacy while improving the safety profile. These compounds primarily exert their effects by acting as agonists at various subtypes of nAChRs.

Comparative Efficacy at Nicotinic Acetylcholine Receptors

The binding affinity of 7-azabicyclo[2.2.1]heptane derivatives to nAChRs is a critical determinant of their potency. The following table summarizes the in vitro binding affinities (Ki) of representative compounds for the α4β2 nAChR subtype, a key target for analgesia, compared to nicotine and other relevant ligands.

CompoundScaffoldKi (nM) for α4β2 nAChRReference CompoundKi (nM) for α4β2 nAChR
(-)-Epibatidine7-Azabicyclo[2.2.1]heptane~0.009 - 0.037Nicotine6.1
RTI-367-Azabicyclo[2.2.1]heptane~0.037Varenicline0.4
RTI-767-Azabicyclo[2.2.1]heptane~0.009Cytisine430 (muscle α1-containing)
RTI-1027-Azabicyclo[2.2.1]heptane~0.009
Pyridazine analogue 247-Azabicyclo[2.2.1]heptaneHigh Potency
N-methyl derivative 287-Azabicyclo[2.2.1]heptaneHigh Potency

Note: Ki values are collated from multiple sources and experimental conditions may vary.[3][4][5]

The data clearly indicates that epibatidine and its analogues, such as RTI-36, RTI-76, and RTI-102, exhibit exceptionally high affinity for the α4β2 nAChR, with Ki values in the picomolar to low nanomolar range, significantly exceeding that of nicotine.[3] Notably, pyridazine analogues of epibatidine have also been shown to retain much of the natural compound's potency while demonstrating an improved selectivity ratio between the α4β2 and α3β4 subtypes.[4]

In Vivo Analgesic Potency: Head-to-Head with Morphine

The tail-flick test is a standard in vivo assay to evaluate the analgesic efficacy of compounds. In this test, the latency of an animal to withdraw its tail from a thermal stimulus is measured. An increased latency indicates an analgesic effect.

CompoundClassAnalgesic Potency (Tail-Flick Test)
Epibatidine7-Azabicyclo[2.2.1]heptane~200-500 times more potent than morphine
MorphineOpioidStandard Reference

Data is based on reports from hot plate and Straub-tail response assays, which are comparable to the tail-flick test in assessing analgesia.[1]

These findings underscore the remarkable analgesic potential of the 7-azabicyclo[2.2.1]heptane scaffold, far surpassing that of the gold-standard opioid, morphine.

Experimental Protocols

To facilitate the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes.

Materials:

  • Rat brain tissue homogenates (or cells expressing specific nAChR subtypes)

  • Radioligand (e.g., [3H]cytisine or [3H]epibatidine)

  • Test compounds (7-azabicyclo[2.2.1]heptane derivatives and reference compounds)

  • Assay buffer (e.g., 20 mM Tris, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the brain homogenate, radioligand, and either buffer (for total binding), a high concentration of a known nAChR ligand like nicotine (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values for the test compounds by analyzing the concentration-inhibition curves using appropriate software (e.g., Prism).[6][7][8][9]

Mouse Tail-Flick Test for Analgesia

This protocol outlines the procedure for assessing the analgesic effects of compounds in mice.

Materials:

  • Male Swiss-Webster mice (or other suitable strain)

  • Tail-flick analgesiometer with a radiant heat source

  • Animal restrainers

  • Test compounds (e.g., 7-azabicyclo[2.2.1]heptane derivatives) and reference analgesic (e.g., morphine)

  • Vehicle control (e.g., saline)

  • Syringes for administration

Procedure:

  • Habituate the mice to the restraining tubes and the experimental room for at least 30 minutes before testing.

  • Determine the baseline tail-flick latency for each mouse by placing the distal portion of the tail on the radiant heat source and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[10][11][12][13]

  • Administer the test compound, reference drug, or vehicle to the mice via a specific route (e.g., subcutaneous or intraperitoneal injection).

  • At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), re-measure the tail-flick latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship and the time course of the analgesic effect for each compound.[14]

Visualizing the Mechanism of Action

To understand how these compounds exert their effects, it is crucial to visualize the underlying cellular processes.

Synthesis Workflow

The synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes typically involves a multi-step process starting from a commercially available precursor like trans-4-aminocyclohexanol.

G A trans-4-Aminocyclohexanol B N-Protection (e.g., Boc group) A->B C Activation of Hydroxyl (e.g., Mesylation) B->C D Intramolecular Cyclization C->D E Deprotection D->E F N-Substitution E->F G N-Substituted 7-Azabicyclo[2.2.1]heptane F->G

Caption: General synthetic workflow for N-substituted 7-azabicyclo[2.2.1]heptanes.[15]

Nicotinic Acetylcholine Receptor Signaling Pathway

Upon binding of an agonist, such as a 7-azabicyclo[2.2.1]heptane derivative, the nAChR, a ligand-gated ion channel, opens, leading to an influx of cations (primarily Na+ and Ca2+).[16][17] This influx causes membrane depolarization and initiates a cascade of downstream signaling events.

G cluster_0 cluster_1 Agonist 7-Azabicyclo[2.2.1]heptane Compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Cation_Influx->Ca_Signaling Analgesia Analgesic Effect Depolarization->Analgesia PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK MAPK/ERK Pathway Ca_Signaling->MAPK Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK->Gene_Expression Neuroprotection Neuronal Survival & Neuroprotection Gene_Expression->Neuroprotection

Caption: Simplified nAChR signaling cascade leading to analgesia and neuroprotection.[18][19][20]

This guide provides a foundational overview of the efficacy and mechanism of action of 7-azabicyclo[2.2.1]heptane-based compounds. The presented data and protocols are intended to support further research and development in this promising class of therapeutic agents. The remarkable potency and distinct pharmacology of these compounds compared to traditional analgesics warrant continued investigation to unlock their full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 7-Azabicyclo[2.2.1]heptane hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 7-Azabicyclo[2.2.1]heptane hydrochloride must be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Adherence to institutional and local regulations is mandatory. This guide provides a detailed operational plan for the safe handling and disposal of this compound within a research environment.

Hazard Profile and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Quantitative Data and Hazard Classifications

PropertyValueSource
CAS Number 27514-07-4[1][4]
Molecular Formula C₆H₁₁N·HCl[4]
Molecular Weight 133.62 g/mol [4]
Physical Form Solid[1]
Signal Word Warning[1][3]
Hazard Statements H302, H315, H319, H335[1][3]
Precautionary Statement (Disposal) P501[3][5]

Operational Disposal Protocol: A Step-by-Step Approach

This protocol outlines the immediate and logistical steps for managing this compound waste from the point of generation to its final handover for disposal.

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Empty product containers, which should be treated as unused product.[2][6]

    • Solutions containing the compound.

  • Segregate Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous and other chemical waste types to prevent unintended reactions.

Step 2: Waste Container Selection and Labeling

  • Select Appropriate Containers:

    • Solids: Use a sealable, chemically resistant container (e.g., a high-density polyethylene (HDPE) pail or bottle) for solid waste.

    • Liquids: Use a compatible, leak-proof container with a secure screw cap for liquid waste.

  • Label Containers Clearly:

    • Attach a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date the waste was first added.

      • The name of the principal investigator or research group.

Step 3: Temporary Storage in the Laboratory

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste was generated. This area must be at or near the point of generation and under the control of the lab personnel.

  • Storage Conditions:

    • Keep the container securely closed at all times, except when adding waste.[3][5]

    • Store in a well-ventilated area.[3][5]

    • Ensure the container is stored away from incompatible materials.

Step 4: Arranging for Professional Disposal

  • Consult Institutional Procedures: Familiarize yourself with your organization's specific procedures for hazardous waste pickup. This information is typically available from the EHS office.

  • Schedule a Pickup: Once the waste container is full, or if the project involving the chemical is complete, schedule a waste pickup with your EHS department or their designated licensed waste disposal contractor.[2][6]

  • Documentation: Complete any required waste manifest or pickup request forms accurately and completely.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_disposal Disposal Process A Generation of Waste (e.g., unused chemical, contaminated items) B Segregate as Hazardous Waste A->B C Select & Label Appropriate Container B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS Office D->E Container Full F Transfer to Licensed Waste Disposal Service E->F G Final Disposal at Approved Hazardous Waste Facility F->G

References

Comprehensive Safety and Handling Guide for 7-Azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 7-Azabicyclo[2.2.1]heptane hydrochloride, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to stringent safety measures is crucial. The recommended personal protective equipment is detailed below to minimize exposure and ensure user safety.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Government-approved safety goggles or face shield.[4][5]To prevent eye contact which can cause serious irritation.[1][3]
Skin Protection Compatible chemical-resistant gloves and protective clothing.[4][6] Boots may be required depending on the situation.[4]To avoid skin contact which can lead to irritation.[1][2][3]
Respiratory Protection A government-approved respirator should be used if ventilation is inadequate or for exposure to dust/vapors.[4]To prevent respiratory tract irritation.[1][2][3]

It is imperative to inspect gloves before use and employ proper glove removal techniques to prevent skin contact.[4] Contaminated clothing should be removed immediately and washed before reuse.[1][3]

Operational and Handling Protocols

Safe handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not breathe dust or vapor.[6]

  • Wash hands thoroughly after handling.[1][3][4]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage Conditions:

  • Keep the container tightly closed.[1][2][3]

  • Store in a cool, dry, and well-ventilated place.[1][2][6]

  • Store locked up.[1][2][3]

Emergency and Disposal Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][3]

  • Skin Contact: Wash with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4]

Spill and Disposal Plan:

  • Spills: Use personal protective equipment.[4] For solid materials, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[6] Ensure the area is well-ventilated.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][2][3] Do not let the product enter drains, other waterways, or soil.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures cluster_disposal Disposal A Assess Risks & Review SDS B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing - Respirator (if needed) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Handle with Care: - Avoid Contact (Skin, Eyes) - Avoid Inhalation of Dust/Vapor C->D E Use in Designated Area D->E J Spill: Wear PPE, Contain & Clean Up D->J K Exposure: Follow First Aid Measures D->K F No Eating, Drinking, or Smoking E->F G Store in Tightly Closed Container F->G H Store in Cool, Dry, Well-Ventilated Area G->H I Wash Hands Thoroughly H->I L Dispose of Waste in Accordance with Local Regulations I->L J->L K->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
7-Azabicyclo[2.2.1]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.